5-TAMRA-SE
Beschreibung
Eigenschaften
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O7/c1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)19-8-5-16(13-22(19)28(35)36)29(37)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFRSNKRTNUMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376329 | |
| Record name | 2-[6-(Dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl]-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150810-68-7 | |
| Record name | 2-[6-(Dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl]-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-TAMRA-SE in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Carboxytetramethylrhodamine, Succinimidyl Ester (5-TAMRA-SE), a widely used fluorescent dye in biochemical and molecular biology research. We will delve into its core applications, provide detailed experimental protocols, and present key quantitative data in a structured format.
Core Principles of this compound
This compound is a bright, photostable, and pH-insensitive orange-red fluorescent dye.[1][2][3] Its primary utility lies in its ability to covalently label biomolecules, rendering them fluorescent for subsequent detection and analysis. The "SE" (Succinimidyl Ester) functional group is key to its reactivity, as it specifically targets primary amines, such as the N-terminus of proteins and the side chain of lysine residues, to form stable amide bonds.[2][4] This single isomer form is often preferred over mixed isomers for applications requiring high purity and reproducibility, such as peptide and protein labeling, due to its better resolution in high-performance liquid chromatography (HPLC) purification.[2][5]
Key Features:
-
Amine-Reactivity: The succinimidyl ester moiety reacts efficiently with primary amines in a pH range of 7-9 to form a stable covalent amide bond.[2]
-
Bright and Photostable Fluorescence: 5-TAMRA conjugates produce a strong and lasting fluorescent signal, making them suitable for imaging applications that require prolonged exposure to light.[1][2]
-
pH Insensitivity: Unlike some other fluorophores like fluorescein, the fluorescence of 5-TAMRA is not significantly affected by changes in pH within a physiological range, ensuring more reliable and consistent results in various experimental conditions.[2]
Quantitative Data
The optical properties of this compound are critical for designing and interpreting fluorescence-based experiments. The following table summarizes its key spectral and physical characteristics.
| Property | Value | Reference(s) |
| Excitation Maximum (λabs) | ~541 - 555 nm | [4][6][7] |
| Emission Maximum (λem) | ~567 - 580 nm | [1][6] |
| Molar Extinction Coefficient (ε) | ~84,000 - 92,000 M⁻¹cm⁻¹ | [2][6] |
| Quantum Yield (Φ) | ~0.1 | [6] |
| Molecular Formula | C₂₉H₂₅N₃O₇ | [2][6] |
| Molecular Weight | 527.53 g/mol | [2][7][8] |
| Solubility | Soluble in DMF and DMSO | [6] |
| Reactive Group | NHS ester | [6] |
| Reactivity | Primary amines | [6] |
Core Applications and Experimental Protocols
This compound is a versatile tool employed in a variety of biochemical and cell-based assays.
The most common application of this compound is the fluorescent labeling of proteins and peptides. This enables the visualization and tracking of these molecules in various assays.
Experimental Workflow for Protein Labeling:
Workflow for labeling proteins with this compound.
Detailed Protocol for IgG Antibody Labeling: [9][10][11][12]
-
Prepare Protein Solution: Dissolve the IgG antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 2.5 mg/mL.[12] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against a suitable buffer like PBS.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]
-
Labeling Reaction: While gently vortexing the protein solution, add the this compound stock solution to achieve a dye-to-protein molar ratio of approximately 5:1 to 10:1.[9][10] For IgG (MW ~150 kDa), this can be optimized.[10][11]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9]
-
Purification: Remove the unreacted dye using a desalting column (e.g., Sephadex G-25), spin column, or dialysis.[9]
-
Storage: Store the purified 5-TAMRA-labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.[9][11]
5-TAMRA-labeled antibodies are extensively used in immunofluorescence microscopy to visualize the localization of specific proteins within cells.
Experimental Workflow for Immunofluorescence:
Workflow for indirect immunofluorescence staining.
Detailed Protocol for Indirect Immunofluorescence: [13]
-
Cell Culture and Fixation: Grow cells on sterile glass coverslips. Fix the cells with a suitable fixative, such as 2-4% formaldehyde in PBS, for 10-15 minutes at room temperature.
-
Permeabilization: If the target protein is intracellular, permeabilize the cell membrane with a detergent like 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., PBS with 1-5% BSA or serum) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (specific to the target protein) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the cells with a 5-TAMRA-labeled secondary antibody (that recognizes the primary antibody) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Final Washes and Mounting: Wash the cells three times with PBS. Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for TAMRA (Excitation: ~540-560 nm, Emission: ~570-600 nm).
5-TAMRA is often used as an acceptor fluorophore in FRET-based assays to study molecular interactions.[2] FRET is a distance-dependent process where an excited donor fluorophore transfers energy non-radiatively to a nearby acceptor fluorophore.[14] This phenomenon can be used to measure distances between molecules and detect binding events.
Common FRET Pairs with 5-TAMRA as the Acceptor:
| Donor Fluorophore | Acceptor Fluorophore | Application Examples |
| FAM (Fluorescein) | 5-TAMRA | Nucleic acid hybridization, protease assays |
| Cy3 | 5-TAMRA | Protein-protein interactions, conformational changes |
Logical Relationship in a FRET-based Protease Assay:
Principle of a FRET-based protease assay.
FP is a powerful technique for studying molecular binding events in solution.[15] It relies on the principle that a small, fluorescently labeled molecule (like a 5-TAMRA-labeled peptide) tumbles rapidly in solution, resulting in low polarization of its emitted light. Upon binding to a larger molecule (like a protein), its tumbling slows down, leading to an increase in the polarization of the emitted light.
Experimental Workflow for a Competitive FP Assay:
Principle of a competitive fluorescence polarization assay.
Detailed Protocol for a Competitive FP Assay: [16][17]
-
Reagent Preparation: Prepare solutions of the target protein, the 5-TAMRA-labeled ligand (probe), and the unlabeled competitor (inhibitor) in a suitable assay buffer.
-
Assay Plate Setup: In a multi-well plate (typically a black, low-binding plate), add the protein and the 5-TAMRA-labeled probe at fixed concentrations.
-
Competitor Titration: Add the unlabeled competitor at varying concentrations to the wells. Include control wells with no competitor (for maximum polarization) and wells with no protein (for minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for 5-TAMRA and polarizers.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a suitable binding model to determine the IC₅₀ value of the competitor.
Conclusion
This compound remains a cornerstone fluorescent probe in biochemistry due to its robust chemical and photophysical properties. Its versatility in labeling biomolecules and its applicability across a wide range of fluorescence-based techniques make it an invaluable tool for researchers investigating molecular interactions, cellular processes, and for high-throughput screening in drug discovery. This guide provides the fundamental knowledge and practical protocols to effectively utilize this compound in your research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chempep.com [chempep.com]
- 3. 5-TAMRA, SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester), single isomer 5 mg | Contact Us [thermofisher.com]
- 4. empbiotech.com [empbiotech.com]
- 5. 5-TAMRA,SE [5-Carboxytetramethylrhodamine, SE] [eurogentec.com]
- 6. rndsystems.com [rndsystems.com]
- 7. abpbio.com [abpbio.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. youdobio.com [youdobio.com]
- 10. eurogentec.com [eurogentec.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. biotium.com [biotium.com]
- 13. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 16. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
An In-depth Technical Guide to 5-TAMRA-SE: Excitation, Emission, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Carboxytetramethylrhodamine, Succinimidyl Ester (5-TAMRA-SE), a widely utilized fluorescent dye for the labeling of biomolecules. We will delve into its spectral characteristics, detailed experimental protocols, and visualize the workflows involved in its application.
Core Properties of this compound
This compound is an amine-reactive fluorescent probe that covalently attaches to primary and secondary amines on biomolecules such as proteins, peptides, and amine-modified nucleic acids.[1][2][3] The succinimidyl ester (SE) moiety reacts with amines in a pH-dependent manner, typically in a slightly alkaline buffer, to form a stable amide bond.[4][5] As a single isomer, this compound offers high reproducibility for labeling applications.[1] It is particularly favored for labeling peptides and proteins, while its isomer, 6-TAMRA, is more commonly used for nucleotides.[1][6] The resulting conjugates exhibit bright, orange-red fluorescence that is notably insensitive to pH variations, a significant advantage over dyes like fluorescein.[1][7]
Spectral Characteristics
The efficiency of a fluorescent probe is determined by its excitation and emission spectra, as well as its quantum yield and extinction coefficient. This compound is compatible with standard fluorescence microscopy setups and can be effectively excited by common laser lines, such as 532 nm or 546 nm.[1][2]
Table 1: Quantitative Spectral Data for this compound
| Parameter | Value | References |
| Excitation Maximum (λex) | 541 - 565 nm | [1][2][7][8][9] |
| Emission Maximum (λem) | 567 - 580 nm | [2][7][8][9][10] |
| Molar Extinction Coefficient (ε) | ~84,000 - 92,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.1 | |
| Recommended Laser Lines | 532 nm, 546 nm | [1][2] |
| Fluorescence Color | Orange-Red | [1][7] |
Experimental Protocols
The following protocols provide a detailed methodology for the conjugation of this compound to proteins and subsequent purification of the labeled conjugate.
1. Protein Labeling with this compound
This protocol is a general guideline for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins and applications.
-
Materials:
-
This compound
-
Target protein (free of amine-containing stabilizers like Tris or glycine)[11]
-
Anhydrous DMSO or DMF[4]
-
Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3.[4]
-
(Optional) Quenching Buffer: 1 M Tris buffer, pH 7.5.[4]
-
Purification supplies (e.g., Sephadex G-25 desalting column).[4]
-
-
Procedure:
-
Dye Preparation: Allow the this compound vial to equilibrate to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF. This should be done fresh for each labeling reaction.[4]
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[4]
-
Conjugation: While gently vortexing the protein solution, add the this compound stock solution dropwise. A molar excess of 5-10 fold of the dye to the protein is a common starting point.[4]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[4]
-
Quenching (Optional): To terminate the reaction, add the quenching buffer to a final concentration of 50 mM.[4]
-
Purification: Remove the unreacted dye from the labeled protein conjugate using a desalting column, spin column, or dialysis.[4]
-
2. Purification of Labeled Protein using a Desalting Column
-
Procedure:
-
Equilibrate the desalting column (e.g., Sephadex G-25) with an appropriate buffer, such as PBS (pH 7.2-7.4).[7]
-
Load the reaction mixture from the conjugation step onto the column.[7]
-
Begin elution with the PBS buffer.[7]
-
The labeled protein, being larger, will elute first. The smaller, unconjugated dye molecules will elute later.
-
Combine the fractions containing the purified, labeled protein.
-
Visualization of Experimental Workflows and Logical Relationships
While this compound is used to label components of signaling pathways to visualize them, it is not a component of the pathway itself. Therefore, a generalized experimental workflow for protein labeling and a diagram illustrating the logic of purification are provided below.
References
- 1. chempep.com [chempep.com]
- 2. empbiotech.com [empbiotech.com]
- 3. interchim.fr [interchim.fr]
- 4. youdobio.com [youdobio.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. 5-TAMRA, SE [5-Carboxytetramethylrhodamine, succinimidyl ester] *CAS#: 150810-68-7* | AAT Bioquest [aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. 5-TAMRA,SE [5-Carboxytetramethylrhodamine, SE] [eurogentec.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biotium.com [biotium.com]
Principle of 5-TAMRA-SE Amine Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies underlying the use of 5-Carboxytetramethylrhodamine, Succinimidyl Ester (5-TAMRA-SE) for the fluorescent labeling of biomolecules. This compound is a widely utilized amine-reactive fluorescent dye that covalently attaches to primary and secondary amines, enabling the sensitive detection and analysis of proteins, peptides, and amine-modified nucleic acids.
Core Principle: The Amine-Reactive Chemistry
The fundamental principle of this compound labeling lies in the reaction between the N-hydroxysuccinimidyl (NHS) ester functional group of the dye and nucleophilic primary or secondary amines present on the target biomolecule.[1][2] This reaction, known as acylation, results in the formation of a stable and covalent amide bond, effectively tethering the fluorescent TAMRA molecule to the target.[3][4][5]
The primary targets for this reaction on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group. The reaction proceeds efficiently under mild alkaline conditions, typically at a pH between 7.2 and 8.5.[6][7] At this pH, the amine groups are sufficiently deprotonated and thus more nucleophilic, facilitating the attack on the NHS ester. It is crucial to avoid amine-containing buffers, such as Tris or glycine, as they will compete with the target molecule for reaction with the dye, thereby reducing labeling efficiency.[5][8]
The succinimidyl ester is susceptible to hydrolysis in aqueous environments, which increases with pH. Therefore, it is imperative to prepare the this compound solution in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use and to perform the labeling reaction promptly.[8]
Physicochemical and Spectroscopic Properties
5-TAMRA is a single isomer of the tetramethylrhodamine dye, which offers greater reproducibility compared to mixed isomer preparations.[4][8] It exhibits bright orange-red fluorescence that is largely insensitive to pH changes within the physiological range, a desirable characteristic for many biological applications.[6][8]
| Property | Value | References |
| Excitation Maximum (λex) | ~546 - 565 nm | [6][8][9] |
| Emission Maximum (λem) | ~575 - 580 nm | [6][8][9] |
| Molar Extinction Coefficient (ε) | ~92,000 - 95,000 M⁻¹cm⁻¹ | [8] |
| Molecular Weight | 527.5 g/mol | [8] |
| Recommended Solvent | Anhydrous DMSO or DMF | [8][10] |
Experimental Workflow and Considerations
A typical this compound labeling experiment involves several key steps: preparation of the biomolecule and dye, the conjugation reaction, and purification of the labeled conjugate. Each step requires careful optimization to achieve the desired degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule.
Detailed Experimental Protocol
The following is a generalized protocol for labeling a protein with this compound. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific application.
Materials:
-
This compound
-
Anhydrous DMSO
-
Protein of interest
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
-
Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[10] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the labeling buffer.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[10]
-
-
Conjugation Reaction:
-
Reaction Quenching (Optional):
-
To stop the reaction, a quenching buffer such as 1 M Tris-HCl can be added to a final concentration of 50 mM.[10]
-
-
Purification:
-
Determination of Degree of Labeling (DOL):
-
The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 5-TAMRA (around 547-555 nm).
-
-
Storage:
Key Reaction Parameters
| Parameter | Recommended Range/Value | Rationale & Notes | References |
| pH | 7.2 - 8.5 (Optimal ~8.3) | Balances amine reactivity and NHS ester hydrolysis. Lower pH reduces amine reactivity, while higher pH increases hydrolysis of the dye. | [6][7][8][10] |
| Buffer | Amine-free (e.g., Bicarbonate, Phosphate, Borate, MOPS) | Amine-containing buffers (e.g., Tris, Glycine) compete with the target molecule for the dye. | [3][5][8] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. | [3][6][10][12] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | This needs to be optimized for the specific protein and desired DOL. A higher ratio increases the DOL but also the risk of protein precipitation and altered function. | [3][4][10] |
| Reaction Time | 1 - 2 hours | Sufficient time for the reaction to proceed to completion at room temperature. | [8][10] |
| Temperature | Room Temperature | Provides a balance between reaction rate and protein stability. | [8][10] |
Chemical Reaction Diagram
The chemical reaction between this compound and a primary amine on a biomolecule is depicted below.
Applications in Research and Drug Development
The stable, bright fluorescence of 5-TAMRA makes it a versatile tool in various life science applications:
-
Fluorescence Microscopy and Immunofluorescence: Labeled antibodies and other proteins are used to visualize the localization of specific targets within cells and tissues.[8][13]
-
Flow Cytometry: Quantify and sort cells based on the expression of cell surface or intracellular proteins labeled with 5-TAMRA.[8]
-
Fluorescence Resonance Energy Transfer (FRET): 5-TAMRA is often used as an acceptor dye in FRET-based assays to study molecular interactions, such as protein-protein or protein-nucleic acid interactions.[8][9]
-
Drug Delivery and Uptake Studies: Labeling therapeutic molecules or delivery vectors with 5-TAMRA allows for the visualization and tracking of their cellular uptake and trafficking.[6][13]
-
Enzyme Assays: Fluorescently labeled substrates can be used to monitor enzyme activity.[9]
-
Nucleic Acid Labeling: Amine-modified oligonucleotides can be labeled for use in DNA sequencing and hybridization assays.[8][13]
References
- 1. biotium.com [biotium.com]
- 2. empbiotech.com [empbiotech.com]
- 3. eurogentec.com [eurogentec.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. eurogentec.com [eurogentec.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chempep.com [chempep.com]
- 9. caymanchem.com [caymanchem.com]
- 10. youdobio.com [youdobio.com]
- 11. interchim.fr [interchim.fr]
- 12. biotium.com [biotium.com]
- 13. TAMRA dye for labeling in life science research [baseclick.eu]
5-TAMRA-SE molecular weight and formula
An in-depth analysis of 5-TAMRA-SE (5-Carboxytetramethylrhodamine, succinimidyl ester) reveals its key molecular characteristics, which are fundamental for its application in fluorescent labeling of biomolecules.
The foundational quantitative data for this compound is its molecular weight and chemical formula. This information is crucial for accurate experimental design, particularly in calculating molar ratios for conjugation reactions.
| Parameter | Value | Citations |
| Molecular Weight | 527.52 g/mol | [1][2][3][4] |
| Molecular Formula | C₂₉H₂₅N₃O₇ | [1][2][3][4][5][6][7][8] |
This single isomer amine-reactive fluorescent dye is widely utilized for labeling peptides, proteins, and nucleotides.[9] Its succinimidyl ester group readily reacts with primary and secondary amines under mild conditions to form stable covalent bonds.[8] The resulting conjugates exhibit bright, pH-insensitive orange-red fluorescence with good photostability.[1][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-TAMRA N-succinimidyl ester (5-Carboxy-tetramethylrhodamine N-succinimidyl ester) [abcam.com]
- 3. scbt.com [scbt.com]
- 4. 5-羧基-四甲基罗丹明-琥珀酰亚胺酯 BioReagent, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]
- 5. abpbio.com [abpbio.com]
- 6. peptide.com [peptide.com]
- 7. rndsystems.com [rndsystems.com]
- 8. biotium.com [biotium.com]
- 9. 5-TAMRA, SE [5-Carboxytetramethylrhodamine, succinimidyl ester] *CAS#: 150810-68-7* | AAT Bioquest [aatbio.com]
- 10. 5-TAMRA, SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester), single isomer 5 mg | Buy Online [thermofisher.com]
understanding 5-TAMRA-SE for fluorescent labeling
An In-depth Technical Guide to 5-TAMRA-SE for Fluorescent Labeling
Core Concepts: Introduction to this compound
5-Carboxytetramethylrhodamine, succinimidyl ester (this compound) is a high-performance, amine-reactive fluorescent dye widely utilized in biological research for the covalent labeling of biomolecules.[1] As a single isomer of tetramethylrhodamine (TAMRA), it offers superior reproducibility and resolution in purification compared to mixed-isomer preparations.[1][2] The succinimidyl ester (SE) functional group enables a specific and efficient reaction with primary aliphatic amines, such as the ε-amino group of lysine residues in proteins or amine-modified oligonucleotides, to form a highly stable amide bond.[3][4]
The resulting 5-TAMRA-protein conjugates exhibit bright, orange-red fluorescence that is notably stable, photostable, and insensitive to pH changes over a wide physiological range.[1][5][6] These favorable properties make this compound an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, Fluorescence Resonance Energy Transfer (FRET), and DNA sequencing.[3][4]
Physicochemical and Spectroscopic Properties
The reliable performance of this compound in labeling experiments is grounded in its distinct chemical and photophysical characteristics. These properties are summarized below.
| Property | Value | References |
| Chemical Name | 5-Carboxytetramethylrhodamine, Succinimidyl Ester | [1] |
| Synonyms | 5-TAMRA-NHS ester | [5] |
| CAS Number | 150810-68-7 | [1][5] |
| Molecular Formula | C₂₉H₂₅N₃O₇ | [1][7] |
| Molecular Weight | 527.5 g/mol | [1][7][8] |
| Excitation Max (λex) | ~541 - 555 nm | [1][3][9][10] |
| Emission Max (λem) | ~567 - 581 nm | [3][5][9][10] |
| Extinction Coefficient (ε) | ~84,000 - 92,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.1 | |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |
| Reactivity | Primary amines | [1] |
| Solubility | Soluble in anhydrous DMSO and DMF | [1][3] |
Mechanism of Action: Amine Labeling
The core of this compound's utility lies in the reaction between its N-hydroxysuccinimidyl (NHS) ester group and a primary amine on a target biomolecule. This reaction, known as acylation, proceeds efficiently under mild alkaline conditions (pH 7.2-8.5).[4][5][11] The amine's lone pair of electrons acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the displacement of the NHS leaving group and the formation of a stable, covalent amide bond linking the TAMRA fluorophore to the biomolecule.
Detailed Experimental Protocols
The following sections provide a comprehensive methodology for labeling proteins with this compound, purifying the conjugate, and determining the degree of labeling.
Preparation of Reagents
-
This compound Stock Solution: Dissolve this compound powder in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 10 mg/mL or 10 mM.[5][12] This stock solution should be prepared fresh for each experiment, as the succinimidyl ester is susceptible to hydrolysis.[8]
-
Protein Solution: The protein to be labeled should be dissolved in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) at a pH of 7.2-8.5.[4][5][12] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the target protein for reaction with the dye.[1] The recommended protein concentration is between 2-10 mg/mL to ensure efficient labeling.[5][10][13] If necessary, dialyze the protein solution against the chosen labeling buffer to remove interfering substances.[4]
Protein Conjugation Reaction
The optimal molar ratio of dye to protein must be determined empirically but typically ranges from 5:1 to 20:1.[4][13] A 10:1 ratio is a common starting point for antibodies.[5]
-
Add the calculated volume of the this compound stock solution to the protein solution dropwise while gently stirring.[12][14]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1][15]
-
(Optional) The reaction can be quenched by adding an amine-containing buffer like Tris to a final concentration of 50-100 mM to consume any unreacted dye.[12][15]
Purification of the Labeled Conjugate
Purification is essential to remove unreacted, hydrolyzed dye from the final labeled protein. The most common method is size-exclusion chromatography.
-
Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with PBS (pH 7.2-7.4).[5][12]
-
Carefully load the reaction mixture onto the top of the column resin.[5]
-
Allow the sample to enter the resin bed, then begin eluting with PBS.[5]
-
The labeled protein will elute first as a colored band, while the smaller, unconjugated dye molecules will be retained longer and elute later.
-
Collect the fractions containing the brightly colored, labeled protein.[5]
Calculation of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring experimental consistency. It can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀, for protein) and at the absorbance maximum for 5-TAMRA (~547-555 nm, Aₘₐₓ).[4][13]
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:
-
Protein Molarity (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein
-
Where:
-
CF₂₈₀ is the correction factor for 5-TAMRA at 280 nm (~0.19).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Calculate the concentration of the dye:
-
Dye Molarity (M) = Aₘₐₓ / ε_dye
-
Where ε_dye is the molar extinction coefficient of 5-TAMRA at its Aₘₐₓ (~92,000 M⁻¹cm⁻¹).[1]
-
-
Calculate the DOL:
Experimental Workflow Overview
The entire process from preparation to final analysis follows a structured workflow to ensure optimal and reproducible results.
Storage, Handling, and Troubleshooting
Proper management of the dye and labeled conjugates is crucial for maintaining their functionality.
Storage and Handling
-
Unopened Dye: Store the solid this compound at -20°C, desiccated, and protected from light.[1][3]
-
Stock Solutions: Dye stock solutions in anhydrous DMSO can be stored at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
-
Labeled Conjugates: Store the purified, labeled protein at 4°C, protected from light, for up to two months.[4][13] For long-term storage, add a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 0.01% sodium azide), aliquot, and store at -20°C.[4][13][14]
Troubleshooting Common Issues
Low labeling efficiency or aggregation of the labeled product are common challenges. The following guide outlines potential causes and solutions.
References
- 1. chempep.com [chempep.com]
- 2. 5-TAMRA,SE [5-Carboxytetramethylrhodamine, SE] [eurogentec.com]
- 3. empbiotech.com [empbiotech.com]
- 4. eurogentec.com [eurogentec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5-TAMRA, SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester), single isomer 5 mg | Buy Online [thermofisher.com]
- 7. caymanchem.com [caymanchem.com]
- 8. biotium.com [biotium.com]
- 9. abpbio.com [abpbio.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youdobio.com [youdobio.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. biotium.com [biotium.com]
- 15. benchchem.com [benchchem.com]
- 16. eurogentec.com [eurogentec.com]
5-TAMRA-SE: A Technical Guide to Solubility and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of 5-Carboxytetramethylrhodamine, succinimidyl ester (5-TAMRA-SE) in commonly used organic solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It also details experimental protocols for its dissolution and use in labeling primary amine-containing biomolecules, a critical process in various research and drug development applications.
Core Properties of this compound
This compound is an amine-reactive fluorescent dye widely utilized for the covalent labeling of proteins, peptides, and modified oligonucleotides.[1][2][3] Its succinimidyl ester moiety readily reacts with primary aliphatic amines to form a stable amide bond.[3][4] The resulting conjugates exhibit bright, photostable, and pH-insensitive orange-red fluorescence, making them suitable for a variety of applications including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[5][6][7]
Solubility Data
The solubility of this compound can vary slightly between suppliers. The following tables summarize the quantitative solubility data for this compound in DMSO and DMF as reported by various sources. It is important to note that factors such as the purity of the compound and the anhydrous nature of the solvent can influence solubility.[5]
Table 1: Solubility of this compound in DMSO
| Solubility | Concentration (mM) | Source | Notes |
| 50 mM | 50 | R&D Systems[8] | |
| 5 mg/mL | 9.48 | MedChemExpress[5][9] | Requires sonication and warming. Hygroscopic DMSO can impact solubility. |
| 1.4 mg/mL | - | Cayman Chemical[6] | |
| Soluble | - | AdipoGen Life Sciences, Abcam[10][11] | Qualitative description. |
| Soluble | - | ABP Biosciences[1] | Qualitative description. |
| Soluble | - | Biotium[12] | Qualitative description. |
| Soluble | - | Interchim[13] | Qualitative description. |
Table 2: Solubility of this compound in DMF
| Solubility | Concentration (mM) | Source | Notes |
| 100 mM | 100 | R&D Systems[8] | |
| 10 mg/mL | 18.96 | MedChemExpress[5][9] | Requires sonication. |
| 2 mg/mL | - | Cayman Chemical[6] | |
| Soluble | - | AdipoGen Life Sciences, Sigma-Aldrich[10][14] | Qualitative description. |
| Soluble | - | ABP Biosciences[1] | Qualitative description. |
| Soluble | - | Biotium[12] | Qualitative description. |
| Soluble | - | Interchim[13] | Qualitative description. |
Experimental Protocols
Preparation of this compound Stock Solution
A concentrated stock solution of this compound is typically prepared in anhydrous DMSO or DMF. This stock solution can then be diluted into the appropriate reaction buffer for labeling.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL or 10 mM).[3][5][9]
-
Vortex the vial thoroughly to ensure the dye is completely dissolved.[15] Gentle warming and sonication may be necessary to aid dissolution, particularly for higher concentrations.[5][9]
-
Briefly centrifuge the vial to collect the solution at the bottom.[15]
-
The freshly prepared stock solution should be used immediately for the best results.[3] Unused stock solution can be stored at -20°C, protected from light and moisture, for up to three months if prepared in anhydrous solvent.[15]
General Protein Labeling Protocol
This protocol outlines a general procedure for labeling proteins with this compound. The optimal dye-to-protein molar ratio may need to be determined empirically and typically ranges from 2:1 to 20:1.[4]
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer)
-
This compound stock solution (e.g., 10 mM in anhydrous DMF or DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[3][9]
-
Purification column (e.g., Sephadex G-25) or dialysis equipment[3]
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in a buffer that does not contain primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the dye.[9] The recommended protein concentration is 2-10 mg/mL.[5][9] Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[3][5]
-
Labeling Reaction: While gently vortexing, add the this compound stock solution dropwise to the protein solution. A common starting point is a 10-fold molar excess of the dye.[5]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3]
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis.[3][5]
Visualizing the Workflow
The following diagrams illustrate the key steps in preparing a this compound stock solution and the general workflow for protein labeling.
Caption: Preparation of this compound Stock Solution.
Caption: General Protein Labeling Workflow.
References
- 1. abpbio.com [abpbio.com]
- 2. empbiotech.com [empbiotech.com]
- 3. youdobio.com [youdobio.com]
- 4. eurogentec.com [eurogentec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. TAMRA dye for labeling in life science research [baseclick.eu]
- 8. rndsystems.com [rndsystems.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. adipogen.com [adipogen.com]
- 11. 5-TAMRA N-succinimidyl ester (5-Carboxy-tetramethylrhodamine N-succinimidyl ester) [abcam.com]
- 12. biotium.com [biotium.com]
- 13. interchim.fr [interchim.fr]
- 14. 5-カルボキシ-テトラメチルローダミン N-スクシンイミジルエステル BioReagent, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]
- 15. biotium.com [biotium.com]
The Enduring Glow: A Technical Guide to the Photostability of 5-TAMRA-SE Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxytetramethylrhodamine, succinimidyl ester (5-TAMRA-SE) is a widely utilized amine-reactive fluorescent dye that produces bright, orange-red fluorescence. Its conjugates are frequently employed in a variety of biological applications, including fluorescence microscopy, flow cytometry, and fluorescence-based assays. A key attribute contributing to its popularity is its notable photostability, which allows for robust and reproducible results in demanding imaging applications. This technical guide provides an in-depth exploration of the photostability of this compound conjugates, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in optimizing their experiments.
While often described qualitatively as having "good photostability," a quantitative understanding of this characteristic is crucial for experimental design and data interpretation.[1][2][3][4][5] Photostability refers to a fluorophore's resistance to photochemical destruction, or photobleaching, upon exposure to excitation light.[6] This guide will delve into the available quantitative data, factors influencing photostability, and standardized methods for its assessment.
Core Photophysical and Chemical Properties of 5-TAMRA
Understanding the fundamental properties of 5-TAMRA is essential before examining its photostability. These characteristics, summarized in the table below, influence its spectral behavior and suitability for various applications.
| Property | Value |
| Excitation Maximum (λex) | ~546 nm[7] |
| Emission Maximum (λem) | ~580 nm[7] |
| Molar Extinction Coefficient (ε) | > 90,000 cm⁻¹M⁻¹[7] |
| Molecular Weight (this compound) | 527.5 g/mol [7] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester[7] |
| Reactivity | Primary and secondary amines[7] |
| Solubility | DMSO, DMF[5] |
Quantitative Insights into Photostability
Direct, standardized quantitative data for the photostability of this compound conjugates is not abundantly available in the literature, as it is highly dependent on the specific experimental conditions. However, studies on related rhodamine dyes provide valuable insights. For instance, a study on rhodamine B derivatives showed photobleaching lifetimes ranging from approximately 27 to 74 seconds under specific single-molecule fluorescence microscopy conditions.[8] It is generally acknowledged that rhodamine dyes, including TAMRA, exhibit greater photostability compared to other common fluorophores like fluorescein.[5]
Factors that significantly influence the photostability of this compound conjugates include:
-
Excitation Light Intensity: Higher intensity light leads to more rapid photobleaching.[9]
-
Exposure Time: Prolonged exposure to excitation light increases the likelihood of photodegradation.[9]
-
Local Environment: The chemical environment surrounding the fluorophore, including the presence of oxygen and reactive oxygen species (ROS), can significantly impact its photostability.[6][9] The nature of the conjugated biomolecule can also play a role.
-
Buffer Composition: The pH and presence of certain ions, such as Mn²⁺, can influence the rate of photobleaching.[6]
Experimental Protocols
Protocol for Labeling Biomolecules with this compound
This protocol provides a general method for conjugating this compound to proteins and other amine-containing biomolecules.
Materials:
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Biomolecule to be labeled (e.g., protein, antibody)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.
-
Prepare Biomolecule Solution: Dissolve the biomolecule in the labeling buffer at a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add the this compound stock solution to the biomolecule solution at a molar ratio of 5:1 to 20:1 (dye:biomolecule). The optimal ratio should be determined empirically for each biomolecule.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50 mM and incubate for an additional 30 minutes.
-
Purification: Separate the this compound conjugate from the unreacted dye and other reaction components using a gel filtration column or dialysis.
Protocol for Measuring Photostability using Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a common technique to assess the mobility of fluorescently labeled molecules and can be adapted to measure photostability.[10][11][12]
Materials:
-
This compound conjugated biomolecule
-
Microscope slide and coverslip
-
Confocal laser scanning microscope with FRAP capabilities
Procedure:
-
Sample Preparation: Prepare a sample of the this compound conjugate immobilized on a microscope slide.
-
Image Acquisition Setup:
-
Select a region of interest (ROI).
-
Set the laser power to a low level for initial imaging to minimize photobleaching during this phase.
-
-
Pre-Bleach Imaging: Acquire a series of images of the ROI at a low laser power to establish the initial fluorescence intensity.
-
Photobleaching: Use a high-intensity laser pulse to photobleach the ROI.
-
Post-Bleach Imaging: Immediately after photobleaching, acquire a time-lapse series of images of the ROI at the same low laser power used for pre-bleach imaging.
-
Data Analysis:
-
Measure the fluorescence intensity of the ROI in each image.
-
Correct for any photobleaching that occurred during the low-intensity imaging.
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay provides a quantitative measure of photostability under the specific experimental conditions.
-
Visualizing Workflows and Concepts
This compound Conjugation Workflow
Caption: Workflow for the conjugation of this compound to a biomolecule.
Conceptual Workflow for Photostability Measurement
Caption: Conceptual workflow for assessing photostability using FRAP.
Conclusion
This compound remains a robust and reliable fluorescent label for a multitude of biological applications, largely due to its favorable photostability. While a single quantitative value for its photostability is elusive due to its dependence on experimental conditions, researchers can be confident in its performance, particularly when compared to more photolabile dyes. By understanding the factors that influence photobleaching and by employing standardized protocols for its measurement, scientists can optimize their imaging experiments to generate high-quality, reproducible data. The protocols and workflows provided in this guide serve as a valuable resource for achieving this goal and for furthering the successful application of this compound conjugates in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abpbio.com [abpbio.com]
- 4. 5-TAMRA, SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester), single isomer 5 mg | Contact Us [thermofisher.com]
- 5. This compound / 5-Carboxytetramethylrhodamin-N-succinimidylester [genaxxon.com]
- 6. Photobleaching and blinking of TAMRA induced by Mn(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fluorescence Recovery After Photobleaching - FluoroFinder [fluorofinder.com]
- 11. Video: Photobleaching Assays FRAP & FLIP to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells [jove.com]
- 12. picoquant.com [picoquant.com]
Unveiling the Fluorescence of 5-TAMRA-SE: A Technical Guide to Quantum Yield
For researchers, scientists, and professionals in drug development, understanding the photophysical properties of fluorescent probes is paramount for robust and reproducible experimental design. This technical guide provides an in-depth analysis of the quantum yield and associated characteristics of 5-Carboxytetramethylrhodamine, Succinimidyl Ester (5-TAMRA-SE), a widely used amine-reactive fluorophore.
This compound is a single-isomer derivative of tetramethylrhodamine (TAMRA) that produces a bright, orange-red fluorescence. Its succinimidyl ester functional group allows for covalent labeling of primary amines on biomolecules like proteins, peptides, and amine-modified oligonucleotides, forming stable amide bonds.[1][2] This makes it a valuable tool for a variety of applications, including fluorescence microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET) studies.[1] A key advantage of this compound is its pH-insensitivity and good photostability compared to other fluorophores like fluorescein.[1]
Core Photophysical and Chemical Properties
The efficiency of a fluorophore is quantified by its fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed.[3][4] The quantum yield of this compound is reported to be approximately 0.1.[5] This and other key quantitative data are summarized below for easy reference.
| Property | Value | References |
| Fluorescence Quantum Yield (Φ) | 0.1 | [5] |
| Excitation Maximum (λex) | 541 - 555 nm | [2][6] |
| Emission Maximum (λem) | 567 - 579 nm | [1][7] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | [5] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |
| Reactivity | Primary amines | |
| Solubility | DMSO, DMF | [2] |
Experimental Protocols
I. Determination of Relative Fluorescence Quantum Yield
The most common method for determining the fluorescence quantum yield of a compound in a non-specialized laboratory is the comparative method.[4] This involves comparing the fluorescence of the test sample (this compound) to a well-characterized fluorescent standard with a known quantum yield.[4]
Materials:
-
This compound
-
A suitable quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectrophotometer (for absorbance measurements)
-
Fluorometer (for fluorescence measurements)
-
High-purity solvent (e.g., ethanol or PBS, pH 7.4)
-
Volumetric flasks and precision pipettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the this compound sample and the quantum yield standard in the same solvent.
-
Prepare Dilutions: Create a series of dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.[8]
-
Measure Absorbance: Using the spectrophotometer, measure the absorbance of each diluted solution at the selected excitation wavelength.
-
Measure Fluorescence Emission: Record the fluorescence emission spectrum for each solution using the fluorometer. The excitation wavelength must be the same for both the sample and the standard.
-
Integrate Fluorescence Intensity: For each recorded spectrum, calculate the integrated fluorescence intensity, which is the area under the emission curve.
-
Plot Data: For both the this compound sample and the standard, create a plot of the integrated fluorescence intensity versus the corresponding absorbance.
-
Calculate Quantum Yield: The slope of the resulting linear plots is proportional to the quantum yield.[4] The quantum yield of the this compound sample (Φx) can be calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively (if different).[4][9]
-
Caption: Experimental workflow for determining relative fluorescence quantum yield.
II. General Protocol for Protein Labeling with this compound
This protocol outlines the general steps for conjugating this compound to primary amines on proteins.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS or bicarbonate buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., gel filtration, such as Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of approximately 2 mg/mL.[10] Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the dye.[11]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.
-
Reaction: Add a molar excess of the dissolved this compound to the protein solution. The optimal dye-to-protein molar ratio depends on the protein and desired degree of labeling and should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1] Gentle stirring or rocking can facilitate the reaction.
-
Purification: Separate the labeled protein conjugate from the unreacted, hydrolyzed dye. This is commonly achieved using a gel filtration column. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at both 280 nm (for protein) and the absorption maximum of TAMRA (~541-555 nm).
Caption: Experimental workflow for covalent labeling of proteins with this compound.
References
- 1. chempep.com [chempep.com]
- 2. abpbio.com [abpbio.com]
- 3. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 4. chem.uci.edu [chem.uci.edu]
- 5. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]
- 6. empbiotech.com [empbiotech.com]
- 7. 5-TAMRA, SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester), single isomer 5 mg | Buy Online [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
The pH Sensitivity of 5-TAMRA-SE Fluorescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Carboxytetramethylrhodamine, succinimidyl ester (5-TAMRA-SE) is a widely utilized fluorescent probe for the labeling of proteins, peptides, and nucleic acids. While frequently cited for its photostability and bright orange-red fluorescence, its behavior across varying pH conditions is a critical parameter for experimental design and data interpretation. This technical guide provides a comprehensive overview of the pH sensitivity of this compound fluorescence, detailing the underlying chemical mechanisms, experimental protocols for characterization, and quantitative data to inform its application in biological and pharmaceutical research. Contrary to its common description as pH-insensitive, this compound exhibits a discernible decrease in fluorescence intensity in alkaline environments.
Introduction to this compound and its Fluorescence Properties
This compound is a member of the rhodamine family of fluorescent dyes, characterized by a xanthene core. The succinimidyl ester (SE) functional group allows for its covalent conjugation to primary amines on biomolecules. Its popularity in life sciences research stems from its strong absorbance in the green region of the visible spectrum and its intense fluorescence emission in the orange-red region, making it compatible with common fluorescence microscopy and flow cytometry instrumentation.
While its photostability is a significant advantage over other fluorophores like fluorescein, the fluorescence of rhodamine dyes, including 5-TAMRA, is not entirely independent of the surrounding chemical environment. The protonation state of the xanthene core can influence its electronic structure and, consequently, its fluorescence quantum yield.
The Chemical Basis of this compound's pH Sensitivity
The fluorescence of 5-TAMRA is intrinsically linked to the chemical structure of its rhodamine backbone. In neutral to slightly acidic conditions, the dye primarily exists in a zwitterionic form, which is highly fluorescent. However, in alkaline environments (typically pH > 8.0), the equilibrium shifts towards a non-fluorescent lactone form. This structural change is the primary mechanism behind the observed decrease in fluorescence intensity at higher pH values.
The equilibrium between the fluorescent zwitterionic form and the non-fluorescent lactone form is a key determinant of the overall fluorescence output of a this compound conjugate. This equilibrium can be influenced by the local microenvironment of the conjugated biomolecule, making it essential for researchers to characterize the pH sensitivity of their specific this compound-labeled constructs.
Quantitative Analysis of this compound Fluorescence vs. pH
While often marketed as pH-insensitive, studies have shown that the fluorescence quantum yield of TAMRA can decrease in alkaline conditions. The following table summarizes representative data on the pH-dependent fluorescence intensity of 5-TAMRA. It is important to note that the exact values can vary depending on the conjugation partner and buffer composition.
| pH | Relative Fluorescence Intensity (%) |
| 5.0 | 100 |
| 6.0 | 100 |
| 7.0 | 98 |
| 7.4 | 95 |
| 8.0 | 90 |
| 8.5 | 82 |
| 9.0 | 75 |
| 10.0 | 60 |
Note: This data is illustrative of the general trend for rhodamine dyes and may not represent the exact values for all this compound conjugates. Researchers are encouraged to perform their own pH titrations for their specific experimental systems.
Experimental Protocol for Determining the pH Sensitivity of this compound Conjugates
This section provides a detailed methodology for performing a spectrofluorometric pH titration of a this compound labeled biomolecule.
Materials and Reagents
-
This compound conjugated biomolecule of interest
-
A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate buffers from pH 4 to 10)
-
Spectrofluorometer
-
pH meter
-
Quartz cuvettes
Experimental Workflow
The following diagram illustrates the workflow for measuring the pH-dependent fluorescence of a this compound conjugate.
Detailed Procedure
-
Buffer Preparation: Prepare a set of buffers with known pH values spanning the range of interest. Ensure that the buffer components do not interfere with the fluorescence of this compound.
-
Sample Preparation: Prepare a concentrated stock solution of the this compound conjugate in a suitable solvent (e.g., DMSO or DMF).
-
Sample Dilution: For each pH measurement, dilute a small aliquot of the stock solution into the corresponding buffer in a quartz cuvette. The final concentration of the conjugate should be in the linear range of the spectrofluorometer.
-
Fluorescence Measurement: Place the cuvette in the spectrofluorometer and excite the sample at the excitation maximum of 5-TAMRA (typically around 546 nm). Record the fluorescence emission spectrum and determine the intensity at the emission maximum (around 579 nm).
-
Data Analysis: Normalize the fluorescence intensity at each pH to the maximum intensity observed (usually in the acidic to neutral range). Plot the relative fluorescence intensity as a function of pH to generate a pH-sensitivity curve.
Implications for Research and Drug Development
The pH sensitivity of this compound has several important implications for its use in research and drug development:
-
Quantitative Studies: For quantitative fluorescence-based assays, it is crucial to maintain a constant and well-defined pH to ensure the reproducibility and accuracy of the results.
-
Cellular Imaging: When imaging intracellular processes, changes in the pH of organelles (e.g., endosomes, lysosomes) can affect the fluorescence of this compound conjugates, potentially leading to misinterpretation of localization or trafficking data.
-
FRET-based Assays: In Förster Resonance Energy Transfer (FRET) experiments where 5-TAMRA is used as an acceptor, changes in its quantum yield due to pH fluctuations can alter the FRET efficiency, impacting the measurement of molecular interactions.
Conclusion
While this compound is a robust and versatile fluorescent probe, it is not entirely insensitive to pH. A decrease in fluorescence intensity is typically observed in alkaline conditions due to the formation of a non-fluorescent lactone species. Researchers and drug development professionals should be aware of this pH sensitivity and take appropriate measures to control for it in their experimental designs. By following the detailed protocols outlined in this guide, users can accurately characterize the pH-dependent fluorescence of their this compound conjugates and ensure the reliability of their fluorescence-based data.
A Technical Guide to Single Isomer vs. Mixed Isomer 5-TAMRA-SE for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxytetramethylrhodamine, succinimidyl ester (5-TAMRA-SE) is a widely utilized amine-reactive fluorescent dye in biological and biomedical research. Its bright orange-red fluorescence, high photostability, and reactivity towards primary amines make it an invaluable tool for labeling proteins, peptides, and oligonucleotides. This compound is commercially available as a purified single isomer (this compound) and as a mixture of isomers (5(6)-TAMRA-SE). The choice between these two forms can significantly impact the reproducibility of experimental results and the purification of the final conjugate. This technical guide provides an in-depth comparison of single isomer and mixed isomer this compound, offering quantitative data, detailed experimental protocols, and visualizations of key workflows to aid researchers in making informed decisions for their specific applications.
Core Differences: Chemical Structure and Purity
The fundamental difference between single isomer and mixed isomer this compound lies in the position of the succinimidyl ester reactive group on the rhodamine core.
-
Single Isomer (this compound): This is a highly purified form where the reactive group is exclusively at the 5-position of the carboxytetramethylrhodamine molecule.[1] This isomeric purity is crucial for applications demanding high reproducibility and well-defined conjugates.[1][2]
-
Mixed Isomer (5(6)-TAMRA-SE): This form contains a mixture of the 5- and 6-isomers, where the reactive group is located at either the 5- or 6-position of the rhodamine core.[3][4] While functional for many applications, the presence of multiple isomers can lead to heterogeneity in the labeled product, which may complicate purification and analysis.[1]
Quantitative Data Comparison
The following table summarizes the key quantitative data for both single isomer and mixed isomer this compound.
| Property | Single Isomer (this compound) | Mixed Isomer (5(6)-TAMRA-SE) |
| Molecular Weight | 527.53 g/mol [1] | 527.5 g/mol [4] |
| Excitation Maximum (λex) | ~541 - 555 nm[5][6] | ~540 - 565 nm[4][7] |
| Emission Maximum (λem) | ~567 - 580 nm[5][7] | ~565 - 583 nm[3][7] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹[5][8] | ~90,000 - 95,000 M⁻¹cm⁻¹[8][9] |
| Quantum Yield (Φ) | ~0.1[5] | ~0.1 - 0.3 (for TAMRA in general)[6] |
Experimental Protocols
Protein Labeling with this compound
This protocol provides a general procedure for labeling proteins with either single or mixed isomer this compound.
Materials:
-
This compound (single or mixed isomer)
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[10][11]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 (optional)[12]
-
Purification column (e.g., gel filtration, spin desalting column)[12]
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[1][7] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer.[1][2]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[12]
-
Labeling Reaction: While gently vortexing, add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[1] The optimal dye-to-protein ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for an additional 30 minutes.[12]
-
Purification: Remove the unreacted dye and byproducts by gel filtration, spin desalting column, or dialysis.[12]
Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to a single protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A_max).
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.3 for TAMRA).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration using the following formula: Dye Concentration (M) = A_max / ε_dye Where:
-
ε_dye is the molar extinction coefficient of the TAMRA dye at its A_max.
-
-
Calculate the DOL: DOL = Dye Concentration / Protein Concentration
An optimal DOL for most applications is between 2 and 4.[1][13]
Mandatory Visualizations
Signaling Pathway: NHS Ester Labeling Reaction
Caption: Reaction of this compound with a primary amine.
Experimental Workflow: Immunofluorescence Microscopy
Caption: Workflow for indirect immunofluorescence.
Logical Relationship: FRET (Förster Resonance Energy Transfer)
Caption: Principles of FRET using a FAM-TAMRA pair.
Conclusion and Recommendations
The choice between single isomer and mixed isomer this compound depends critically on the specific requirements of the application. For quantitative and highly reproducible assays, such as immunoassays, FRET-based studies, and applications requiring well-defined conjugates, the use of single isomer this compound is strongly recommended.[1] The isomeric purity of this compound leads to more homogeneous labeling, simplified purification, and more consistent experimental outcomes.[1]
For general qualitative applications, such as routine fluorescence microscopy, where the precise stoichiometry of labeling is less critical, mixed isomer 5(6)-TAMRA-SE may be a more cost-effective option. However, researchers should be aware of the potential for variability between batches and the increased complexity of conjugate purification.
Ultimately, a thorough understanding of the chemical and photophysical properties of both single and mixed isomer this compound, as outlined in this guide, will enable researchers to select the most appropriate reagent for their needs, leading to more reliable and reproducible scientific data.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. eurogentec.com [eurogentec.com]
- 3. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]
- 4. biotium.com [biotium.com]
- 5. rndsystems.com [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. interchim.fr [interchim.fr]
- 9. 5(6)-TAMRA [5(6)-Carboxytetramethylrhodamine] *CAS 98181-63-6* | AAT Bioquest [aatbio.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. youdobio.com [youdobio.com]
- 13. biotium.com [biotium.com]
Methodological & Application
Application Notes: 5-TAMRA-SE Protein Labeling Protocol for Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxytetramethylrhodamine, succinimidyl ester (5-TAMRA-SE) is a popular amine-reactive fluorescent dye used for covalently labeling proteins, particularly antibodies.[1][2][3] As a purified single isomer of TAMRA, it ensures greater reproducibility in labeling experiments.[1][2][4] The succinimidyl ester (SE) moiety reacts efficiently with primary aliphatic amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[1][2][4][5][6] This labeling chemistry is straightforward and effective for creating fluorescently tagged antibodies for use in various applications, including immunofluorescence staining, flow cytometry, and fluorescence in situ hybridization (FISH).[1][2][4] 5-TAMRA conjugates exhibit bright orange fluorescence with excitation and emission maxima around 555 nm and 580 nm, respectively.[7]
Materials and Reagents
-
This compound (5-Carboxytetramethylrhodamine, succinimidyl ester)
-
Antibody to be labeled (in an amine-free buffer)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[8][9][10] (Avoid buffers containing primary amines like Tris or glycine.[1][8][9][10])
-
Purification/Desalting column (e.g., Sephadex G-25) or dialysis equipment.[8][9]
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Molecular Weight | 527.53 g/mol | [1][2][4] |
| Excitation Maximum (λex) | ~547-556 nm | [1][3] |
| Emission Maximum (λem) | ~574-581 nm | [1][4] |
| Molar Extinction Coefficient (ε) | 92,000 cm⁻¹M⁻¹ | [5] |
| Recommended Antibody Concentration | 2-10 mg/mL | [1][4][9] |
| Recommended Labeling Buffer pH | 8.3 - 8.5 | [8][9] |
| Recommended Dye:Protein Molar Ratio | 5:1 to 20:1 (Optimized for IgG: ~5:1 to 10:1) | [1][2][4][8][9] |
| Incubation Time | 15-60 minutes | [1][4] |
| Incubation Temperature | Room Temperature | [1][4][8] |
| Optimal Degree of Substitution (DOS) | 2-4 moles of dye per mole of antibody | [1] |
Experimental Workflow
References
- 1. eurogentec.com [eurogentec.com]
- 2. eurogentec.com [eurogentec.com]
- 3. TAMRA dye for labeling in life science research [baseclick.eu]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. vectorlabs.com [vectorlabs.com]
- 6. glenresearch.com [glenresearch.com]
- 7. abcam.cn [abcam.cn]
- 8. youdobio.com [youdobio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. youdobio.com [youdobio.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-TAMRA-SE Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is an indispensable technique in biochemical and biomedical research, enabling the investigation of molecular interactions, cellular uptake, and drug delivery.[1][2] 5-Carboxytetramethylrhodamine (5-TAMRA) is a popular orange-red fluorescent dye valued for its bright emission, photostability, and suitability for conjugation to peptides.[1][3][4] The succinimidyl ester (SE) derivative of 5-TAMRA readily reacts with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond.[5][6][7][8] This application note provides a detailed, step-by-step protocol for the conjugation of 5-TAMRA-SE to peptides, along with guidelines for purification and characterization of the final product.
Core Principles
The conjugation reaction relies on the nucleophilic attack of a primary amine on the succinimidyl ester of 5-TAMRA, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS). This reaction is most efficient under slightly alkaline conditions (pH 8.0-9.0), which deprotonates the primary amines, increasing their nucleophilicity.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound peptide conjugation reaction.
| Parameter | Recommended Value | Notes |
| This compound Molecular Weight | 527.53 g/mol | --- |
| Excitation Maximum (λex) | ~555 nm | [1][6] |
| Emission Maximum (λem) | ~580 nm | [1][6] |
| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | [1] |
| Reaction pH | 8.0 - 9.0 | To ensure deprotonation of primary amines.[1] |
| Dye:Peptide Molar Ratio | 1.5:1 to 20:1 | The optimal ratio depends on the number of available primary amines on the peptide and the desired degree of labeling.[6][7][8][9][10] |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[5] |
| Reaction Time | 1 - 2 hours | At room temperature. |
| Reaction Temperature | Room Temperature | --- |
Experimental Protocol
Materials and Reagents
-
Peptide with at least one primary amine (N-terminus or lysine side chain)
-
This compound (store at -20°C, desiccated and protected from light)[5]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3[5]
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 7.5 or hydroxylamine[5][9]
-
Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC) or gel filtration column (e.g., Sephadex G-25)[5][9]
Step-by-Step Procedure
1. Preparation of Peptide Solution:
- Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[5]
- If the peptide has poor aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO and then diluted with the Conjugation Buffer.[9]
2. Preparation of this compound Stock Solution:
- Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
- Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO. This should be done immediately before use.[5]
3. Conjugation Reaction:
- Calculate the required volume of the this compound stock solution to achieve the desired dye:peptide molar ratio. A molar excess of the dye is typically used.[5]
- Slowly add the calculated volume of the this compound stock solution to the peptide solution while gently vortexing.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[9]
4. Quenching the Reaction (Optional):
- To stop the reaction, a quenching reagent such as Tris-HCl or hydroxylamine can be added to a final concentration of 50-100 mM.[5][9] This will react with any unreacted this compound.
5. Purification of the Labeled Peptide:
- Purify the 5-TAMRA-labeled peptide from unreacted dye and byproducts using either RP-HPLC or gel filtration chromatography.[5][9]
- RP-HPLC: This is the preferred method for achieving high purity. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used.
- Gel Filtration: For desalting and removing the bulk of the free dye, a Sephadex G-25 column can be used.[5]
6. Characterization of the Labeled Peptide:
- Confirm the identity and purity of the labeled peptide using mass spectrometry to verify the addition of the TAMRA moiety.
- The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance of the peptide at 280 nm (if it contains tryptophan or tyrosine) and the absorbance of TAMRA at its maximum absorbance wavelength (~555 nm).
Experimental Workflow Diagram
Caption: Workflow for this compound peptide conjugation.
Signaling Pathway Diagram (Example Application)
5-TAMRA labeled peptides are frequently used to study receptor-ligand interactions and subsequent signaling cascades. For instance, a TAMRA-labeled peptide agonist can be used to visualize binding to a G-protein coupled receptor (GPCR) and track its internalization.
Caption: GPCR signaling initiated by a TAMRA-labeled peptide.
Troubleshooting and Considerations
-
Peptide Solubility: The hydrophobicity of the TAMRA dye can decrease the solubility of the labeled peptide.[1][9] If precipitation occurs, consider adding a small amount of an organic solvent like DMSO or a non-ionic detergent to the final buffer.[9]
-
Degree of Labeling (DOL): Over-labeling a peptide can lead to fluorescence quenching and aggregation.[1][9] Aim for a low DOL, ideally 1:1, by adjusting the dye:peptide molar ratio.[9]
-
Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, during the conjugation reaction as they will compete with the peptide for reaction with the this compound.[5][10]
-
Storage: Store the final labeled peptide conjugate at 4°C, protected from light. For long-term storage, it is recommended to aliquot and store at -20°C.[6]
References
- 1. lifetein.com [lifetein.com]
- 2. peptide.com [peptide.com]
- 3. TAMRA dye for labeling in life science research [baseclick.eu]
- 4. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 5. youdobio.com [youdobio.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. eurogentec.com [eurogentec.com]
- 8. eurogentec.com [eurogentec.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides with 5-TAMRA-SE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are utilized in a wide array of applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), fluorescence resonance energy transfer (FRET) studies, and as molecular beacons. 5-Carboxytetramethylrhodamine (5-TAMRA) is a bright, photostable orange-red fluorescent dye commonly used for labeling oligonucleotides. The succinimidyl ester (SE) derivative of 5-TAMRA readily reacts with primary aliphatic amines, such as those introduced at the terminus or internally within a synthetic oligonucleotide, to form a stable amide bond.
These application notes provide a detailed protocol for the efficient labeling of amine-modified oligonucleotides with 5-TAMRA-SE, followed by protocols for purification of the labeled product.
Materials and Reagents
Labeling Reaction
-
Amine-modified oligonucleotide, lyophilized
-
This compound (Succinimidyl Ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
-
Nuclease-free water
Purification
-
Ethanol Precipitation:
-
3 M Sodium Acetate (NaOAc), pH 5.2
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
HPLC-grade acetonitrile (ACN)
-
Triethylammonium Acetate (TEAA) buffer
-
C18 reverse-phase HPLC column
-
Experimental Protocols
Preparation of Reagents
-
Amine-Modified Oligonucleotide Stock Solution: Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.[1] this compound is sensitive to moisture and light; therefore, it should be stored in a desiccator at -20°C and protected from light.[2][3]
-
Labeling Buffer: Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 8.5-9.0 using NaOH. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the oligonucleotide for reaction with the this compound.[2]
Labeling of Amine-Modified Oligonucleotide with this compound
This protocol is optimized for a 100 nmol scale reaction. The reaction can be scaled up or down, maintaining the relative concentrations of the reactants.
-
In a microcentrifuge tube, combine 100 µL of the 1 mM amine-modified oligonucleotide stock solution with 100 µL of 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).
-
Add a 10-20 fold molar excess of the this compound stock solution to the oligonucleotide solution. For a 100 nmol reaction, this corresponds to approximately 5-10 µL of a 10 mg/mL this compound solution.
-
Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature in the dark. For convenience, the reaction can be left overnight.[4]
-
After incubation, the unreacted dye and byproducts must be removed from the labeled oligonucleotide. Proceed with one of the purification methods detailed below.
Figure 1. Experimental workflow for labeling amine-modified oligonucleotides.
Purification of TAMRA-Labeled Oligonucleotides
This method is suitable for removing the bulk of unreacted dye and salts.
-
To the 200 µL labeling reaction, add 20 µL of 3 M NaOAc (pH 5.2).
-
Add 660 µL (3 volumes) of ice-cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the unreacted dye.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol and centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Remove the supernatant and air-dry the pellet for 10-15 minutes to remove residual ethanol. Do not over-dry.
-
Resuspend the labeled oligonucleotide pellet in a desired volume of nuclease-free water or buffer (e.g., TE buffer).
RP-HPLC is recommended for applications requiring high purity, as it effectively separates the labeled oligonucleotide from unlabeled sequences and free dye.
-
Mobile Phases:
-
Buffer A: 0.1 M TEAA in water
-
Buffer B: 0.1 M TEAA in 100% acetonitrile
-
-
HPLC Conditions:
-
Column: C18, 2.5 µm particle size, 4.6 x 50 mm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50-60°C
-
Detection: UV absorbance at 260 nm (for oligonucleotide) and 555 nm (for TAMRA).
-
-
Gradient: A typical gradient involves increasing the percentage of Buffer B to elute the labeled oligonucleotide. The hydrophobic nature of the TAMRA dye results in the labeled oligonucleotide being retained longer on the column than the unlabeled oligonucleotide.
-
Inject the reaction mixture onto the equilibrated HPLC column.
-
Collect the fractions corresponding to the major peak that absorbs at both 260 nm and 555 nm.
-
Combine the collected fractions and evaporate the solvent using a vacuum concentrator.
-
Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer.
Data Presentation
The success of the labeling and purification can be quantified by measuring the yield and purity of the final product.
| Parameter | Method | Typical Outcome | Reference |
| Labeling Efficiency | Spectrophotometry (A260/A555 ratio) | > 90% | General knowledge |
| Purification Yield (Ethanol Precipitation) | Spectrophotometry | 70-90% | [1] |
| Purification Yield (RP-HPLC) | Spectrophotometry | 75-80% | [2][5] |
| Purity (RP-HPLC) | Analytical HPLC | > 90% | [2][5] |
Characterization of Labeled Oligonucleotides
The concentration and labeling efficiency of the purified TAMRA-labeled oligonucleotide can be determined using a spectrophotometer.
-
Measure the absorbance of the solution at 260 nm (A260) and 555 nm (A555).
-
Calculate the concentration of the oligonucleotide using the following formula:
-
Oligo Conc. (µM) = (A260 - (A555 x CF260)) / ε260 x path length (cm)
-
Where:
-
CF260 is the correction factor for the absorbance of TAMRA at 260 nm (typically ~0.3).
-
ε260 is the molar extinction coefficient of the oligonucleotide at 260 nm.
-
-
-
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Dye Conc. (µM) = A555 / ε555 x path length (cm)
-
Where ε555 for TAMRA is ~92,000 M⁻¹cm⁻¹.
-
-
-
The labeling efficiency can be expressed as the ratio of the dye concentration to the oligonucleotide concentration.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive this compound | Use a fresh stock of this compound. Ensure it is stored properly, protected from light and moisture. |
| Suboptimal pH of labeling buffer | ||
| Presence of primary amines in the buffer | ||
| Low Recovery After Purification | Incomplete precipitation (Ethanol) | Increase incubation time at -20°C and/or centrifugation time and speed. |
| Loss during HPLC fraction collection | ||
| Multiple Peaks in HPLC | Presence of unlabeled oligo and free dye | This is expected. Collect the peak corresponding to the labeled product. |
| Isomers of this compound | ||
| Degradation of oligonucleotide or dye |
Signaling Pathway and Logical Relationship Diagram
Figure 2. Reaction scheme for labeling amine-modified oligonucleotides.
References
Application Notes and Protocols for 5-TAMRA-SE in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxytetramethylrhodamine, succinimidyl ester (5-TAMRA-SE) is a bright, amine-reactive fluorescent dye commonly used for labeling proteins, peptides, and other biomolecules.[1][2] Its stable fluorescence across a wide pH range and good photostability make it a valuable tool in various biological applications, including flow cytometry.[2][3] this compound has an excitation maximum around 546-555 nm and an emission maximum around 575-580 nm, making it compatible with the standard laser and filter sets of most flow cytometers.[1][3][4]
These application notes provide detailed protocols for the use of this compound in two key flow cytometry applications: immunophenotyping and cell proliferation analysis.
Properties of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₅N₃O₇ | |
| Molecular Weight | 527.5 g/mol | |
| Excitation Maximum | ~546 - 555 nm | [1] |
| Emission Maximum | ~575 - 580 nm | [1] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |
| Reactivity | Primary amines | |
| Solubility | DMSO, DMF |
Application 1: Immunophenotyping using this compound Conjugated Antibodies
Immunophenotyping is a powerful technique used to identify and quantify cell populations in a heterogeneous sample based on the expression of specific cell surface or intracellular markers.[5] This is achieved by staining cells with antibodies conjugated to fluorescent dyes. The following protocol details the conjugation of this compound to a primary antibody and the subsequent use of the conjugate for staining cells for flow cytometric analysis.
Experimental Workflow for Immunophenotyping
Caption: Workflow for immunophenotyping using a this compound conjugated antibody.
Protocol: Antibody Conjugation with this compound
This protocol is optimized for labeling 1 mg of an IgG antibody. Adjustments may be necessary for other proteins or amounts.
Materials:
-
Purified antibody (1 mg/mL in PBS, free of amine-containing buffers like Tris and stabilizers like BSA)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate, pH 8.5-9.0
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation:
-
If the antibody buffer contains amines or stabilizers, dialyze the antibody against PBS overnight at 4°C.
-
Adjust the antibody concentration to 1-2 mg/mL in PBS.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to 8.5-9.0.
-
Calculate the required volume of this compound solution. A molar ratio of 5-10 moles of dye per mole of antibody is a good starting point.
-
Slowly add the this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the conjugated antibody from unreacted dye using a pre-equilibrated gel filtration column (e.g., Sephadex G-25).
-
Collect the fractions containing the labeled antibody (the first colored fractions to elute).
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a preservative like sodium azide and store at -20°C.
-
Protocol: Cell Staining with this compound Conjugated Antibody
Materials:
-
Single-cell suspension (e.g., PBMCs, cultured cells) at 1 x 10⁷ cells/mL
-
This compound conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc receptor blocking solution (optional, but recommended for cells expressing Fc receptors)
-
Viability dye (optional)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer.
-
Adjust the cell concentration to 1 x 10⁷ cells/mL.
-
-
Fc Receptor Block (Optional):
-
Pellet the cells and resuspend in Fc receptor blocking solution.
-
Incubate for 10-15 minutes at 4°C.
-
-
Staining:
-
Without washing, add the predetermined optimal concentration of the this compound conjugated antibody to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Wash:
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes.
-
-
Data Acquisition:
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.
-
If desired, add a viability dye according to the manufacturer's instructions.
-
Analyze the samples on a flow cytometer equipped with a laser that can excite 5-TAMRA (e.g., 532 nm or 561 nm) and an appropriate emission filter (e.g., 585/42 nm bandpass filter).
-
Application 2: Cell Proliferation Analysis using this compound
Cell proliferation can be tracked using fluorescent dyes that label intracellular proteins. As cells divide, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each cell division. This allows for the visualization and quantification of cell proliferation over time.
Principle of Dye Dilution Proliferation Assay
Caption: Principle of the dye dilution assay for cell proliferation analysis.
Protocol: Cell Proliferation Staining with this compound
Materials:
-
Single-cell suspension (e.g., lymphocytes) at 1 x 10⁷ cells/mL in serum-free medium (e.g., PBS or RPMI)
-
This compound
-
Anhydrous DMSO
-
Complete culture medium (e.g., RPMI + 10% FBS)
-
Cell stimulation agent (e.g., PHA for lymphocytes)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension in serum-free medium. Ensure cell viability is high (>95%).
-
Adjust the cell concentration to 1 x 10⁷ cells/mL.
-
-
This compound Stock Solution:
-
Prepare a 5 mM stock solution of this compound in anhydrous DMSO.
-
-
Cell Labeling:
-
Warm the cell suspension and a 2X working solution of this compound to room temperature.
-
The optimal final concentration of this compound should be titrated for each cell type, typically in the range of 0.5 to 5 µM.[6][7]
-
Add an equal volume of the 2X this compound working solution to the cell suspension and mix immediately.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
-
Quenching and Washing:
-
Add 5-10 volumes of cold complete culture medium to the labeled cells to quench the reaction.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete culture medium by centrifugation at 300-400 x g for 5 minutes.
-
-
Cell Culture and Stimulation:
-
Resuspend the cells in complete culture medium at the desired density.
-
Add the appropriate stimulus to induce proliferation. Include an unstimulated control.
-
Culture the cells for the desired period (e.g., 3-7 days).
-
-
Flow Cytometry Analysis:
-
Harvest the cells at different time points.
-
If desired, stain with antibodies for specific cell surface markers.
-
Acquire data on a flow cytometer.
-
Data Analysis and Gating Strategy for Proliferation
-
Initial Gating: Gate on the live, single-cell population using forward scatter (FSC) and side scatter (SSC) profiles and a viability dye.
-
Proliferation Histogram: Create a histogram of the 5-TAMRA fluorescence for the gated population.
-
Identifying Generations: The unstimulated control will show a single bright peak representing the parent generation (Generation 0). Stimulated samples will show a series of peaks with successively half the fluorescence intensity, each representing a subsequent generation of cell division.
-
Quantification: Use the flow cytometry software's proliferation analysis tools to calculate the percentage of divided cells, the division index, and the proliferation index.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | - Low antibody concentration- Low antigen expression- Inefficient labeling | - Titrate the antibody to determine the optimal concentration.- Use a brighter fluorophore for low-abundance targets.- Optimize the dye-to-protein ratio during conjugation. |
| High Background | - High antibody concentration- Non-specific antibody binding- Inadequate washing | - Titrate the antibody.- Include an Fc receptor blocking step.- Increase the number of wash steps.[8] |
| Poor Resolution of Proliferation Peaks | - High initial dye concentration leading to toxicity- Uneven labeling | - Titrate the this compound concentration to find the lowest effective concentration.- Ensure rapid and thorough mixing of the dye with the cells. |
| Spectral Overlap | - Emission spectrum of 5-TAMRA overlaps with other fluorophores in the panel. | - Use appropriate compensation controls (single-stained samples for each fluorophore).- Select fluorophores with minimal spectral overlap. |
Quantitative Data Summary
Antibody Conjugation
| Parameter | Recommended Range |
| Antibody Concentration | 1 - 10 mg/mL |
| This compound to Antibody Molar Ratio | 5:1 to 20:1 |
| Reaction pH | 8.5 - 9.0 |
| Incubation Time | 1 - 2 hours |
| Incubation Temperature | Room Temperature |
Cell Proliferation Assay
| Parameter | Recommended Range |
| Cell Concentration for Labeling | 1 x 10⁶ - 1 x 10⁷ cells/mL |
| This compound Final Concentration | 0.5 - 5 µM[6][7] |
| Labeling Incubation Time | 10 - 15 minutes |
| Labeling Temperature | 37°C |
| Culture Duration | 3 - 7 days |
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. 5-TAMRA, SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester), single isomer 5 mg | Buy Online [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. In vitro T lymphocyte proliferation by carboxyfluorescein diacetate succinimidyl ester method is helpful in diagnosing and managing primary immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 8. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
Application Notes and Protocols for 5-TAMRA-SE in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxytetramethylrhodamine, succinimidyl ester (5-TAMRA-SE) is a bright, amine-reactive fluorescent dye commonly utilized for the stable labeling of proteins, antibodies, peptides, and amine-modified oligonucleotides.[1][2] Its robust photostability and pH-insensitivity make it a valuable tool for a wide range of fluorescence microscopy applications.[2][3] This document provides detailed application notes and experimental protocols for the effective use of this compound in fluorescence microscopy and related techniques. This compound produces a bright orange-red fluorescence, making it compatible with standard fluorescence microscopy setups, and is often excited by 532 nm or 546 nm laser lines.[2]
Key Features and Applications
This compound is the single isomer form of TAMRA, which offers better resolution in high-performance liquid chromatography (HPLC) purification compared to the mixed-isomer 5(6)-TAMRA, SE.[2] This makes it particularly suitable for applications requiring high purity, such as peptide and protein labeling.[2]
Applications include:
-
Immunofluorescence Staining: Labeling primary or secondary antibodies to visualize the localization of specific proteins within fixed or live cells.[4][5]
-
Fluorescence Resonance Energy Transfer (FRET): Acting as an acceptor dye when paired with a suitable donor fluorophore, such as fluorescein (FAM), to study molecular interactions.[2][6]
-
Flow Cytometry: Labeling cell surface or intracellular proteins for quantitative analysis of cell populations.[4][5]
-
In Vivo Imaging: Tracking the localization and trafficking of labeled biomolecules in living organisms.[2]
-
Nucleic Acid Labeling: Labeling amine-modified oligonucleotides for applications like fluorescence in situ hybridization (FISH).[2][4]
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₅N₃O₇ | [2] |
| Molecular Weight | 527.52 g/mol | [2] |
| Excitation Maximum (λex) | ~541-556 nm | [6][7][8] |
| Emission Maximum (λem) | ~567-581 nm | [8][9] |
| Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | [10] |
| Quantum Yield (Φ) | ~0.1 | [10] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [10] |
| Reactivity | Primary amines | [10] |
| Solubility | Soluble in anhydrous DMSO and DMF | [2] |
Table 2: Comparison of this compound with Other Common Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Key Advantages | Key Disadvantages |
| This compound | ~546 | ~579 | Good photostability, pH-insensitive, cost-effective.[2][3] | Lower quantum yield compared to fluorescein.[2] |
| Fluorescein (FITC) | ~494 | ~520 | High quantum yield. | pH-sensitive, prone to photobleaching.[2] |
| Alexa Fluor™ 546 | ~556 | ~573 | Bright and photostable. | Higher cost.[2] |
| Cy3 | ~550 | ~570 | Bright. | More susceptible to photobleaching than this compound.[2] |
Experimental Protocols
General Protocol for Protein and Antibody Labeling
This protocol describes a general method for conjugating this compound to proteins and antibodies.
1. Preparation of Reagents:
-
Protein Solution: Dissolve the protein or antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, phosphate buffer, or MOPS) at a pH of 7.2-8.5.[1][4][11] The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[4][11] Buffers containing primary amines like Tris or glycine must be avoided.[1][11]
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL or 10 mM.[1][11] Vortex to ensure complete dissolution.[11]
2. Conjugation Reaction:
-
Slowly add the this compound stock solution to the protein solution while gently stirring. A molar ratio of 5-10 moles of dye to 1 mole of protein is a good starting point.[1][11] For IgG antibodies (MW ~150,000), a dye-to-protein molar ratio of 5:1 is often used.[4][5]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1] Gentle shaking or rotation can facilitate the reaction.[4]
3. Purification of the Labeled Conjugate:
-
Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25), spin column, or dialysis.[1][11]
-
Equilibrate the column or dialysis membrane with an appropriate buffer such as PBS (pH 7.2-7.4).[11]
-
Collect the fractions containing the brightly colored, labeled protein.
4. Determination of Degree of Labeling (DOL):
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. For effective labeling, the DOL should typically fall between 2 and 4.[4]
5. Storage:
Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.[5] The addition of a carrier protein like BSA (0.1%) and a preservative such as sodium azide (0.01%) is recommended.[4][5]
Example Protocol: Labeling IgG Antibody with this compound
This example details the labeling of 1 mg of an IgG antibody.
1. Prepare Antibody Solution:
-
Dissolve 1 mg of IgG in 0.5 mL of 0.1 M sodium bicarbonate buffer, pH 8.3.
2. Prepare this compound Solution:
-
Dissolve 1 mg of this compound in 100 µL of anhydrous DMSO to make a ~19 mM solution.
3. Perform Conjugation:
-
Calculate the required volume of this compound for a 10:1 molar ratio:
-
Moles of IgG = (1 mg) / (150,000 mg/mmol) = 6.67 x 10⁻⁶ mmol
-
Moles of this compound = 10 * 6.67 x 10⁻⁶ mmol = 6.67 x 10⁻⁵ mmol
-
Volume of this compound = (6.67 x 10⁻⁵ mmol) / (19 mmol/mL) = 3.5 µL
-
-
Add 3.5 µL of the this compound solution to the IgG solution.
-
Incubate for 1 hour at room temperature, protected from light.
4. Purify and Store:
-
Purify the conjugate using a desalting column as described in the general protocol.
-
Store the labeled antibody at 4°C.
Mandatory Visualizations
Caption: Workflow for labeling proteins with this compound.
Caption: Covalent labeling of a primary amine with this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Protein concentration is too low. | Concentrate the protein to at least 2 mg/mL.[9][11] |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Dialyze the protein against an amine-free buffer like PBS or bicarbonate buffer.[1][11] | |
| Hydrolysis of this compound. | Prepare the this compound stock solution fresh and use it immediately. Store the solid dye desiccated and protected from light.[12] | |
| Protein Precipitation | High degree of labeling or hydrophobic interactions. | Reduce the dye-to-protein molar ratio. Perform the labeling reaction at a lower temperature (4°C). |
| Peptide aggregation. | Dissolve the peptide in a minimal amount of organic solvent (e.g., DMSO) before adding the aqueous buffer.[13] A non-ionic detergent (e.g., 0.01% Tween® 20) can also be added.[13] | |
| High Background Staining | Unreacted free dye is not completely removed. | Ensure thorough purification of the conjugate using a desalting column or dialysis. |
| Weak Fluorescent Signal | Low degree of labeling. | Optimize the dye-to-protein ratio and reaction conditions. |
| Photobleaching. | Use an anti-fade mounting medium for fixed cell imaging. Minimize exposure to the excitation light. |
References
- 1. youdobio.com [youdobio.com]
- 2. chempep.com [chempep.com]
- 3. 5-TAMRA, SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester), single isomer 5 mg | Buy Online [thermofisher.com]
- 4. eurogentec.com [eurogentec.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. TAMRA dye for labeling in life science research [baseclick.eu]
- 7. empbiotech.com [empbiotech.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-TAMRA-SE as a FRET Acceptor for FAM Donor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-Carboxytetramethylrhodamine, Succinimidyl Ester (5-TAMRA-SE) as a Förster Resonance Energy Transfer (FRET) acceptor in conjunction with a Fluorescein (FAM) donor. This donor-acceptor pair is widely employed in various biological and biochemical assays due to their excellent spectral overlap and well-characterized FRET properties.[1][2]
Introduction to the FAM-TAMRA FRET Pair
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm).[3] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful tool for studying molecular interactions, conformational changes, and enzymatic activities.[2][4]
The FAM-TAMRA pair is a classic and robust choice for FRET-based assays.[2] FAM, the donor, can be efficiently excited at approximately 492 nm, and its emission spectrum shows significant overlap with the absorption spectrum of TAMRA, the acceptor.[2][5] This spectral overlap is a critical prerequisite for efficient FRET. When FRET occurs, the energy from the excited FAM molecule is transferred to the TAMRA molecule, leading to a decrease in FAM's fluorescence emission and an increase in TAMRA's sensitized emission at around 580 nm.[2][5]
Quantitative Data
The following table summarizes the key spectral and physical properties of the FAM donor and 5-TAMRA acceptor, which are essential for designing and interpreting FRET experiments.
| Parameter | 6-Carboxyfluorescein (FAM) - Donor | 5-Carboxytetramethylrhodamine (5-TAMRA) - Acceptor | Reference |
| Excitation Maximum (λex) | ~492 nm | ~556-565 nm | [1][2] |
| Emission Maximum (λem) | ~514-521 nm | ~579-580 nm | [1][2][6] |
| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ at 494 nm | ~91,000 cm⁻¹M⁻¹ at 547 nm | [7] |
| Förster Distance (R₀) | - | 44.8 Å (for 6-FAM/TAMRA pair) | [6] |
| Spectral Overlap Integral (J(λ)) | - | 3.65 × 10⁻¹³ cm⁶ mol⁻¹ (for Fam-Tamra) | [8] |
Key Applications and Experimental Protocols
The FAM-TAMRA FRET pair is versatile and can be applied to a wide range of assays. Below are detailed protocols for two common applications: Nucleic Acid Hybridization Assays and Protease Activity Assays.
Nucleic Acid Hybridization Assays (e.g., Molecular Beacons)
This protocol describes the use of a FAM-TAMRA labeled oligonucleotide probe, such as a molecular beacon, to detect the presence of a specific nucleic acid sequence. The probe is designed to form a hairpin structure in the absence of the target, bringing the FAM donor and TAMRA acceptor into close proximity, resulting in FRET and quenching of the FAM fluorescence.[9] Upon hybridization to the target sequence, the hairpin opens, separating the donor and acceptor, leading to an increase in FAM fluorescence.[9]
Caption: FRET-based detection of protease activity.
Protocol:
-
Substrate Preparation:
-
Synthesize a peptide substrate containing the specific cleavage sequence for the protease of interest.
-
Label the peptide with FAM on one terminus and TAMRA on the other. The distance between the fluorophores should be within the Förster distance for efficient FRET.
-
Purify the dual-labeled peptide by HPLC.
-
Dissolve the peptide in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
-
Enzyme Reaction:
-
Prepare a reaction buffer appropriate for the specific protease (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20).
-
In a microplate well, add the FAM-TAMRA peptide substrate to a final concentration in the low micromolar range (e.g., 1-10 µM).
-
Add the purified protease or a biological sample containing the protease. For inhibitor screening, pre-incubate the enzyme with the test compounds before adding the substrate.
-
Include a negative control without the enzyme.
-
Bring the final reaction volume to 50-100 µL with the reaction buffer.
-
-
Fluorescence Measurement:
-
Immediately start monitoring the fluorescence in a kinetic mode using a plate reader or fluorometer.
-
Set the excitation wavelength to ~490 nm and the emission wavelength to ~520 nm.
-
Record the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the protease activity.
-
For inhibitor studies, calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
-
Labeling Biomolecules with this compound
This compound is an amine-reactive dye that readily conjugates to primary amines on biomolecules such as proteins and amine-modified oligonucleotides, forming a stable amide bond. [10][11] General Logic for Amine-Reactive Labeling
Caption: Schematic of the reaction between this compound and a biomolecule.
Protocol for Protein Labeling:
-
Prepare the Protein Solution:
-
Prepare the Dye Solution:
-
Conjugation Reaction:
-
Purification:
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~547 nm (for TAMRA).
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and TAMRA. An effective DOL is typically between 2 and 4 moles of dye per mole of protein. [7]
-
Troubleshooting and Considerations
-
Spectral Crosstalk: Be aware of potential bleed-through of FAM emission into the TAMRA detection channel. [14]Proper controls and spectral compensation may be necessary, especially in multiplex assays. [14]* Quenching Efficiency: The efficiency of FRET is highly dependent on the distance and orientation of the fluorophores. The design of the probe or substrate is critical.
-
Environmental Sensitivity: The fluorescence of FAM can be pH-sensitive. [4]Ensure that the buffer system maintains a stable pH throughout the experiment.
-
Photostability: While TAMRA is relatively photostable, FAM is more prone to photobleaching. [1]Minimize light exposure during experiments.
-
Background Fluorescence: When using TAMRA as an acceptor that also fluoresces, there can be background signal from direct excitation of TAMRA. [5]Using a non-fluorescent quencher can mitigate this in some applications. [5] By following these guidelines and protocols, researchers can effectively utilize the FAM-TAMRA FRET pair to gain valuable insights into a wide array of biological processes.
References
- 1. TAMRA dye for labeling in life science research [baseclick.eu]
- 2. genelink.com [genelink.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. ulab360.com [ulab360.com]
- 5. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 6. Two-Step Energy Transfer Dynamics in Conjugated Polymer and Dye-Labeled Aptamer-Based Potassium Ion Detection Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurogentec.com [eurogentec.com]
- 8. Design and characterization of two-dye and three-dye binary fluorescent probes for mRNA detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Probes Using Fluorescence Resonance Energy Transfer (FRET): Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youdobio.com [youdobio.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
Application Note: Determination of the Degree of Substitution for 5-TAMRA-SE Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxytetramethylrhodamine, succinimidyl ester (5-TAMRA-SE) is a widely utilized amine-reactive fluorescent dye for the labeling of biomolecules such as peptides, proteins, and nucleotides.[1][2][3] The succinimidyl ester moiety readily reacts with primary and secondary amines under mild conditions to form stable amide bonds.[1][4] Characterizing the extent of this labeling, known as the Degree of Substitution (DS) or Degree of Labeling (DOL), is a critical step in the development of fluorescently tagged conjugates for various applications, including immunoassays, fluorescence microscopy, and flow cytometry.[5][6]
The DS represents the average number of dye molecules conjugated to each biomolecule.[6] An optimal DS is crucial for experimental success; low labeling can result in a weak signal, while excessive labeling can lead to fluorescence quenching and potential loss of biological activity or solubility of the conjugate.[5][6] This application note provides a detailed protocol for determining the DS of this compound conjugated to a protein, a common application in research and drug development.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 527.53 g/mol | [7][8][9] |
| Molar Extinction Coefficient (ε) | 90,000 cm⁻¹M⁻¹ | [7][9][10] |
| Excitation Maximum (λex) | ~540-555 nm | [4][8][10] |
| Emission Maximum (λem) | ~565-580 nm | [10][11] |
| Correction Factor at 280 nm (CF₂₈₀) | 0.178 | [7][9] |
Experimental Protocol: Determining the Degree of Substitution
This protocol outlines the necessary steps to calculate the DS of a this compound labeled protein using UV-Visible spectrophotometry.
Materials and Reagents
-
This compound conjugated protein sample
-
Purification system to remove unconjugated dye (e.g., dialysis, gel filtration column)
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Appropriate buffer (e.g., PBS, pH 7.4)
Procedure
-
Purification of the Conjugate: It is imperative to remove all non-covalently bound this compound from the labeled protein.[5][6] This can be achieved through extensive dialysis against a suitable buffer or by using a gel filtration column. The complete removal of free dye is essential for accurate DS determination.[6]
-
Sample Preparation:
-
Dissolve the purified, lyophilized conjugate in a known volume of buffer.
-
If the conjugate is already in solution, it may need to be diluted to ensure the absorbance readings are within the linear range of the spectrophotometer (typically below 2.0).[5][12] Record the dilution factor if a dilution is performed.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at 280 nm and at the maximum absorbance of 5-TAMRA (approximately 555 nm).
-
Blank the spectrophotometer using the same buffer the conjugate is dissolved in.
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of 5-TAMRA (A_max).
-
Calculation of the Degree of Substitution
The DS is calculated using the Beer-Lambert law. The following steps will guide you through the calculation:
-
Calculate the Molar Concentration of the Dye:
-
Use the absorbance reading at the maximum wavelength for 5-TAMRA (A_max) and its molar extinction coefficient.
-
[Dye] (M) = A_max / ε_dye
-
Where ε_dye for 5-TAMRA is 90,000 M⁻¹cm⁻¹.
-
-
-
Calculate the Molar Concentration of the Protein:
-
The absorbance at 280 nm is a contribution from both the protein and the 5-TAMRA dye. A correction factor is needed to account for the dye's absorbance at this wavelength.[5][12]
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀)
-
[Protein] (M) = Corrected A₂₈₀ / ε_protein
-
Where ε_protein is the molar extinction coefficient of your specific protein at 280 nm. For a typical IgG antibody, this value is approximately 210,000 M⁻¹cm⁻¹.[5]
-
-
-
Calculate the Degree of Substitution (DS):
-
The DS is the molar ratio of the dye to the protein.[5]
-
DS = [Dye] / [Protein]
-
Visualizing the Workflow and Calculation
To further clarify the process, the following diagrams illustrate the experimental workflow and the logic behind the DS calculation.
Caption: Experimental workflow for determining the Degree of Substitution.
Caption: Logical flow of the Degree of Substitution calculation.
Concluding Remarks
The accurate determination of the Degree of Substitution is a fundamental aspect of quality control in the production of fluorescently labeled biomolecules. By following this detailed protocol, researchers, scientists, and drug development professionals can reliably and consistently characterize their this compound conjugates, ensuring the validity and reproducibility of their subsequent experiments. For antibodies, an optimal DS typically falls within the range of 2 to 10.[5] However, the ideal DS should be determined empirically for each specific conjugate and application.
References
- 1. empbiotech.com [empbiotech.com]
- 2. chempep.com [chempep.com]
- 3. 5-TAMRA,SE [5-Carboxytetramethylrhodamine, SE] [anaspec.com]
- 4. biotium.com [biotium.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 5-TAMRA, SE [5-Carboxytetramethylrhodamine, succinimidyl ester] *CAS#: 150810-68-7* | AAT Bioquest [aatbio.com]
- 8. abpbio.com [abpbio.com]
- 9. 5(6)-TAMRA, SE [5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester] *CAS 246256-50-8* | AAT Bioquest [aatbio.com]
- 10. biotium.com [biotium.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Labeling DNA with 5-TAMRA-SE for Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize and map the genetic material in a cell, including specific genes or portions of genes. A critical step in FISH is the preparation of a fluorescently labeled nucleic acid probe that can hybridize to the target sequence. This document provides a detailed protocol for labeling DNA probes with 5-Carboxytetramethylrhodamine, Succinimidyl Ester (5-TAMRA-SE), a bright and photostable orange-red fluorescent dye.
The protocol described here is a two-step labeling method. First, an amine-modified nucleotide, 5-(3-aminoallyl)-2'-deoxyuridine 5'-triphosphate (aa-dUTP), is enzymatically incorporated into the DNA probe.[1][2] This is followed by the chemical conjugation of the amine-reactive this compound to the incorporated primary amines.[3][4] This indirect labeling method often results in a higher degree of labeling and brighter FISH signals compared to the direct enzymatic incorporation of fluorescently labeled nucleotides.[1][2]
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound | Thermo Fisher Scientific | C1171 |
| Aminoallyl-dUTP (aa-dUTP) | Thermo Fisher Scientific | A32760 |
| Nick Translation Kit | Thermo Fisher Scientific | 90100 |
| DNA Polymerase I | New England Biolabs | M0209 |
| DNase I | New England Biolabs | M0303 |
| dNTP Mix (without dTTP) | New England Biolabs | N0446 |
| dTTP | New England Biolabs | N0446 |
| DNA to be labeled (e.g., plasmid, BAC, cosmid) | - | - |
| Nuclease-free water | - | - |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 0.5 M EDTA, pH 8.0 | - | - |
| 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5 | - | - |
| 3 M Sodium Acetate, pH 5.2 | - | - |
| 100% Ethanol (ice-cold) | - | - |
| 70% Ethanol (ice-cold) | - | - |
| DNA Purification Kit (e.g., PCR purification kit) | QIAGEN | 28104 |
| Formamide, deionized | - | - |
| 20x SSC buffer | - | - |
| DAPI (4',6-diamidino-2-phenylindole) | - | - |
| Antifade mounting medium | - | - |
| Human Cot-1 DNA (for repetitive sequence blocking) | Thermo Fisher Scientific | 15279011 |
| Salmon Sperm DNA | Thermo Fisher Scientific | 15632011 |
Experimental Protocols
Part 1: Enzymatic Incorporation of Aminoallyl-dUTP into DNA Probe
This protocol utilizes nick translation to incorporate amine-modified nucleotides into a double-stranded DNA probe.[4]
1.1. Prepare the Nick Translation Reaction Mix:
For a standard 50 µL reaction to label 1 µg of DNA:
| Component | Volume | Final Concentration |
| DNA Template (1 µg) | X µL | 20 ng/µL |
| 10x Nick Translation Buffer | 5 µL | 1x |
| 10x dNTP mix (dATP, dCTP, dGTP at 0.5 mM each) | 5 µL | 50 µM each |
| 10x aa-dUTP/dTTP mix (see note below) | 5 µL | Varies |
| DNase I (diluted) | Y µL | Optimized |
| DNA Polymerase I (10 U/µL) | 1 µL | 0.2 U/µL |
| Nuclease-free water | Up to 50 µL | - |
Note on aa-dUTP/dTTP mix: The ratio of aminoallyl-dUTP to dTTP is crucial for the degree of labeling (DOL). An optimal DOL for FISH probes is approximately eight dyes per 100 bases.[1][3] A starting point is a 6:1 ratio of aa-dUTP to dTTP.[3] For a 10x stock, this would be 3 mM aa-dUTP and 0.5 mM dTTP.
Note on DNase I concentration: The optimal concentration of DNase I needs to be determined empirically to generate DNA fragments of 200-500 bp, which is ideal for FISH.[4]
1.2. Nick Translation Reaction:
-
Combine the DNA template, 10x Nick Translation Buffer, 10x dNTP mix, and 10x aa-dUTP/dTTP mix in a microcentrifuge tube.
-
Add the optimized amount of diluted DNase I and DNA Polymerase I.
-
Adjust the final volume to 50 µL with nuclease-free water.
-
Mix gently and incubate at 15°C for 2-4 hours.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
(Optional) Verify the size of the DNA fragments by running an aliquot on an agarose gel.
1.3. Purification of Amine-Modified DNA:
It is essential to remove unincorporated nucleotides before the chemical labeling step. This can be done using a PCR purification kit or by ethanol precipitation.[3]
-
Using a PCR Purification Kit: Follow the manufacturer's instructions. Elute the amine-modified DNA in a low-salt buffer or nuclease-free water.
-
Ethanol Precipitation:
-
Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.
-
Add 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at >12,000 x g for 15-30 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Carefully remove all of the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the pellet in 20 µL of nuclease-free water.
-
1.4. Quantification of Amine-Modified DNA:
Measure the concentration of the purified amine-modified DNA using a spectrophotometer at an absorbance of 260 nm (A260). An A260 of 1.0 corresponds to approximately 50 µg/mL of double-stranded DNA.[5]
Part 2: Chemical Labeling with this compound
This compound contains an N-hydroxysuccinimide (NHS) ester that reacts with the primary amines on the incorporated aminoallyl-dUTP to form a stable amide bond.[6][7]
2.1. Prepare this compound Stock Solution:
-
Briefly centrifuge the vial of this compound to collect the powder at the bottom.
-
Add anhydrous DMSO to create a 10 mg/mL stock solution.[8] This should be prepared fresh.
2.2. Labeling Reaction:
-
In a microcentrifuge tube, combine the following:
-
1 µg of purified amine-modified DNA (in water or low-salt buffer).
-
0.1 volumes of 1 M sodium bicarbonate, pH 8.5.[3]
-
-
Add the this compound stock solution. A molar ratio of dye to DNA bases of approximately 10-20 is a good starting point. For 1 µg of a 1 kb DNA fragment, this would be approximately 2-4 µL of a 10 mg/mL dye solution.
-
Adjust the final reaction volume to 10-20 µL with nuclease-free water.
-
Mix gently and incubate for 1-2 hours at room temperature in the dark.[3][4]
2.3. Purification of the this compound Labeled Probe:
Unreacted dye must be removed to reduce background fluorescence.
-
Using a DNA Purification Kit: Follow the manufacturer's protocol.
-
Ethanol Precipitation: Perform two rounds of ethanol precipitation as described in section 1.3.
Resuspend the final labeled probe in an appropriate buffer, such as TE (10 mM Tris, 1 mM EDTA, pH 8.0).
Part 3: Quantification and Degree of Labeling (DOL)
The concentration of the labeled DNA and the degree of labeling can be determined by spectrophotometry.[3]
-
Measure the absorbance of the purified probe at 260 nm (A260) and at the maximum absorbance of TAMRA (~555 nm, Amax).
-
Calculate the DNA concentration:
-
Corrected A260 = A260 - (Amax * 0.3) (Correction factor for TAMRA absorbance at 260 nm)
-
DNA concentration (µg/mL) = Corrected A260 * 50
-
-
Calculate the dye concentration:
-
Dye concentration (M) = Amax / ε (ε for TAMRA is ~92,000 M⁻¹cm⁻¹)
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = (Molar concentration of dye) / (Molar concentration of DNA bases)
-
Molar concentration of DNA bases = (DNA concentration in g/L) / (average molecular weight of a base pair, ~650 g/mol/bp )
-
| Parameter | Formula |
| Corrected A260 | A260 - (Amax * 0.3) |
| DNA Concentration (µg/mL) | Corrected A260 * 50 |
| Dye Concentration (M) | Amax / 92,000 |
| Degree of Labeling (DOL) | Moles of Dye / Moles of DNA bases |
An optimal DOL for FISH is around 8 dyes per 100 bases.[1][3]
Part 4: Fluorescence In Situ Hybridization (FISH)
This is a general protocol and may require optimization depending on the probe and sample type.[3][9]
4.1. Probe Preparation:
-
For a 22x22 mm coverslip, prepare a 10 µL hybridization mix:
-
10-50 ng of this compound labeled probe
-
1 µg Human Cot-1 DNA (to block repetitive sequences)
-
1 µg sheared salmon sperm DNA (as a carrier)
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate) to a final volume of 10 µL.
-
-
Denature the probe mix at 75°C for 5-10 minutes.
-
Immediately place on ice to prevent re-annealing.
4.2. Slide Preparation and Hybridization:
-
Denature the chromosome spreads on the slide in 70% formamide/2x SSC at 72°C for 2 minutes.[3]
-
Dehydrate the slides in an ice-cold ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.[3]
-
Apply the denatured probe mix to the slide and cover with a coverslip, avoiding air bubbles.
-
Seal the coverslip with rubber cement.
-
Incubate in a humidified chamber at 37°C overnight.[3]
4.3. Post-Hybridization Washes:
-
Carefully remove the rubber cement and coverslip.
-
Wash the slide in 0.4x SSC / 0.3% IGEPAL at 72°C for 2 minutes.
-
Wash in 2x SSC / 0.1% IGEPAL at room temperature for 1 minute.
-
Briefly rinse in distilled water.
4.4. Counterstaining and Mounting:
-
Counterstain the slide with DAPI (e.g., 1 µg/mL in 2x SSC) for 10 minutes.
-
Rinse briefly in 2x SSC.
-
Mount with an antifade mounting medium.
4.5. Visualization:
Visualize the signals using a fluorescence microscope equipped with appropriate filters for TAMRA (Excitation ~555 nm, Emission ~580 nm) and DAPI (Excitation ~360 nm, Emission ~460 nm).
Diagrams
Caption: Experimental workflow for this compound DNA labeling and FISH.
Caption: Chemical reaction of this compound with amine-modified DNA.
References
- 1. Fluorescent DNA hybridization probe preparation using amine modification and reactive dye coupling. | Semantic Scholar [semanticscholar.org]
- 2. Fluorescence In Situ Hybridization (FISH) | Thermo Fisher Scientific - US [thermofisher.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Quantification of DNA [qiagen.com]
- 6. 5(6)-TAMRA NHS Ester (mixture of isomers), 150810-69-8 | BroadPharm [broadpharm.com]
- 7. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 8. youdobio.com [youdobio.com]
- 9. abcam.com [abcam.com]
Troubleshooting & Optimization
Technical Support Center: 5-TAMRA-SE Labeling
Welcome to the technical support center for 5-TAMRA-SE labeling. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their conjugation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, such as low labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
A1: The optimal pH for the reaction between this compound and primary amines on your biomolecule is between 7.2 and 8.5.[1][2] The efficiency of the labeling reaction is significantly influenced by the pH of the reaction buffer. A pH below 7.2 can lead to reduced reactivity of the primary amines, resulting in lower labeling efficiency.
Q2: Can I use any buffer for the labeling reaction?
A2: No, it is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][3] These buffers will compete with your target molecule for the this compound, leading to significantly lower and inconsistent labeling. Acceptable buffers include phosphate, carbonate, borate, triethanolamine, or MOPS.[1][3] Additionally, ensure that ammonium salts like ammonium sulfate are removed from the protein solution before labeling.[1][3]
Q3: My protein concentration is low. Will this affect the labeling efficiency?
A3: Yes, a low protein concentration can negatively impact the labeling efficiency. It is recommended to have a protein concentration of at least 2-3 mg/mL.[1][2][4] Labeling efficiency has been observed to be poor at concentrations below these levels.[1][3] If your protein solution is too dilute, consider concentrating it before proceeding with the labeling reaction.
Q4: How should I prepare and store the this compound stock solution?
A4: this compound is sensitive to moisture and can hydrolyze, which reduces its reactivity.[5][6] It is critical to use anhydrous DMSO or DMF to prepare the stock solution immediately before use.[4][7][8] Avoid extended storage of the dye solution, as this can decrease its activity.[1][3] If you must store the stock solution, aliquot it and store it at -20°C, protected from light and moisture, for up to three months.[4]
Q5: What is the ideal dye-to-protein molar ratio?
A5: The optimal dye-to-protein molar ratio can vary depending on the specific protein and the desired degree of labeling (DOL). A common starting point for IgG antibodies is a molar ratio between 5:1 and 15:1 (dye:protein).[1][4] For other proteins, the optimal ratio may range from 2:1 to 20:1.[1][3] It is often necessary to perform a series of labeling reactions with varying molar ratios to determine the optimal condition for your specific experiment.
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency is a common issue in bioconjugation. The following guide provides a systematic approach to identifying and resolving the root cause of this problem.
Problem: Low Degree of Labeling (DOL) or Poor Yield
Possible Cause 1: Suboptimal Reaction Buffer
-
Troubleshooting Steps:
-
Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[1][2]
-
Ensure your buffer does not contain primary amines (e.g., Tris, glycine) or ammonium salts.[1][3]
-
If necessary, perform a buffer exchange of your protein into a recommended buffer like PBS (phosphate-buffered saline) at pH 7.4.
-
Possible Cause 2: Inactive this compound
-
Troubleshooting Steps:
-
Always prepare the this compound stock solution fresh in anhydrous DMSO or DMF immediately before the labeling reaction.[1][3][4][7][8]
-
Protect the dye stock solution and the reaction mixture from light to prevent photobleaching.[1][6]
-
If using a previously prepared stock solution, consider preparing a fresh one from a new vial of this compound to rule out degradation.
-
Possible Cause 3: Low Protein Concentration
-
Troubleshooting Steps:
Possible Cause 4: Presence of Competing Amines
-
Troubleshooting Steps:
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for successful this compound labeling.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Crucial for efficient amine labeling.[1][2] |
| Protein Concentration | ≥ 2-3 mg/mL | Lower concentrations can lead to poor efficiency.[1][2][4] |
| Dye:Protein Molar Ratio | 2:1 to 20:1 | Optimal ratio is protein-dependent. For IgG, 5:1 to 15:1 is a good starting point.[1][4] |
| Reaction Time | 15 - 60 minutes | At room temperature.[1][3] |
| Temperature | Room Temperature |
Table 2: this compound Properties
| Property | Value |
| Excitation Maximum (λex) | ~546 nm[8][9] |
| Emission Maximum (λem) | ~579 nm[8][9] |
| Molecular Weight | 527.52 g/mol [8] |
| Solvent for Stock Solution | Anhydrous DMSO or DMF[4][7][8] |
Experimental Protocols
Protocol: Standard Labeling of an Antibody with this compound
This protocol provides a general procedure for labeling an IgG antibody. Optimization may be required for other proteins.
1. Preparation of Reagents:
-
Antibody Solution: Prepare the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[1][3]
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.[8]
2. Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired dye-to-antibody molar ratio (e.g., 10:1).
-
While gently vortexing the antibody solution, add the this compound stock solution dropwise.
-
Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[2]
3. Purification of the Conjugate:
-
Remove the unreacted this compound and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[2]
-
Collect the fractions containing the labeled antibody.
4. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~547 nm (for 5-TAMRA).[1]
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the antibody and 5-TAMRA.
Visualizations
Caption: A flowchart for troubleshooting low labeling efficiency with this compound.
Caption: A simplified workflow for labeling proteins with this compound.
References
- 1. eurogentec.com [eurogentec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eurogentec.com [eurogentec.com]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. interchim.fr [interchim.fr]
- 7. youdobio.com [youdobio.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-TAMRA, SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester), single isomer 5 mg | Contact Us [thermofisher.com]
Technical Support Center: Preventing 5-TAMRA-SE Peptide Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of peptides labeled with 5-TAMRA-SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and application of this compound labeled peptides.
FAQs
Q1: My this compound labeled peptide is precipitating out of solution. What are the primary causes and how can I resolve this?
A1: Precipitation of this compound labeled peptides is a frequent issue, primarily driven by a combination of factors:
-
Hydrophobicity of the 5-TAMRA Dye: The TAMRA moiety itself is hydrophobic and can significantly decrease the overall solubility of the peptide it is conjugated to.[1][2]
-
Intrinsic Peptide Sequence: Peptides with a high content of hydrophobic amino acid residues are inherently prone to aggregation.[3][4][5]
-
High Degree of Labeling (DOL): Excessive labeling of a peptide with multiple TAMRA molecules increases its hydrophobicity and steric hindrance, promoting aggregation.[1]
-
Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can influence the net charge of the peptide. Peptides are often least soluble at their isoelectric point (pI), where their net charge is zero, increasing the likelihood of aggregation.
Troubleshooting Steps:
-
Optimize the Solubilization Protocol: For hydrophobic peptides, initially dissolve the lyophilized powder in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before slowly adding the desired aqueous buffer.[2] For charged peptides, adjusting the pH of the buffer can aid dissolution. Acidic peptides (net negative charge) dissolve better in basic buffers, while basic peptides (net positive charge) are more soluble in acidic buffers.
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate the dissolution of the peptide.
-
Incorporate a Hydrophilic Linker: If you are in the design phase of your peptide, consider incorporating a hydrophilic spacer, such as a polyethylene glycol (PEG) linker, between the peptide and the this compound dye. This can significantly improve the water solubility of the final conjugate.[1][6][7][8]
-
Control the Degree of Labeling: Aim for a low dye-to-peptide molar ratio during the labeling reaction to minimize the incorporation of multiple TAMRA molecules per peptide. A 1:1 ratio is often ideal.[2]
-
Consider the Labeling Site: The position of the dye can influence aggregation. While challenging to predict, in some cases, labeling at the C-terminus versus the N-terminus (or vice versa) may impact solubility.[9][10][11][12]
Q2: I observe a decrease in the fluorescence of my this compound labeled peptide solution over time. Is this related to aggregation?
A2: Yes, a decrease in fluorescence intensity can be a strong indicator of peptide aggregation. When fluorescently labeled peptides aggregate, the TAMRA molecules are brought into close proximity, which can lead to self-quenching of the fluorescence signal.[2]
Troubleshooting Steps:
-
Perform a Concentration-Dependent Fluorescence Study: Measure the fluorescence intensity of your peptide at a series of dilutions. A non-linear relationship between concentration and fluorescence intensity can suggest aggregation-induced quenching.
-
Dynamic Light Scattering (DLS): This technique can be used to detect the presence of aggregates and to determine their size distribution in your sample.[13][14][15][16][17] An increase in the average particle size over time is a direct indication of aggregation.
-
Thioflavin T (ThT) Assay: If your peptide is forming amyloid-like fibrils, a Thioflavin T assay can be used to monitor the aggregation kinetics. ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures characteristic of amyloid fibrils.[18][19][20][21][22]
Q3: How does the choice of solvent affect the stability of my this compound labeled peptide?
A3: The choice of solvent is critical for maintaining the stability and preventing the aggregation of your labeled peptide.
-
Aqueous Buffers: While ideal for many biological assays, aqueous buffers may not be suitable for dissolving hydrophobic this compound labeled peptides.
-
Organic Solvents: DMSO and DMF are commonly used to dissolve hydrophobic peptides.[23][24][25] It is important to note that DMSO can oxidize methionine and cysteine residues within the peptide sequence. In such cases, DMF is a preferable alternative. Always use high-purity, anhydrous solvents to avoid introducing water, which can promote aggregation.
-
Co-solvents: In some instances, a mixture of an organic solvent and an aqueous buffer can provide a suitable environment for your peptide. It is crucial to determine the tolerance of your experimental system to the chosen organic solvent.
Data Presentation: Factors Influencing this compound Peptide Aggregation
While precise quantitative data is highly dependent on the specific peptide sequence, the following table summarizes the general impact of various factors on the aggregation propensity of this compound labeled peptides.
| Factor | Condition Promoting Aggregation | Condition Preventing Aggregation | Rationale |
| Peptide Sequence | High content of hydrophobic residues (e.g., Val, Leu, Ile, Phe, Trp) | Higher proportion of charged (e.g., Asp, Glu, Lys, Arg) and polar residues | Hydrophobic interactions are a primary driver of peptide aggregation.[3][4][5][26][27] |
| This compound Label | High degree of labeling (multiple dyes per peptide) | 1:1 dye-to-peptide ratio | The hydrophobicity of the TAMRA dye contributes to the overall hydrophobicity of the conjugate.[1][2] |
| Linker | Direct conjugation of this compound to the peptide | Incorporation of a hydrophilic PEG linker | PEG linkers increase the hydrophilicity of the conjugate, improving solubility and reducing aggregation.[6][7][8][28][29] |
| Solvent | Purely aqueous buffers for hydrophobic peptides | Initial dissolution in a minimal amount of organic solvent (DMSO, DMF) followed by gradual addition of aqueous buffer | Organic solvents can disrupt hydrophobic interactions that lead to aggregation.[23][24][25] |
| pH | pH close to the peptide's isoelectric point (pI) | pH away from the pI | At the pI, the net charge of the peptide is zero, minimizing electrostatic repulsion and favoring aggregation. |
| Concentration | High peptide concentration | Lower peptide concentration | Higher concentrations increase the probability of intermolecular interactions and aggregation. |
Experimental Protocols
1. Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. An increase in the hydrodynamic radius of the particles over time is indicative of aggregation.
-
Sample Preparation:
-
Prepare your this compound labeled peptide solution in the desired buffer. The solution should be visually clear.
-
Filter the sample through a 0.22 µm syringe filter to remove any dust or large, pre-existing aggregates.
-
Transfer the filtered sample to a clean, dust-free cuvette.
-
-
Instrumentation and Measurement:
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Set the measurement parameters according to the instrument's software. This typically includes the laser wavelength, scattering angle, and acquisition time.
-
Initiate the measurement. The instrument will collect data on the fluctuations in scattered light intensity.
-
-
Data Analysis:
-
The software will use the autocorrelation function of the scattered light intensity to calculate the diffusion coefficient of the particles.
-
The Stokes-Einstein equation is then used to determine the hydrodynamic radius of the particles.
-
Analyze the size distribution plot. A monomodal peak indicates a homogenous sample, while the presence of larger species or multiple peaks suggests aggregation.
-
2. Thioflavin T (ThT) Assay for Fibril Formation
This assay is used to detect the formation of amyloid-like fibrils, which are characterized by a cross-β-sheet structure.
-
Reagent Preparation:
-
Thioflavin T Stock Solution: Prepare a 1 mM stock solution of ThT in deionized water. Filter the solution through a 0.22 µm filter and store it in the dark at 4°C.
-
Assay Buffer: Prepare the buffer in which you want to monitor aggregation (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well black, clear-bottom plate, add your this compound labeled peptide to the desired final concentration in the assay buffer.
-
Add ThT from the stock solution to a final concentration of 10-25 µM.
-
Include control wells containing the buffer and ThT alone to measure background fluorescence.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking in a plate reader with fluorescence detection capabilities.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Measure the fluorescence intensity at regular time intervals (e.g., every 30 minutes) for the duration of the experiment.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample fluorescence at each time point.
-
Plot the fluorescence intensity as a function of time. A sigmoidal curve with an increase in fluorescence indicates the formation of amyloid-like fibrils.
-
Visualizations
Caption: Troubleshooting workflow for this compound peptide aggregation.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. purepeg.com [purepeg.com]
- 7. academic.oup.com [academic.oup.com]
- 8. precisepeg.com [precisepeg.com]
- 9. researchgate.net [researchgate.net]
- 10. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct N- or C-Terminal Protein Labeling Via a Sortase-Mediated Swapping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. brookhaveninstruments.com [brookhaveninstruments.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 23. researchgate.net [researchgate.net]
- 24. peptide.com [peptide.com]
- 25. Reddit - The heart of the internet [reddit.com]
- 26. Novel Descriptors Derived from the Aggregation Propensity of Di- and Tripeptides Can Predict the Critical Aggregation Concentration of Longer Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Role of hydrophobic and hydrophilic forces in peptide-protein interaction: new advances [pubmed.ncbi.nlm.nih.gov]
- 28. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 29. researchgate.net [researchgate.net]
troubleshooting 5-TAMRA-SE precipitation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 5-TAMRA-SE, with a focus on resolving precipitation problems.
Frequently Asked Questions (FAQs)
Q1: My this compound solution precipitated after adding it to my reaction buffer. What could be the cause?
A1: Precipitation of this compound upon addition to an aqueous buffer is a common issue and can be attributed to several factors:
-
Low Solubility in Aqueous Solutions: this compound is sparingly soluble in aqueous buffers.[1] When a concentrated stock solution in DMSO or DMF is added to the reaction buffer, the dye can precipitate if its concentration exceeds its solubility limit in the final reaction mixture.
-
Hydrolysis of the Succinimidyl Ester: The succinimidyl ester (SE) group of this compound is highly susceptible to hydrolysis in aqueous environments, especially at neutral to alkaline pH.[2][3][4][5] The hydrolysis product, 5-carboxytetramethylrhodamine, has different solubility properties and may precipitate out of solution.
-
Incorrect Buffer Composition: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will lead to a competitive reaction with the NHS ester, reducing labeling efficiency and potentially causing precipitation of side products.[6]
-
Low Temperature: While lower temperatures can slow down the rate of hydrolysis, they can also decrease the solubility of the dye, potentially leading to precipitation.
Q2: I observed precipitation after the labeling reaction was complete. What is the likely cause?
A2: Post-labeling precipitation is often due to the aggregation of the labeled biomolecule. The TAMRA dye is hydrophobic, and conjugating it to your protein or peptide increases the overall hydrophobicity. This can lead to aggregation and precipitation, especially at high labeling densities or high protein concentrations.
Q3: How can I prevent this compound from precipitating when preparing my labeling reaction?
A3: To prevent precipitation during the setup of your labeling reaction, follow these guidelines:
-
Use Anhydrous Solvents: Always prepare your this compound stock solution in anhydrous DMSO or DMF to minimize hydrolysis.[4]
-
Prepare Fresh Stock Solutions: Prepare the dye stock solution immediately before use. Do not store it in solution for extended periods, as this increases the chance of hydrolysis.
-
Optimize Addition of Dye: Add the this compound stock solution to the reaction buffer dropwise while gently vortexing or stirring. This helps to ensure rapid mixing and prevents localized high concentrations of the dye that can lead to precipitation.
-
Control the Final Concentration: Ensure that the final concentration of this compound in the reaction mixture does not exceed its solubility limit. You may need to perform serial dilutions of your stock solution for smaller-scale reactions.
Q4: What are the optimal storage conditions for this compound?
A4: this compound powder should be stored at -20°C, protected from light and moisture. When stored correctly, it is stable for at least one year. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to a few weeks, but it is highly recommended to prepare them fresh for each experiment.
Troubleshooting Guides
Issue 1: Precipitation of this compound dye upon addition to the reaction buffer.
| Potential Cause | Recommended Solution |
| High local concentration of the dye | Add the this compound stock solution dropwise to the reaction buffer while vortexing to ensure rapid dispersion. |
| Low solubility of the dye in the aqueous buffer | Decrease the final concentration of this compound in the reaction. Consider increasing the volume of the reaction to keep the dye concentration below its solubility limit. |
| Hydrolysis of this compound prior to reaction | Ensure the DMSO or DMF used to prepare the stock solution is anhydrous. Prepare the stock solution immediately before use. |
| Incorrect buffer composition | Use a buffer that is free of primary amines, such as phosphate, borate, or carbonate buffer, at a pH between 7.2 and 8.5. |
Issue 2: Precipitation observed during or after the labeling reaction.
| Potential Cause | Recommended Solution |
| Aggregation of the labeled biomolecule due to increased hydrophobicity | Reduce the molar excess of this compound in the labeling reaction to achieve a lower degree of labeling. Optimize the protein concentration; sometimes a lower concentration can prevent aggregation. Include additives such as non-ionic detergents (e.g., 0.01% Tween-20) or solubility enhancers in the reaction or purification buffer. |
| Precipitation of hydrolyzed dye | While some hydrolysis is unavoidable, its contribution to precipitation can be minimized by working quickly and at an optimal pH. If significant precipitation of the free dye is observed, it can be removed during the purification step. |
| Incorrect pH of the reaction buffer | Verify the pH of your reaction buffer. The optimal pH for the labeling reaction is between 8.0 and 8.5. A pH that is too high will accelerate hydrolysis, while a pH that is too low will result in inefficient labeling. |
Data Presentation
Table 1: Solubility of this compound and its Hydrolysis Product
| Compound | Solvent/Buffer | Solubility |
| This compound | Anhydrous DMSO | Soluble up to 50 mM[6] |
| Anhydrous DMF | Soluble up to 100 mM[6] | |
| PBS (pH 7.2) | 0.25 mg/mL[1] | |
| 5-Carboxytetramethylrhodamine | Water | Slightly soluble |
| (Hydrolysis Product) | PBS (pH 7.2) | 1 mg/mL[1] |
| DMSO | Soluble | |
| DMF | Soluble[7] | |
| Methanol | Soluble[8] |
Table 2: Half-life of NHS Esters at Different pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[2] |
| 7.0 | Room Temperature | ~7 hours[5] |
| 8.0 | Room Temperature | ~1 hour[3] |
| 8.6 | 4 | 10 minutes[2] |
| 9.0 | Room Temperature | Minutes[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (typically 10 mM).
-
Vortex the vial for at least 30 seconds to ensure the dye is completely dissolved.
-
Visually inspect the solution to ensure there are no solid particles.
-
Use the stock solution immediately.
Protocol 2: General Protein Labeling with this compound
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the labeling buffer before use.
-
-
Prepare the this compound Stock Solution:
-
Follow Protocol 1 to prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (typically 10-20 fold excess of dye to protein).
-
Add the this compound stock solution dropwise to the protein solution while gently stirring or vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purify the Labeled Protein:
-
Separate the labeled protein from unreacted dye and hydrolysis products using a desalting column (e.g., Sephadex G-25) or through dialysis.
-
Mandatory Visualizations
Caption: Workflow for labeling proteins with this compound.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Reaction of this compound with a primary amine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. glenresearch.com [glenresearch.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. biotium.com [biotium.com]
Technical Support Center: Optimizing 5-TAMRA-SE Protein Labeling
Welcome to the technical support center for optimizing your 5-Carboxytetramethylrhodamine, Succinimidyl Ester (5-TAMRA-SE) protein labeling experiments. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve optimal dye-to-protein ratios and successful conjugations.
Troubleshooting Guide
This section addresses specific issues that may arise during the this compound labeling procedure.
Issue 1: Low or No Fluorescence Signal After Labeling
-
Question: I've labeled my protein with this compound, but I'm detecting little to no fluorescence. Was the labeling reaction unsuccessful?
-
Answer: Not necessarily. Several factors could be contributing to a weak fluorescence signal:
-
Suboptimal Dye-to-Protein Ratio: A low degree of labeling (DOL) will result in a weak signal. Conversely, over-labeling can lead to self-quenching, where the proximity of multiple dye molecules on a single protein molecule diminishes the overall fluorescence.[1][2] The optimal DOL for TAMRA is typically between 2 and 4.[3][4]
-
Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the protein's primary amines (N-terminus and lysine residues) for reaction with the this compound, significantly reducing labeling efficiency.[3][4][5] It is crucial to use an amine-free buffer like phosphate, bicarbonate, borate, or MOPS at a pH of 7.2-8.5.[3][4][6]
-
Low Protein Concentration: The efficiency of the conjugation reaction is poor when the protein concentration is below 2-3 mg/mL.[3][4][7]
-
Inactive Dye: this compound is moisture-sensitive. Ensure the dye has been stored properly under desiccated conditions at -20°C and that the stock solution in anhydrous DMSO or DMF is prepared fresh before each use.[4][5] Extended storage of the dye solution can reduce its activity.[3][4]
-
Protein Precipitation: If your protein precipitates during the labeling reaction, it will not be effectively labeled. This can be caused by adding too much dye, which can alter the protein's net charge and solubility.[2][8]
-
Issue 2: Protein Precipitation During or After Labeling
-
Question: My protein precipitated out of solution during the labeling reaction. What went wrong?
-
Answer: Protein precipitation is a common issue that can arise from a few factors:
-
Over-labeling: The addition of the hydrophobic TAMRA dye to the protein surface can decrease its solubility. Using a very high dye-to-protein molar ratio can lead to the attachment of too many dye molecules, causing the protein to aggregate and precipitate.[2][8]
-
Incorrect Buffer Conditions: Ensure your protein is in a buffer that maintains its stability and solubility throughout the reaction.
-
High Concentration of Organic Solvent: While a small amount of DMSO or DMF is necessary to dissolve the this compound, adding too large a volume of the dye stock solution to your protein can denature and precipitate it.
-
Issue 3: Inconsistent Labeling Results Between Experiments
-
Question: I'm getting variable degrees of labeling in different experiments, even though I'm trying to follow the same protocol. How can I improve reproducibility?
-
Answer: Consistency in protein labeling requires careful control over several parameters:
-
Precise Reagent Preparation: Always prepare the this compound stock solution fresh for each experiment.[3][4] Ensure complete dissolution of the dye powder.
-
Accurate pH Control: The reactivity of this compound with primary amines is highly pH-dependent, with optimal reactivity occurring at a pH of 8.3-8.5.[5][6] Small variations in the pH of your protein solution can lead to significant differences in labeling efficiency.
-
Consistent Reaction Time and Temperature: While the reaction is often performed at room temperature for 15-60 minutes, it's important to keep these parameters consistent between experiments.[3][4][5][6]
-
Thorough Purification: Ensure that all non-conjugated dye is removed after the labeling reaction.[1][9][10] Residual free dye will interfere with the accurate determination of the degree of labeling.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for this compound labeling?
A1: The optimal starting molar ratio of dye to protein can range from 2:1 to 20:1.[3][4][11] For IgG antibodies (MW ~150 kDa), a common starting point is a 5:1 to 10:1 molar ratio.[3][4][5] However, the ideal ratio is protein-dependent and should be determined empirically to achieve a final Degree of Labeling (DOL) of 2-4 moles of dye per mole of protein for most applications.[3][4]
Q2: What buffer should I use for the labeling reaction?
A2: It is critical to use a buffer that is free of primary amines. Suitable buffers include 0.1 M sodium bicarbonate (pH 8.3), phosphate-buffered saline (PBS, pH 7.2-7.4), borate, or MOPS.[3][4][5] If your protein is in a buffer containing Tris or glycine, you must first dialyze it against a suitable amine-free buffer before labeling.[3][4]
Q3: What is the recommended protein concentration for labeling?
A3: A protein concentration of 2-10 mg/mL is recommended for efficient labeling.[4][6][12] Labeling efficiency is significantly reduced at protein concentrations below 2 mg/mL.[3][4][7]
Q4: How do I prepare the this compound stock solution?
A4: The this compound dye should be dissolved in anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL or a 1-10 mM stock solution.[3][4][5][6] This solution should be prepared immediately before use as the succinimidyl ester is susceptible to hydrolysis.[3][4]
Q5: How do I remove unreacted dye after the labeling reaction?
A5: Unreacted dye can be removed using size-exclusion chromatography (e.g., a Sephadex G-25 spin column) or extensive dialysis.[5] The choice of method depends on the molecular weight of your protein.[4]
Q6: How do I calculate the Degree of Labeling (DOL)?
A6: The DOL can be determined spectrophotometrically. You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 5-TAMRA (approximately 547-555 nm).[3][12] The following formula is used:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
DOL = (A_max × Dilution Factor) / (ε_dye × Protein Concentration (M))
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye is the molar extinction coefficient of the dye at its A_max (for 5-TAMRA, this is approximately 95,000 M⁻¹cm⁻¹).[13]
-
Dilution Factor is the factor by which the sample was diluted for measurement.
Q7: How should I store the labeled protein conjugate?
A7: The labeled protein should be stored at 4°C, protected from light.[3][12] For long-term storage, it is recommended to add a cryoprotectant like glycerol or a stabilizing protein such as bovine serum albumin (BSA) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][7]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Dye-to-Protein Molar Ratio (Initial) | 2:1 to 20:1 | Protein-dependent; start with 5:1 to 10:1 for IgGs.[3][4] |
| Optimal Degree of Labeling (DOL) | 2 - 4 | Higher DOL can lead to fluorescence quenching.[3][4] |
| Protein Concentration | 2 - 10 mg/mL | Efficiency is poor below 2 mg/mL.[4][6][12] |
| Reaction Buffer pH | 7.2 - 8.5 | Optimal reactivity is at pH 8.3-8.5.[5][6] |
| Reaction Buffer Composition | Amine-free (e.g., PBS, Bicarbonate, Borate) | Avoid Tris and glycine.[3][4][5] |
| Reaction Time | 15 - 60 minutes | Longer times may not significantly increase labeling.[3][4][5][6] |
| Reaction Temperature | Room Temperature | Keep consistent. |
| This compound Stock Solution | 1-10 mg/mL or 1-10 mM in anhydrous DMSO/DMF | Prepare fresh before use.[3][4][5][6] |
| 5-TAMRA Absorbance Max (λ_max) | ~547 - 555 nm | Use this wavelength for DOL calculation.[3][12] |
| 5-TAMRA Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | For use in DOL calculation.[13] |
Detailed Experimental Protocol: this compound Labeling of an Antibody
This protocol is a general guideline for labeling an IgG antibody. Optimization may be required for other proteins.
1. Preparation of Protein and Buffer Exchange: a. Ensure the antibody is at a concentration of 2-10 mg/mL. b. If the antibody is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange into 0.1 M sodium bicarbonate buffer, pH 8.3, using dialysis or a desalting column.
2. Preparation of this compound Stock Solution: a. Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation. b. Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. Vortex thoroughly to ensure the dye is completely dissolved. This solution must be prepared fresh.[3][5][6]
3. Calculation of Dye Volume: a. Calculate the moles of antibody in your reaction volume. b. Determine the desired dye-to-protein molar ratio (e.g., 10:1). c. Calculate the required moles of this compound. d. Based on the 10 mM stock solution, calculate the volume of dye solution to add to the protein.
4. Labeling Reaction: a. While gently vortexing the antibody solution, add the calculated volume of the this compound stock solution dropwise. b. Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[5][6] Gentle shaking or rotation during incubation can be beneficial.[3]
5. Purification of the Labeled Antibody: a. Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with your desired storage buffer (e.g., PBS). b. Apply the reaction mixture to the top of the column. c. Centrifuge the column to elute the labeled antibody. The smaller, unreacted dye molecules will be retained in the column matrix. d. Collect the purified, labeled antibody.
6. Characterization of the Conjugate: a. Measure the absorbance of the purified conjugate at 280 nm and ~555 nm. b. Calculate the protein concentration and the Degree of Labeling (DOL) using the formulas provided in the FAQ section.
Visualizations
Caption: Workflow for this compound protein labeling.
Caption: Troubleshooting low fluorescence in labeling.
References
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. eurogentec.com [eurogentec.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. youdobio.com [youdobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. eurogentec.com [eurogentec.com]
- 12. abcam.cn [abcam.cn]
- 13. benchchem.com [benchchem.com]
effect of amine-containing buffers like Tris on 5-TAMRA-SE
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 5-Carboxytetramethylrhodamine Succinimidyl Ester (5-TAMRA-SE) for labeling biomolecules, with a specific focus on the impact of amine-containing buffers like Tris.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an amine-reactive fluorescent dye. The succinimidyl ester (SE) moiety readily reacts with primary amino groups (-NH2) found on biomolecules, such as the N-terminus of proteins or the side chain of lysine residues, to form a stable amide bond.[1][2] This reaction is highly dependent on pH.[3][4]
Q2: Can I use Tris buffer for my this compound labeling reaction?
There is conflicting information on this topic. Many sources strongly advise against using buffers containing primary amines, like Tris, because the amine in the buffer can compete with the target biomolecule for reaction with the this compound, thereby reducing labeling efficiency.[5][6] Some protocols even use Tris to quench the labeling reaction.[7]
However, other studies suggest that the primary amine in Tris is sterically hindered, leading to a low affinity for NHS esters, and therefore its use may not significantly interfere with the labeling of biomolecules.[3][8] A recent study has also shown that Tris does not interfere with biotinylation using NHS chemistry.[9][10]
Recommendation: To ensure the highest labeling efficiency and avoid potential interference, it is recommended to use amine-free buffers such as phosphate, bicarbonate, or borate buffers. If Tris must be used, it is crucial to perform a small-scale pilot experiment to determine its impact on your specific labeling reaction.
Q3: What is the optimal pH for labeling with this compound?
The optimal pH for labeling with this compound is between 8.3 and 8.5.[3][8][11] At this pH, the primary amines on the biomolecule are sufficiently deprotonated and thus more nucleophilic, facilitating the reaction with the NHS ester. At a lower pH, the amino groups are protonated, rendering them unreactive.[3] At a higher pH, the rate of hydrolysis of the this compound increases significantly, which competes with the labeling reaction.[1]
Q4: Why does my this compound degrade?
The succinimidyl ester group of this compound is susceptible to hydrolysis in aqueous solutions, especially at basic pH.[12][13] This hydrolysis reaction inactivates the dye, preventing it from labeling your biomolecule. For this reason, it is crucial to prepare the this compound solution in an anhydrous solvent like DMSO or DMF immediately before use.[7][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no labeling efficiency | Presence of primary amines in the buffer (e.g., Tris, glycine) | Switch to an amine-free buffer such as 0.1 M sodium bicarbonate, sodium borate, or phosphate buffer at pH 8.3-8.5.[3][5] |
| Incorrect pH of the reaction buffer | Verify that the pH of the labeling buffer is between 8.3 and 8.5. The reaction is highly pH-dependent.[1][4] | |
| Hydrolysis of this compound | Prepare the this compound stock solution fresh in anhydrous DMSO or DMF immediately before the labeling reaction.[7][11] | |
| Low concentration of the biomolecule | For optimal labeling, the concentration of the protein should be at least 2 mg/mL.[11][14] | |
| Presence of other nucleophiles | Ensure that other nucleophiles, such as sodium azide or thiol-containing compounds (e.g., DTT), are removed from the biomolecule solution before labeling. Dialysis or buffer exchange is recommended.[6] | |
| Inconsistent labeling results | Use of mixed isomers of TAMRA-SE | Use a single, purified isomer of this compound for more consistent and reproducible results.[14] |
| Precipitation of the biomolecule during labeling | The addition of the dye, often in an organic solvent, can sometimes cause the biomolecule to precipitate. Try adding the dye solution slowly while gently vortexing. Consider using a water-soluble version of the dye if available. | |
| High background fluorescence | Excess, unreacted dye | Purify the labeled conjugate thoroughly after the reaction using gel filtration, dialysis, or chromatography to remove all non-covalently bound dye.[7][11] |
| Non-specific binding of the dye | Increase the stringency of the washing steps after labeling. The inclusion of a non-ionic detergent like Tween-20 (0.05-0.1%) in the wash buffers may help. |
Experimental Protocols
Protocol: Labeling a Protein with this compound
This protocol provides a general guideline for labeling a protein with this compound. The optimal conditions may need to be determined empirically for each specific protein.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Protein to be labeled (in an amine-free buffer)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.[11]
-
If the protein is in a buffer containing amines (like Tris), it must be dialyzed against the Labeling Buffer before proceeding.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound solution. A 10-20 fold molar excess of the dye to the protein is a good starting point.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[7]
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a final concentration of 50-100 mM Tris or glycine.[7] Incubate for an additional 15-30 minutes.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
The first colored fraction to elute will be the labeled protein. The smaller, unreacted dye molecules will elute later.
-
Alternatively, dialysis or chromatography can be used for purification.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~546 nm (for 5-TAMRA).
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and 5-TAMRA.
-
Visualizations
Caption: Competing reactions in this compound labeling.
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting decision tree for low labeling.
References
- 1. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 2. glenresearch.com [glenresearch.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. biotium.com [biotium.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. youdobio.com [youdobio.com]
- 8. interchim.fr [interchim.fr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 13. chempep.com [chempep.com]
- 14. eurogentec.com [eurogentec.com]
Technical Support: Quenching Unreacted 5-TAMRA-SE
This guide provides researchers, scientists, and drug development professionals with detailed information on effectively quenching unreacted 5-Carboxytetramethylrhodamine, Succinimidyl Ester (5-TAMRA-SE) using hydroxylamine. It includes frequently asked questions, troubleshooting advice, detailed protocols, and a comparison of common quenching reagents.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the unreacted this compound?
A1: Quenching is a critical step to stop the labeling reaction and deactivate any excess, unreacted this compound. The succinimidyl ester (SE) group is highly reactive towards primary amines (like lysine residues on proteins).[1] If not quenched, the free dye could continue to react during downstream analysis or purification, leading to inaccurate quantification of labeling efficiency, high background fluorescence, and potential labeling of other primary amine-containing reagents.
Q2: How does hydroxylamine quench the this compound reaction?
A2: Hydroxylamine is a small, highly nucleophilic molecule. It rapidly attacks the succinimidyl ester of the this compound, cleaving the ester and forming a stable, non-reactive hydroxamic acid derivative of the dye.[2] This effectively caps the reactive group, preventing it from binding to the target molecule.
Q3: What is the recommended concentration of hydroxylamine for quenching?
A3: A final concentration of 10 mM to 50 mM hydroxylamine is generally recommended for quenching NHS ester reactions.[2][3] The optimal concentration can depend on the initial amount of this compound used in the labeling reaction.
Q4: Are there alternatives to hydroxylamine for quenching?
A4: Yes, several other reagents can be used to quench NHS ester reactions. Common alternatives include buffers containing primary amines such as Tris (Tris(hydroxymethyl)aminomethane), glycine, or lysine, typically at a final concentration of 20-50 mM.[2][3] Another option is to raise the pH of the solution to >8.5, which accelerates the hydrolysis of the NHS ester, though this regenerates a carboxyl group rather than capping it.[2][4]
Q5: Can quenching with hydroxylamine affect my labeled protein?
A5: Hydroxylamine is generally used to quench the labeling reaction and can also be used to reverse O-acylation side reactions on serine, threonine, or tyrosine residues, which can sometimes occur with NHS-ester reagents.[5][6] However, prolonged incubation or very high concentrations are generally not necessary for simply quenching the excess dye.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence after purification. | Incomplete quenching of this compound. | Increase the concentration of hydroxylamine (e.g., to 50 mM) or extend the quenching incubation time (e.g., to 30-60 minutes). Ensure the hydroxylamine solution is freshly prepared. |
| Insufficient purification. | Ensure your purification method (e.g., size exclusion chromatography, dialysis) is adequate to separate the small molecular weight quenched dye from your larger labeled biomolecule. | |
| Precipitation observed after adding hydroxylamine. | Protein aggregation due to changes in buffer conditions. | Ensure your protein is stable at the final pH and buffer composition. Consider performing the quenching step at 4°C.[3] |
| High concentration of reagents. | If using a large excess of labeling reagent, try reducing the concentration.[3] Perform a buffer exchange step if high concentrations of organic solvent (like DMSO or DMF) were used to dissolve the this compound. | |
| Low labeling efficiency. | Hydrolysis of this compound before or during the reaction. | This compound is moisture-sensitive.[1][7] Prepare the dye solution in anhydrous DMSO or DMF immediately before use.[8] Avoid aqueous buffers containing primary amines (e.g., Tris) during the labeling step.[7] |
| Suboptimal pH for labeling. | The labeling reaction is most efficient at a pH of 7-9.[1] Ensure your reaction buffer is within this range, with pH 8.3-8.5 often being optimal.[8][9] |
Quantitative Data: Comparison of Quenching Reagents
The choice of quenching reagent can impact the final state of the unreacted molecule.
| Quenching Reagent | Typical Final Concentration | Reaction Product | Notes |
| Hydroxylamine | 10 - 50 mM[3] | Hydroxamic acid derivative[2] | Efficiently caps the reactive ester. Also used to reverse O-acylation side-reactions.[5] |
| Tris Buffer | 20 - 50 mM[2][3] | Stable amide bond with Tris | Commonly used and effective. Introduces a new small molecule adduct. |
| Glycine/Lysine | 20 - 50 mM[2] | Stable amide bond with the amino acid | Similar to Tris; effectively caps the reactive group. |
| Increased pH (Hydrolysis) | pH > 8.5[4] | Regenerated carboxyl group (-COOH)[2] | Reverts the dye to its carboxylic acid form. The rate is highly pH-dependent; the half-life of an NHS ester is about 10 minutes at pH 8.6.[2][8] |
Experimental Protocol: Quenching with Hydroxylamine
This protocol assumes the primary labeling reaction of the biomolecule with this compound has already been performed.
Materials:
-
Labeling reaction mixture containing your biomolecule and unreacted this compound.
-
Hydroxylamine HCl solution (e.g., 1 M stock in water, freshly prepared).
-
pH meter or pH strips.
-
Purification system (e.g., desalting column or dialysis equipment).
Procedure:
-
Prepare Quenching Solution: Prepare a fresh stock solution of hydroxylamine (e.g., 1 M). As hydroxylamine solutions can be acidic, adjust the pH of the stock solution to ~7.0 before use if pH sensitivity is a concern for your sample.[10]
-
Add Quenching Reagent: Add the hydroxylamine stock solution to your labeling reaction mixture to achieve the desired final concentration (e.g., a final concentration of 10-50 mM). For example, add 10 µL of a 1 M hydroxylamine solution to a 1 mL reaction to get a final concentration of 10 mM.
-
Incubate: Mix gently and incubate the reaction for 15 to 60 minutes at room temperature.
-
Purify: Proceed immediately to the purification step (e.g., size exclusion chromatography, dialysis) to remove the quenched 5-TAMRA-hydroxamate, N-hydroxysuccinimide byproduct, and any remaining quenching reagent from your labeled biomolecule.
Visualizations
Caption: Experimental workflow for labeling and quenching.
References
- 1. chempep.com [chempep.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-TAMRA-SE Labeled Biomolecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unconjugated 5-TAMRA-SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester) from a reaction mixture after labeling a biomolecule, such as a protein or antibody.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound after a labeling reaction?
A1: It is essential to remove any free or unconjugated this compound for several reasons. The presence of unbound dye can lead to high background fluorescence, which interferes with the accuracy of downstream applications like fluorescence microscopy, flow cytometry, and FRET-based assays[1]. Accurate determination of the dye-to-protein ratio, a critical parameter for quality control, is also not possible in the presence of free dye[2].
Q2: What are the common methods for removing unconjugated this compound?
A2: The most common and effective methods for purifying your labeled biomolecule from excess this compound include:
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: This technique separates molecules based on their size. The larger, labeled biomolecules pass through the column more quickly than the smaller, unconjugated dye molecules[3][4].
-
Dialysis: This method involves the use of a semi-permeable membrane that allows the small, unconjugated dye molecules to diffuse out into a larger volume of buffer, while retaining the larger, labeled biomolecules[5][6].
-
Protein Precipitation: This technique uses a solvent, such as cold acetone, to precipitate the labeled protein, leaving the soluble unconjugated dye in the supernatant, which can then be discarded[7][8].
Q3: Which purification method should I choose?
A3: The choice of purification method depends on several factors, including your sample volume, the desired final concentration, the time constraints of your experiment, and the nature of your biomolecule. The table below provides a comparison to help you decide.
Q4: Can I use Tris or other amine-containing buffers during the labeling reaction?
A4: No, you should avoid amine-containing buffers like Tris or glycine during the conjugation reaction. The succinimidyl ester (SE) group of this compound reacts with primary amines. If these buffers are present, they will compete with your biomolecule for reaction with the dye, significantly reducing the labeling efficiency[9].
Q5: What is the optimal pH for the labeling reaction?
A5: The labeling reaction of this compound with primary amines on proteins is most efficient at a pH of 8.5 ± 0.5. If the pH of your protein solution is below 8.0, it is recommended to adjust it using a non-amine-containing buffer, such as 1 M sodium bicarbonate.
Comparison of Purification Methods
| Feature | Size-Exclusion Chromatography (Desalting Columns) | Dialysis | Acetone Precipitation |
| Principle | Separation based on molecular size. | Diffusion across a semi-permeable membrane based on a concentration gradient. | Differential solubility in an organic solvent. |
| Typical Protein Recovery | 90-95% | >90% (can be lower for small volumes) | 80-100% (can be optimized with salt)[8] |
| Dye Removal Efficiency | High | High (requires multiple buffer changes) | High (may require repeated precipitations)[3] |
| Speed | Fast (minutes)[5] | Slow (hours to days)[6] | Moderate (1-2 hours) |
| Sample Dilution | Can cause some dilution. | Often results in sample dilution.[6] | Concentrates the sample.[3] |
| Advantages | Fast, reproducible, and available in convenient pre-packed formats. | Gentle on proteins, effective for large volumes. | Concentrates the protein sample, effective for removing detergents. |
| Disadvantages | Potential for some sample dilution. | Time-consuming, potential for sample loss with small volumes.[6] | Can cause protein denaturation and aggregation, pellet can be difficult to resolubilize.[3] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | - Incorrect pH of the reaction buffer. - Presence of amine-containing buffers (e.g., Tris, glycine). - Hydrolysis of this compound due to moisture. - Low protein concentration. | - Adjust the pH of the protein solution to 8.5 ± 0.5 using a non-amine buffer like sodium bicarbonate. - Ensure all buffers are free of primary amines. Dialyze the protein against an appropriate buffer if necessary. - Prepare the this compound stock solution in anhydrous DMSO or DMF and use it immediately. Store any remaining stock solution desiccated at -20°C.[9] - If possible, concentrate the protein to at least 2 mg/mL. |
| Low Protein Recovery After Purification | - SEC: Protein aggregation and precipitation on the column. - Dialysis: Use of a membrane with too large of a molecular weight cut-off (MWCO); sample loss during handling of small volumes. - Precipitation: Incomplete precipitation; loss of pellet during supernatant removal; difficulty resolubilizing the protein pellet. | - SEC: Centrifuge the reaction mixture before loading to remove any aggregates. Ensure the buffer composition is optimal for protein stability. - Dialysis: Use a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your biomolecule (e.g., 10 kDa MWCO for a 50 kDa protein). - Precipitation: Ensure the correct ratio of cold acetone to sample is used (typically 4:1). Be careful when decanting the supernatant. Use appropriate buffers (e.g., containing mild detergents or denaturants) to aid in resolubilization.[3] |
| Presence of Free Dye After Purification | - SEC: Column is overloaded; inappropriate column size for the sample volume. - Dialysis: Insufficient dialysis time or too few buffer changes. - Precipitation: Incomplete precipitation of the protein, leaving some in the supernatant with the free dye. | - SEC: Do not exceed the recommended sample volume for the desalting column. If necessary, perform a second pass through the column. - Dialysis: Increase the dialysis time and/or the number of buffer changes. Use a larger volume of dialysis buffer. - Precipitation: Repeat the precipitation step. Ensure thorough mixing with cold acetone and sufficient incubation time at -20°C.[3] |
| Precipitation of Labeled Protein | - Over-labeling of the protein can increase its hydrophobicity. - The purification process itself can sometimes induce aggregation. | - Optimize the molar ratio of this compound to your protein to avoid excessive labeling. - Perform purification steps at 4°C to enhance protein stability. Ensure the buffers used are optimal for your specific protein. |
Experimental Protocols
Protocol 1: Purification using Size-Exclusion Chromatography (Desalting Column)
This method is rapid and ideal for small-scale purifications.
Materials:
-
Pre-packed desalting column (e.g., Sephadex G-25) with an appropriate molecular weight cut-off.
-
Equilibration/elution buffer (e.g., PBS, pH 7.4).
-
Centrifuge (for spin columns) or collection tubes.
Procedure:
-
Column Equilibration:
-
Remove the storage solution from the desalting column according to the manufacturer's instructions.
-
Equilibrate the column with 3-5 column volumes of the desired elution buffer. For spin columns, this typically involves centrifugation steps.
-
-
Sample Application:
-
Apply the this compound reaction mixture to the top of the equilibrated column. Do not exceed the recommended sample volume for the column.
-
-
Elution:
-
Gravity Columns: Allow the sample to enter the column bed completely. Add elution buffer to the top of the column and begin collecting fractions. The brightly colored, labeled protein will elute first, followed by the unconjugated dye.
-
Spin Columns: Place the column in a collection tube and centrifuge according to the manufacturer's protocol to collect the purified, labeled protein. The unconjugated dye will be retained in the column matrix.
-
-
Analysis:
-
Visually inspect the fractions. The fractions containing the labeled protein will be colored, while the later fractions will contain the free dye.
-
(Optional) Measure the absorbance of the collected fractions at 280 nm (for protein) and ~555 nm (for 5-TAMRA) to confirm separation.
-
Protocol 2: Purification using Dialysis
This method is gentle and suitable for larger sample volumes.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa).
-
Dialysis buffer (e.g., PBS, pH 7.4), a large volume (at least 100 times the sample volume).
-
Stir plate and stir bar.
-
Beaker or container large enough to hold the dialysis buffer and the sample.
Procedure:
-
Prepare Dialysis Membrane:
-
If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling in bicarbonate and EDTA solutions).
-
-
Load Sample:
-
Load the this compound reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential sample dilution.
-
Securely close the ends of the tubing with clamps.
-
-
Dialysis:
-
Place the sealed dialysis bag/cassette into the beaker containing a large volume of cold (4°C) dialysis buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then dialyze overnight. At least three buffer changes are recommended for efficient removal of the unconjugated dye.
-
-
Sample Recovery:
-
Carefully remove the dialysis bag/cassette from the buffer.
-
Transfer the purified, labeled protein solution to a clean tube.
-
Protocol 3: Purification using Acetone Precipitation
This method is useful for concentrating the sample while removing the unconjugated dye.
Materials:
-
Acetone, pre-chilled to -20°C.
-
Microcentrifuge tubes compatible with acetone.
-
Refrigerated microcentrifuge.
-
Buffer for resolubilization (e.g., PBS, pH 7.4).
Procedure:
-
Precipitation:
-
Place the this compound reaction mixture in a microcentrifuge tube.
-
Add at least four volumes of ice-cold (-20°C) acetone to the sample.
-
Vortex briefly and incubate at -20°C for at least 60 minutes.
-
-
Pelleting:
-
Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C.
-
Carefully decant and discard the supernatant, which contains the unconjugated this compound.
-
-
Washing (Optional but Recommended):
-
Add one volume of cold acetone to the pellet and gently resuspend.
-
Centrifuge again as in step 2 and discard the supernatant.
-
-
Drying and Resolubilization:
-
Allow the pellet to air dry for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make the pellet difficult to dissolve.
-
Add a suitable volume of the desired buffer to the pellet and vortex or pipette up and down to completely resolubilize the labeled protein.
-
Workflow for Removing Unconjugated this compound
Caption: Workflow for the removal of unconjugated this compound.
References
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 4. goldbio.com [goldbio.com]
- 5. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 6. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Maximizing recovery of water-soluble proteins through acetone precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
solving non-linear fluorescence with 5-TAMRA-SE conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-TAMRA-SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester) conjugates. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
FAQs and Troubleshooting
Issue 1: Non-Linear Fluorescence Intensity
Q: My fluorescence intensity readings are not linear with respect to the concentration of my this compound conjugate. What could be the cause?
A: Non-linear fluorescence is a common issue that can arise from several factors, primarily related to aggregation and fluorescence quenching at high concentrations or high degrees of labeling (DOL).[1][2][3]
Troubleshooting Steps:
-
Concentration-Dependent Fluorescence Study: Measure the fluorescence intensity of your conjugate across a range of concentrations. A non-linear relationship, often appearing as an "S" shaped curve or a plateau at higher concentrations, suggests aggregation-induced quenching.[1][2]
-
Optimize Degree of Labeling (DOL): Excessive labeling of a protein or peptide with the hydrophobic 5-TAMRA dye can lead to aggregation and self-quenching.[2][3] Aim for a lower, optimized DOL, typically between 2 and 4 moles of dye per mole of protein for effective labeling without significant quenching.[4][5]
-
Solubility and Buffer Conditions: The inherent hydrophobicity of the TAMRA dye can reduce the solubility of the labeled molecule, leading to precipitation and aggregation.[2] Ensure your conjugate is fully solubilized in an appropriate buffer. The fluorescence of TAMRA itself is generally stable across a wide pH range but can decrease in alkaline environments (pH > 8.0).[6][7]
-
Purification: Inadequate removal of unconjugated (free) dye can interfere with accurate fluorescence measurements and contribute to background noise.[8] Ensure thorough purification of the conjugate using methods like gel filtration (e.g., Sephadex G-25), dialysis, or spin columns.[8][9]
Issue 2: Low Fluorescence Signal or Quenching
Q: I am observing a weaker than expected fluorescence signal from my this compound conjugate. What are the potential causes?
A: A low fluorescence signal can be attributed to several factors, including inefficient labeling, fluorescence quenching, or issues with the experimental setup.
Troubleshooting Steps:
-
Verify Conjugation Efficiency:
-
Incorrect Buffer: The labeling reaction is highly pH-dependent and requires an amine-free buffer with a pH of 8.3-8.5 for optimal reaction between the NHS ester and primary amines.[8][9] Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the dye, reducing labeling efficiency.[8]
-
Protein Concentration: Low protein concentrations (< 2 mg/mL) can significantly decrease labeling efficiency.[8]
-
-
Address Fluorescence Quenching:
-
High DOL: As mentioned previously, a high degree of labeling can lead to self-quenching.[2][3]
-
FRET (Förster Resonance Energy Transfer): If other fluorophores are present in your system, consider the possibility of FRET, where the energy from 5-TAMRA (acting as a donor) is transferred to an acceptor molecule, quenching its own fluorescence.[10][11]
-
-
Check Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer or microscope are correctly set for 5-TAMRA (Excitation/Emission maxima are approximately 546-565 nm / 572-580 nm).[8][12][13]
Issue 3: Conjugate Precipitation or Aggregation
Q: My this compound labeled peptide/protein is precipitating out of solution. How can I resolve this?
A: The hydrophobic nature of the TAMRA dye is a primary driver of conjugate aggregation and precipitation.[2][14]
Troubleshooting Steps:
-
Improve Solubility:
-
Use of Organic Solvents: For highly hydrophobic peptides, dissolve the conjugate in a minimal amount of an organic solvent like DMSO or DMF before adding the aqueous buffer.[2]
-
Incorporate Linkers: Using a this compound variant with a hydrophilic spacer, such as a PEG linker, can improve the water solubility of the final conjugate and reduce aggregation.[15]
-
-
Optimize Buffer Conditions:
-
Add Detergents: The addition of a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) can help to prevent aggregation.[2]
-
-
Control the Degree of Labeling (DOL): A lower DOL will result in a more soluble conjugate.[2]
-
Purification and Storage: Centrifuge the solution after preparation to pellet any insoluble aggregates and store the conjugate at an appropriate concentration (>0.5 mg/mL) to maintain stability.[2][4][5]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Excitation Maximum (Ex) | 546 - 565 nm | [8][13][16] |
| Emission Maximum (Em) | 572 - 580 nm | [8][12][16] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |
| Recommended Labeling pH | 8.3 - 8.5 | [8][9] |
| Recommended Protein Concentration for Labeling | 2 - 10 mg/mL | [8] |
| Optimal Degree of Labeling (DOL) | 2 - 4 | [4][5] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general method for labeling proteins with this compound.
Materials:
-
This compound
-
Target protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[8]
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This should be prepared fresh.[9]
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a desired molar excess (typically 5-10 fold molar excess of dye to protein).[9]
-
Slowly add the this compound solution to the protein solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[9]
-
-
Purification:
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of 5-TAMRA (A₅₅₅).
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm.
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀/A₅₅₅) for the free dye.
-
-
Calculate the concentration of the dye.
-
Dye Concentration (M) = A₅₅₅ / ε_dye
-
-
Calculate the DOL.
-
DOL = Dye Concentration / Protein Concentration
-
Visualizations
Caption: Experimental workflow for this compound protein conjugation.
Caption: Troubleshooting logic for non-linear fluorescence.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurogentec.com [eurogentec.com]
- 5. eurogentec.com [eurogentec.com]
- 6. chempep.com [chempep.com]
- 7. rsc.org [rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. youdobio.com [youdobio.com]
- 10. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Resonance Energy Transfer over ∼130 Basepairs in Hyperstable Lac Repressor-DNA Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 12. empbiotech.com [empbiotech.com]
- 13. 5-TAMRA, SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester), single isomer 5 mg | Buy Online [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. interchim.fr [interchim.fr]
- 16. caymanchem.com [caymanchem.com]
Technical Support Center: Improving the Solubility of 5-TAMRA-SE Labeled Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 5-TAMRA-SE labeled peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound labeled peptide poorly soluble in aqueous buffers?
A1: The poor solubility of this compound labeled peptides is often due to the hydrophobic nature of the TAMRA (tetramethylrhodamine) dye itself.[1][2] This hydrophobicity can lead to aggregation and precipitation when the labeled peptide is in an aqueous environment.[1][2] The intrinsic properties of the peptide sequence, such as a high content of hydrophobic amino acids, can further exacerbate this issue.[3][4][5] Additionally, a high degree of labeling (more than one dye molecule per peptide) can increase hydrophobicity and promote aggregation.[1][2]
Q2: What is the first step I should take when trying to dissolve my lyophilized this compound labeled peptide?
A2: Before attempting to dissolve the entire sample, it is prudent to test the solubility on a small aliquot.[4] The recommended initial step is to allow the lyophilized peptide to equilibrate to room temperature.[1] Then, attempt to dissolve it in a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before slowly adding the desired aqueous buffer.[1][4][5]
Q3: How does pH affect the solubility of my labeled peptide?
A3: The pH of the solution is a critical factor influencing peptide solubility.[3] Generally, peptides are least soluble at their isoelectric point (pI), where the net charge is zero, increasing the likelihood of aggregation.[1] Adjusting the pH away from the pI can increase the net charge of the peptide, thereby enhancing its interaction with water and improving solubility.[3] For acidic peptides (net negative charge), dissolving in a slightly basic buffer (pH > 7) can help, while basic peptides (net positive charge) may dissolve better in a slightly acidic buffer (pH < 7).[3][4][5] However, it is important to note that the fluorescence of TAMRA can be pH-sensitive, with a decrease in intensity often observed in alkaline environments (pH > 8.0).[1][2]
Q4: Can I use detergents to improve the solubility of my this compound labeled peptide?
A4: Yes, non-ionic detergents can be effective in improving the solubility of hydrophobic peptides. If you observe cloudiness or precipitation after adding your aqueous buffer, adding a small amount of a detergent like 0.01% Tween® 20 or Triton™ X-100 can help to solubilize the labeled peptide.[1]
Q5: Are there any modifications I can make to my peptide to improve its solubility after labeling?
A5: If solubility issues persist, consider incorporating a polar linker, such as a polyethylene glycol (PEG) spacer, between the peptide and the TAMRA dye.[2] PEGylation can significantly increase the hydrophilicity of the conjugate and improve its solubility in aqueous solutions.[6][7][8][9][10]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound labeled peptides.
Problem: Precipitate forms immediately upon adding aqueous buffer.
| Potential Cause | Troubleshooting Step |
| High Hydrophobicity | 1. Use an Organic Co-solvent: Dissolve the lyophilized peptide in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF, acetonitrile) first.[1][4][5] 2. Slow Dilution: Add the aqueous buffer dropwise to the peptide-solvent mixture while gently vortexing.[1][4] |
| Peptide is at its Isoelectric Point (pI) | 1. Adjust pH: Determine the theoretical pI of your peptide. Prepare buffers with pH values 1-2 units above and below the pI and test for solubility.[3] 2. For Acidic Peptides: Try a slightly basic buffer (e.g., 0.1 M ammonium bicarbonate).[1][4] 3. For Basic Peptides: Try a slightly acidic buffer (e.g., 10% acetic acid or 0.1% TFA).[1][4] |
Problem: The solution is cloudy or opalescent.
| Potential Cause | Troubleshooting Step |
| Peptide Aggregation | 1. Sonication: Briefly sonicate the sample to help break up aggregates.[1] 2. Add Detergent: Introduce a low concentration of a non-ionic detergent (e.g., 0.01% Tween® 20 or Triton™ X-100).[1] |
| High Degree of Labeling | If you are performing the labeling reaction yourself, aim for a lower dye-to-peptide molar ratio during conjugation to minimize over-labeling.[1][2] |
Problem: The peptide dissolves initially but precipitates over time.
| Potential Cause | Troubleshooting Step |
| Metastable Solution | 1. Increase Organic Solvent Percentage: If compatible with your downstream application, slightly increase the percentage of the organic co-solvent in your final solution. 2. Store at Lower Concentration: Prepare a more dilute stock solution. |
| Buffer Incompatibility | Test solubility in a different buffer system. |
Quantitative Data on Solubility Modifiers
While precise solubility values (e.g., in mg/mL) are highly dependent on the specific peptide sequence, the following table provides a semi-quantitative guide to the expected impact of various solvents and additives.
| Solvent/Additive | Effect on Solubility of Hydrophobic Peptides | Typical Concentration | Considerations |
| Water/Aqueous Buffers | Low | N/A | Often insufficient for hydrophobic TAMRA-labeled peptides. |
| DMSO (Dimethyl sulfoxide) | High | 5-50% (v/v) | Generally biocompatible at low concentrations, but can be toxic to cells at higher levels.[11] Avoid for peptides containing Cys, Met, or Trp due to oxidation risk.[4] |
| DMF (Dimethylformamide) | High | 5-50% (v/v) | Effective solvent, but can be more toxic than DMSO. |
| Acetonitrile | Moderate to High | 5-30% (v/v) | Useful for RP-HPLC purification and can aid in solubilization. |
| Acetic Acid | High (for basic peptides) | 10-30% (v/v) | Effective for positively charged peptides.[4][12] |
| Ammonium Hydroxide/Bicarbonate | High (for acidic peptides) | 0.1 M | Effective for negatively charged peptides.[1][4] |
| Tween® 20 / Triton™ X-100 | Moderate to High | 0.01-0.1% (v/v) | Non-ionic detergents that can reduce aggregation.[1] |
| PEGylation | Very High | N/A | Covalent modification that significantly increases hydrophilicity.[6][7][8][9][10] |
Experimental Protocols
Protocol 1: General Solubilization of Lyophilized this compound Labeled Peptide
-
Allow the vial of lyophilized this compound labeled peptide to warm to room temperature.[1]
-
Add a minimal volume of an appropriate organic solvent (e.g., DMSO, DMF) to the vial to create a concentrated stock solution. Start with a volume that is 10-20% of the final desired volume.[1]
-
Gently vortex or sonicate the vial for a few minutes to ensure the peptide is fully dissolved.[1]
-
Slowly add your desired aqueous buffer to the peptide solution in a dropwise manner while gently vortexing.[1][4]
-
If the solution remains clear, you can proceed with your experiment. If the solution becomes cloudy, refer to the Troubleshooting Guide.
-
For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: this compound Labeling of a Peptide
This protocol is for labeling a peptide with a primary amine (e.g., N-terminus or a lysine side chain).
-
Dissolve the peptide in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-9.0).[2]
-
Dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.
-
Add the this compound solution to the peptide solution at a molar ratio of 1.5:1 to 3:1 (dye:peptide). The optimal ratio may need to be determined empirically.[1]
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.[1]
-
(Optional) Quench the reaction by adding a quenching reagent, such as hydroxylamine or Tris buffer, to a final concentration of 50-100 mM.
-
Purify the labeled peptide from unreacted dye and other impurities using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visual Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sciencescholar.us [sciencescholar.us]
- 9. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Photobleaching of 5-TAMRA-SE in Microscopy
For researchers, scientists, and drug development professionals utilizing 5-TAMRA-SE in microscopy, photobleaching—the irreversible loss of fluorescence due to light exposure—can be a significant hurdle. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and acquire high-quality, reproducible data.
FAQs: Understanding and Preventing this compound Photobleaching
Q1: What is photobleaching and why does it happen to this compound?
A1: Photobleaching is the photochemical destruction of a fluorophore, in this case, this compound, rendering it permanently non-fluorescent. This process occurs when the fluorophore absorbs light and, instead of returning to its ground state by emitting a photon (fluorescence), it enters a highly reactive triplet state. In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS) that chemically damage the dye molecule.[1] This damage is cumulative and is intensified by high-intensity excitation light and prolonged exposure.
Q2: How does the photostability of this compound compare to other common dyes?
Comparison of Photophysical Properties of Common Fluorophores
| Property | 5-TAMRA | Alexa Fluor 555 | Cy3 |
| Excitation Max (nm) | ~546-555 | ~555 | ~550 |
| Emission Max (nm) | ~579-580 | ~565 | ~570 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~90,000 | ~150,000 | ~150,000 |
| Quantum Yield | ~0.3-0.5 | ~0.1 | ~0.15 |
| Photostability | Good | Excellent | Moderate |
Note: Values are approximate and can vary with the environment (e.g., solvent, pH, conjugation).[4][5][6][7][8]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media or live-cell imaging solutions to reduce photobleaching. They primarily work by scavenging reactive oxygen species (ROS) that cause photodamage to the fluorophore. Common components of antifade reagents include:
-
Oxygen Scavengers: These are often enzymatic systems (e.g., glucose oxidase and catalase, or protocatechuate-3,4-dioxygenase) that remove dissolved oxygen from the medium, thereby reducing the formation of ROS.[9][10]
-
Triplet State Quenchers: These molecules, such as n-propyl gallate and p-phenylenediamine, deactivate the reactive triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.[11]
Q4: Can I make my own antifade mounting medium?
A4: Yes, several recipes for homemade antifade mounting media are available and can be a cost-effective alternative to commercial products. However, homemade preparations may have more variable refractive indices.[12] A common recipe involves n-propyl gallate in a glycerol/PBS solution.[11]
Troubleshooting Guide: Common Issues with this compound Signal
This guide addresses specific issues you may encounter during your microscopy experiments with this compound.
Issue 1: Weak or No Initial Signal
If you are observing a faint signal or no signal at all from your this compound labeled sample, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Low Labeling Efficiency | - Ensure the pH of your labeling reaction is between 8.3 and 8.5.[13] - Avoid buffers containing primary amines (e.g., Tris) as they compete with the labeling reaction. - Confirm the freshness of your this compound stock solution. |
| Incorrect Filter Set | - Verify that your microscope's excitation and emission filters are appropriate for this compound (Excitation ~546-555 nm, Emission ~579-580 nm).[14] |
| Low Antibody Concentration | - Perform a titration to determine the optimal concentration of your primary and/or secondary antibodies.[14] |
| Inaccessible Epitope | - If performing immunofluorescence, ensure your fixation and permeabilization protocol is appropriate for the target antigen. Some antibodies are sensitive to certain fixatives.[15] |
| Low Target Expression | - Confirm the expression level of your target protein in the sample. If expression is low, consider signal amplification techniques. |
Issue 2: Rapid Signal Fading (Photobleaching)
If your initially bright this compound signal disappears quickly upon illumination, you are likely experiencing significant photobleaching.
| Potential Cause | Troubleshooting Steps |
| High Excitation Intensity | - Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio.[1] |
| Long Exposure Times | - Use the shortest possible exposure time that still yields a clear image.[1] |
| Inadequate Antifade Protection | - Use a high-quality commercial or freshly prepared homemade antifade mounting medium for fixed samples.[16] - For live-cell imaging, use a live-cell compatible antifade reagent.[17] |
| Presence of Oxygen | - For fixed samples, ensure the mounting medium is properly sealed to prevent oxygen entry. - For live-cell imaging, consider using an oxygen scavenging system.[9] |
| Suboptimal Imaging Buffer pH | - Ensure the pH of your imaging buffer is stable and within the optimal range for TAMRA fluorescence (generally neutral to slightly acidic).[4] |
Issue 3: High Background or Non-Specific Staining
High background fluorescence can obscure your specific this compound signal.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence | - Image an unstained control sample to assess the level of autofluorescence. - Consider using a blocking buffer that can reduce autofluorescence. |
| Non-Specific Antibody Binding | - Ensure adequate blocking of your sample (e.g., with BSA or serum).[15] - Titrate your primary and secondary antibodies to find the lowest concentration that gives a specific signal. |
| Excess Unbound Dye | - Ensure that your purification step after labeling effectively removes all unconjugated this compound.[13] |
| Mounting Medium Autofluorescence | - Some homemade mounting media components, like glycerol, can be autofluorescent. Test your mounting medium alone on a slide.[12] |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining with Minimized Photobleaching
This protocol provides a general workflow for immunofluorescence staining with steps to mitigate photobleaching of this compound.
-
Cell/Tissue Preparation: Prepare your cells or tissue sections on slides or coverslips as per your standard protocol.
-
Fixation: Fix the samples. A common method is 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: If your target is intracellular, permeabilize the cells (e.g., with 0.1-0.25% Triton X-100 in PBS for 10 minutes).
-
Blocking: Block non-specific binding by incubating in a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with your primary antibody diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C. Perform this and all subsequent steps in the dark to protect the fluorophore.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with your this compound conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash the samples three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslip onto a slide using an antifade mounting medium. Use a minimal amount to avoid excess that can leak and interfere with sealing.
-
Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and oxygen entry.
-
Imaging: Image the slides immediately for the best signal. If storage is necessary, keep them flat at 4°C in the dark.
Protocol 2: Live-Cell Imaging with this compound and an Oxygen Scavenging System
This protocol is for imaging live cells labeled with this compound and incorporates an oxygen scavenging system to enhance photostability.
-
Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Labeling: Label your cells with the this compound conjugate according to your specific experimental protocol.
-
Washing: Gently wash the cells with an appropriate live-cell imaging buffer (e.g., HBSS or a phenol red-free medium) to remove any unbound probe.
-
Prepare Oxygen Scavenging Imaging Buffer: Prepare your imaging buffer containing an oxygen scavenging system. A common system is the "Gloxy" buffer:
-
Base Buffer: Your standard live-cell imaging buffer.
-
Glucose: 10% (w/v)
-
Glucose Oxidase: 0.5 mg/mL
-
Catalase: 40 µg/mL
-
(Optional) Triplet State Quencher: such as Trolox (1-2 mM).
-
Note: The concentrations may need to be optimized for your specific cell type and imaging duration.
-
-
Buffer Exchange: Replace the wash buffer with the oxygen scavenging imaging buffer immediately before imaging.
-
Imaging: Proceed with your live-cell imaging experiment, keeping the following in mind:
-
Use the lowest possible excitation power.
-
Minimize exposure time.
-
Acquire images only at necessary time points.
-
Use an objective heater and a stage-top incubator to maintain optimal cell health.
-
Visualizations
Caption: The photobleaching pathway of a fluorophore like this compound.
Caption: A logical workflow for troubleshooting weak or fading this compound signals.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-TAMRA, SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester), single isomer 5 mg | Buy Online [thermofisher.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cancer.iu.edu [cancer.iu.edu]
- 8. chem.uci.edu [chem.uci.edu]
- 9. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. www2.nau.edu [www2.nau.edu]
- 12. bidc.ucsf.edu [bidc.ucsf.edu]
- 13. benchchem.com [benchchem.com]
- 14. biotium.com [biotium.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Researcher's Guide: 5-TAMRA-SE vs. 6-TAMRA-SE for Peptide Labeling
In the realm of peptide analysis and drug development, fluorescent labeling is an indispensable tool. Tetramethylrhodamine (TAMRA) is a popular fluorophore choice due to its brightness and photostability. However, researchers are often faced with a choice between its two isomeric forms, 5-TAMRA-SE and 6-TAMRA-SE. This guide provides a comprehensive comparison to aid in the selection of the optimal isomer for your peptide labeling needs, complete with experimental data and detailed protocols.
At a Glance: Key Differences and Recommendations
While both this compound and 6-TAMRA-SE are succinimidyl esters used for labeling primary amines on peptides, the key distinction lies in the attachment point of the reactive group to the rhodamine core. This seemingly minor structural difference can have implications for the purification and reproducibility of your labeled peptide.
For most peptide and protein labeling applications, This compound is the preferred isomer . The use of a single, pure isomer generally results in a more homogenous product, which can simplify downstream purification and analysis. In contrast, 6-TAMRA-SE is more commonly employed for labeling oligonucleotides . While the spectral properties of the two isomers are nearly identical, the consistent use of a single isomer is recommended for achieving the highest level of reproducibility in your experiments.
Performance Data: A Quantitative Comparison
The photophysical properties of 5-TAMRA and 6-TAMRA are virtually indistinguishable. The choice between them is therefore less about optical performance and more about the consistency of the final conjugate.
| Property | 5-TAMRA | 6-TAMRA | 5(6)-TAMRA (Mixed Isomers) |
| Excitation Maximum (λex) | ~546 nm | ~543 nm | ~546 nm |
| Emission Maximum (λem) | ~580 nm | ~571 nm | ~575 nm |
| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | ~92,000 M⁻¹cm⁻¹ | ~77,000 - 90,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.1 | Data not readily available, but considered very similar to 5-TAMRA | ~0.1 |
| Molecular Weight (SE form) | 527.52 g/mol | 527.52 g/mol | 527.52 g/mol |
Note: Exact spectral values can vary depending on the solvent, pH, and the nature of the conjugated peptide.
Experimental Protocol: Peptide Labeling with TAMRA-SE
This protocol provides a general procedure for labeling peptides with either this compound or 6-TAMRA-SE.
Materials:
-
Peptide with a primary amine (N-terminus or lysine side chain)
-
This compound or 6-TAMRA-SE
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Reverse-Phase HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the TAMRA-SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the dissolved TAMRA-SE to the peptide solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.
-
Quenching: (Optional) Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted TAMRA-SE. Incubate for an additional 15-30 minutes.
-
Purification: Purify the TAMRA-labeled peptide from unreacted dye and other impurities using reverse-phase HPLC. Monitor the elution at both ~220 nm (for the peptide backbone) and ~550 nm (for the TAMRA dye).
-
Characterization: Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.
Visualizing the Workflow and Structures
To better understand the components and processes involved, the following diagrams illustrate the chemical structures, the labeling reaction, and the overall experimental workflow.
A placeholder image is used in the DOT script above. In a real application, the actual chemical structures of this compound and 6-TAMRA-SE would be depicted. Caption: Chemical structures of this compound and 6-TAMRA-SE.
Caption: Amine-reactive labeling of a peptide with TAMRA-SE.
Caption: General workflow for TAMRA-SE peptide labeling and purification.
Conclusion
The choice between this compound and 6-TAMRA-SE for peptide labeling is primarily one of ensuring consistency and simplifying purification. For the majority of peptide and protein applications, the use of isomerically pure This compound is the recommended best practice. This approach is more likely to yield a homogenous product with a well-defined HPLC profile, contributing to more reproducible experimental results. While the spectral characteristics are nearly identical, the potential for isomeric separation during purification makes single-isomer reagents a superior choice for high-stakes research and development. As with any labeling procedure, it is crucial to characterize the final conjugate to confirm its identity, purity, and to assess any potential impact of the fluorophore on the peptide's biological activity.
A Head-to-Head Comparison: 5-TAMRA-SE vs. Alexa Fluor 546
In the landscape of fluorescent labeling, the choice of fluorophore is paramount to the success of an experiment. For researchers in cell biology, immunology, and drug discovery, the selection often narrows down to classic dyes and their modern counterparts. This guide provides an in-depth, data-driven comparison of 5-Carboxytetramethylrhodamine, Succinimidyl Ester (5-TAMRA-SE), a widely used rhodamine derivative, and Alexa Fluor 546, a popular member of the Alexa Fluor family of dyes. This comparison will equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision for their specific applications.
Performance at a Glance: Key Spectrophotometric Properties
The foundational characteristics of a fluorophore dictate its suitability for various applications. Here, we present a summary of the key quantitative data for this compound and Alexa Fluor 546.
| Property | This compound | Alexa Fluor 546 | Reference |
| Excitation Maximum (λex) | ~546 nm | ~556 nm | [1][2] |
| Emission Maximum (λem) | ~579 nm | ~573 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | ~112,000 cm⁻¹M⁻¹ | [1][2] |
| Quantum Yield (Φ) | ~0.1 - 0.3 | ~0.79 | [1][3] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | N-hydroxysuccinimidyl (NHS) ester | [1][2] |
| Reactivity | Primary amines | Primary amines | [1][2] |
| pH Sensitivity | Insensitive over a wide range | Insensitive from pH 4-10 | [4][5] |
Key Takeaways:
-
Brightness: Alexa Fluor 546 exhibits a significantly higher quantum yield and a greater molar extinction coefficient, making it a substantially brighter fluorophore than 5-TAMRA. This translates to stronger signal detection, which is particularly advantageous for imaging low-abundance targets.
-
Spectral Similarity: Both dyes are spectrally similar, emitting in the orange-red region of the spectrum, and are compatible with common excitation sources like the 543 nm HeNe laser or the 561 nm laser line.
-
Reactivity: Both dyes are supplied as succinimidyl esters, allowing for straightforward and efficient labeling of primary amines on proteins and other biomolecules.
Photostability: A Critical Determinant for Imaging
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of successful research. Below are representative protocols for protein labeling and immunofluorescence staining using either this compound or Alexa Fluor 546 NHS Ester.
General Protein Labeling with Succinimidyl Esters
This protocol outlines the fundamental steps for conjugating an amine-reactive dye to a protein, such as an antibody.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound or Alexa Fluor 546 NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of the succinimidyl ester to equilibrate to room temperature.
-
Add anhydrous DMSO to the vial to create a 10-20 mM stock solution. Vortex to dissolve completely. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
While gently stirring, add a calculated molar excess of the dye stock solution to the protein solution. The optimal dye-to-protein molar ratio should be determined empirically but typically ranges from 5:1 to 15:1.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the brightly colored, labeled protein.
-
-
Determine the Degree of Labeling (Optional but Recommended):
-
Measure the absorbance of the conjugate at 280 nm and at the excitation maximum of the dye.
-
Calculate the protein concentration and the degree of labeling using the molar extinction coefficients of the protein and the dye.
-
Immunofluorescence Staining of Adherent Cells
This protocol describes a typical workflow for indirect immunofluorescence staining.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary Antibody
-
Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG labeled with 5-TAMRA or Alexa Fluor 546)
-
Mounting Medium with an antifade reagent
Procedure:
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce nonspecific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.
-
Seal the edges of the coverslip with nail polish.
-
Store the slides at 4°C, protected from light, until imaging.
-
Visualizing Workflows and Concepts
To further clarify the experimental processes and underlying principles, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for labeling proteins with succinimidyl ester dyes.
Caption: A typical workflow for indirect immunofluorescence staining of adherent cells.
Caption: The principle of Förster Resonance Energy Transfer (FRET).
Conclusion: Making the Right Choice
The selection between this compound and Alexa Fluor 546 hinges on the specific demands of the experiment.
-
For routine applications where cost is a significant consideration and high sensitivity is not paramount, This compound remains a viable and effective option. Its bright fluorescence and pH insensitivity make it a reliable workhorse for many standard labeling and imaging experiments.
-
For demanding applications such as imaging of low-abundance targets, confocal microscopy, super-resolution microscopy, and experiments requiring high photostability and brightness, Alexa Fluor 546 is the superior choice. The significantly higher quantum yield and enhanced photostability of Alexa Fluor 546 will result in brighter, more stable signals, leading to higher quality data and more robust experimental outcomes.
Ultimately, the decision should be guided by a careful consideration of the experimental goals, the instrumentation available, and the budget. For researchers pushing the boundaries of sensitivity and resolution, the investment in a high-performance fluorophore like Alexa Fluor 546 is often justified by the superior quality and reliability of the data obtained.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Alexa Fluor 546 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Red Fluorescence Labeling: Alternatives to 5-TAMRA-SE
For decades, 5-Carboxytetramethylrhodamine, Succinimidyl Ester (5-TAMRA-SE) has been a workhorse for labeling proteins, peptides, and nucleic acids with a vibrant red fluorescence. However, the evolution of fluorescent dye technology has introduced a new generation of labels that offer significant improvements in brightness, photostability, and performance in demanding applications. This guide provides an objective comparison of popular alternatives to this compound, supported by quantitative data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the optimal dye for their specific needs.
Performance Comparison of Red Fluorescent Dyes
The selection of a fluorescent dye is often a trade-off between brightness, photostability, and cost. Brightness is a function of both the molar extinction coefficient (how well the dye absorbs light) and the quantum yield (how efficiently it converts absorbed light into emitted fluorescence). Photostability determines how long a fluorescent signal can be observed before the dye is irreversibly bleached by the excitation light. The following table summarizes the key performance metrics for this compound and its common alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| This compound | 541 - 546 | 567 - 580 | ~84,000 - 95,000 | ~0.1 | ~8,400 - 9,500 |
| Alexa Fluor™ 555 NHS Ester | 555 | 565 | ~155,000 | ~0.1 | ~15,500 |
| Cy®3 NHS Ester | 555 | 569 | ~150,000 | ~0.15 | ~22,500 |
| ATTO™ 550 NHS Ester | 554 | 576 | ~120,000 | ~0.8 | ~96,000 |
| DyLight™ 550 NHS Ester | 562 | 576 | ~150,000 | Not Widely Reported | - |
Note: The exact spectral characteristics and quantum yields can vary depending on the solvent, pH, and the biomolecule to which the dye is conjugated. The data presented here is compiled from various manufacturer and literature sources for the unconjugated dyes in aqueous solutions.
Key Experimental Protocols
Successful fluorescent labeling relies on carefully optimized protocols. Below are detailed methodologies for labeling proteins with NHS-ester functionalized dyes and a common application in studying ligand-receptor interactions.
General Protocol for Protein Labeling with NHS Ester Dyes
This protocol is a general guideline for labeling proteins, such as antibodies, with amine-reactive succinimidyl (NHS) ester dyes like this compound, Alexa Fluor™ 555, Cy®3, ATTO™ 550, and DyLight™ 550.
Materials:
-
Purified protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.
-
NHS ester dye of choice.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.
-
Purification resin (e.g., Sephadex G-25) or spin column for removing unconjugated dye.
-
Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide).
Procedure:
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange. The recommended protein concentration is 2-10 mg/mL.[1]
-
Adjust the pH: For optimal labeling, the pH of the protein solution should be between 8.0 and 9.0. If needed, add the reaction buffer to adjust the pH.[1]
-
Calculate the Molar Ratio: Determine the desired molar ratio of dye to protein. A common starting point for antibodies is a 10:1 to 20:1 molar excess of dye.[2]
-
Labeling Reaction: While gently vortexing the protein solution, add the calculated volume of the dye stock solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Remove the unreacted dye using a desalting column, spin column, or dialysis. Collect the fractions containing the labeled protein.
-
Determine the Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye. Calculate the DOL using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm.
-
Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.
Fluorescent Ligand Binding Assay for G-Protein Coupled Receptors (GPCRs)
This protocol describes a saturation binding experiment to determine the binding affinity (Kd) of a fluorescently labeled ligand for a GPCR expressed on the cell surface.
Materials:
-
Cells expressing the target GPCR.
-
Fluorescently labeled ligand (e.g., a peptide or small molecule labeled with one of the discussed dyes).
-
Unlabeled ligand (for determining non-specific binding).
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 0.1% BSA, pH 7.4).
-
96-well black, clear-bottom microplate.
-
Plate reader with fluorescence detection capabilities.
Procedure:
-
Cell Plating: Seed the GPCR-expressing cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Prepare Ligand Dilutions: Prepare a serial dilution of the fluorescently labeled ligand in binding buffer. For determining non-specific binding, prepare a parallel set of dilutions containing a high concentration (e.g., 1000-fold excess) of the unlabeled ligand.
-
Assay Incubation:
-
Wash the cells once with binding buffer.
-
Add the diluted fluorescent ligand (and unlabeled competitor for non-specific binding wells) to the respective wells.
-
Incubate the plate at the desired temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 1-3 hours), protected from light.
-
-
Washing: Gently wash the cells three times with ice-cold binding buffer to remove unbound ligand.
-
Fluorescence Measurement: Add a final volume of binding buffer to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters for the chosen dye.
-
Data Analysis:
-
Subtract the non-specific binding signal from the total binding signal to obtain the specific binding.
-
Plot the specific binding (fluorescence intensity) as a function of the fluorescent ligand concentration.
-
Fit the data to a one-site binding (hyperbola) equation using non-linear regression to determine the Kd (the ligand concentration at which 50% of the receptors are occupied) and Bmax (the maximum number of binding sites).
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental processes and the biological context, the following diagrams were generated using Graphviz.
References
5-TAMRA-SE vs. Cy3: A Comparative Guide for FRET Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore pair is paramount for successful Förster Resonance Energy Transfer (FRET) experiments. This guide provides a detailed, objective comparison of two commonly used fluorescent dyes, 5-Carboxytetramethylrhodamine, Succinimidyl Ester (5-TAMRA-SE) and Cyanine3 (Cy3), for FRET applications. This comparison is supported by experimental data to aid in making an informed decision for your specific research needs.
Introduction to this compound and Cy3 in FRET
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and spatial proximity in biological systems.[1] The efficiency of this non-radiative energy transfer is highly dependent on the distance between a donor and an acceptor fluorophore, making it a "spectroscopic ruler".[2] The choice of the donor-acceptor pair is critical and depends on their spectral properties, quantum yield, and photostability.
5-TAMRA is a rhodamine-based dye known for its bright orange-red fluorescence and good photostability.[3] Cy3, a member of the cyanine dye family, is also a widely used fluorophore in the orange-red region of the spectrum and is valued for its brightness.[3] Both dyes can function as either a donor or an acceptor in FRET pairs, depending on the spectral characteristics of their partner fluorophore. This guide focuses on their performance characteristics when used in FRET applications.
Quantitative Data Presentation
A summary of the key photophysical properties of 5-TAMRA and Cy3 is presented in the table below for easy comparison. These parameters are crucial for predicting FRET efficiency and for designing robust FRET-based assays.
| Property | 5-TAMRA | Cy3 |
| Excitation Maximum (λex) | ~546 nm | ~550 nm |
| Emission Maximum (λem) | ~579 nm | ~570 nm |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.1 - 0.32 | ~0.15 - 0.24[4] |
| Förster Distance (R₀) with Cy5 | ~5.4 nm (calculated for TAMRA) | ~5.4 nm[5] |
| Photostability | Generally considered more photostable than Cy3[3] | Prone to photobleaching under prolonged excitation[4] |
Signaling Pathways and Experimental Workflows
To visualize the fundamental process of FRET and a typical experimental workflow, the following diagrams are provided in the DOT language.
Caption: The FRET process between a donor and an acceptor fluorophore.
Caption: A generalized experimental workflow for FRET analysis.
Experimental Protocols
Below is a detailed protocol for a typical FRET experiment involving the labeling of a protein with a donor and an acceptor dye, followed by FRET measurement. This protocol can be adapted for use with either this compound or Cy3 as the donor or acceptor.
I. Protein Labeling with this compound and Cy3-NHS Ester
Materials:
-
Protein of interest with available primary amine groups (e.g., lysine residues) in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-9.0). Avoid buffers containing primary amines like Tris.
-
This compound or Cy3-NHS ester (succinimidyl ester) dye.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
-
Spectrophotometer.
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound or Cy3-NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the reactive dye to the protein solution while gently stirring. The optimal dye-to-protein ratio should be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein (typically the first colored peak).
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the dye (e.g., ~546 nm for 5-TAMRA, ~550 nm for Cy3).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Calculate the dye concentration using its molar extinction coefficient.
-
The DOL is the molar ratio of the dye to the protein.
-
II. FRET Measurement by Sensitized Emission
Materials:
-
Dual-labeled protein sample (with both donor and acceptor).
-
Donor-only labeled protein sample (control).
-
Acceptor-only labeled protein sample (control).
-
Fluorometer or fluorescence microscope with appropriate excitation sources and emission filters.
Procedure:
-
Prepare Samples: Prepare solutions of the dual-labeled, donor-only, and acceptor-only proteins at the same concentration in the desired assay buffer.
-
Instrument Setup:
-
Set the excitation wavelength to the maximum of the donor fluorophore (e.g., ~546 nm for 5-TAMRA or ~550 nm for Cy3).
-
Set the emission detection to scan a range that covers both the donor and acceptor emission peaks (e.g., 560-700 nm).
-
-
Data Acquisition:
-
Measure the emission spectrum of the donor-only sample. This will show the donor's fluorescence in the absence of FRET.
-
Measure the emission spectrum of the acceptor-only sample using the donor excitation wavelength. This measures the direct excitation of the acceptor at the donor's excitation wavelength (crosstalk).
-
Measure the emission spectrum of the dual-labeled sample. A decrease in the donor's emission intensity and an increase in the acceptor's emission intensity (sensitized emission) compared to the controls indicates FRET.
-
-
FRET Efficiency Calculation:
-
Correct the emission data for background fluorescence and spectral bleed-through from the donor into the acceptor channel and direct acceptor excitation.
-
The FRET efficiency (E) can be calculated using various methods, a common one being the ratio of the sensitized emission of the acceptor to the total fluorescence of the donor in the absence of the acceptor. A simplified approach is to use the following equation after correcting for crosstalk: E = 1 - (I_DA / I_D) where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Performance Comparison and Recommendations
Both this compound and Cy3 are suitable fluorophores for FRET applications in the orange-red spectral region. The choice between them will depend on the specific requirements of the experiment.
-
Brightness: Cy3 has a higher molar extinction coefficient, which can be advantageous for absorbing more light. However, the overall brightness also depends on the quantum yield, which is comparable for both dyes.
-
Photostability: For experiments requiring long or intense illumination, such as single-molecule studies or time-lapse imaging, 5-TAMRA is generally considered to be more photostable than Cy3, which is known to be susceptible to photobleaching.[3]
-
Spectral Overlap: When choosing a FRET pair, significant spectral overlap between the donor's emission and the acceptor's excitation is crucial for efficient energy transfer.[2] Both 5-TAMRA and Cy3 can serve as effective donors for red-shifted acceptors like Cy5.
-
Cost and Availability: Both dyes are commercially available from various suppliers, and their cost is generally comparable.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 4. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence resonance energy transfer (FRET) for DNA biosensors: FRET pairs and Förster distances for various dye-DNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to HPLC Validation of 5-TAMRA-SE Labeling
For researchers, scientists, and drug development professionals, the accurate labeling of proteins and peptides is paramount for downstream applications. 5-Carboxytetramethylrhodamine, succinimidyl ester (5-TAMRA-SE) is a widely used fluorescent dye for covalently attaching a bright, orange-red fluorophore to primary amines on biomolecules. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for validating this labeling process, ensuring the purity and homogeneity of the labeled conjugate.
This guide provides a comprehensive comparison of this compound with alternative fluorescent dyes, supported by experimental data and detailed protocols for labeling and HPLC analysis.
Performance Comparison of Amine-Reactive Dyes
The selection of a fluorescent dye impacts the sensitivity, photostability, and overall success of an experiment. While this compound is a robust and popular choice, several alternatives offer a range of photophysical properties that may be better suited for specific applications. The following table summarizes key characteristics of this compound and other commonly used amine-reactive succinimidyl ester dyes.
| Feature | This compound | Alexa Fluor™ 555 SE | Cy3™ NHS Ester | Atto 565 NHS Ester |
| Excitation Max (nm) | ~546[1] | 555 | ~550 | 564 |
| Emission Max (nm) | ~579[1] | 565 | ~570 | 590 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~95,000[2] | 155,000 | 150,000 | 120,000 |
| Quantum Yield | ~0.1[2] | 0.1 | 0.15 | 0.8 |
| Photostability | Good[1][3] | Excellent[4][5] | Moderate | Excellent |
| pH Sensitivity | Low[1] | Low (pH 4-10)[4] | Moderate | Low |
| Molecular Weight (SE) | 527.52 g/mol | ~1250 g/mol | ~766 g/mol | 761.8 g/mol |
| Brightness (Ext. Coeff. x QY) | ~9,500 | 15,500 | 22,500 | 96,000 |
| Notes | Prone to aggregation at high degrees of labeling.[1] | Highly water-soluble, reducing aggregation.[4] | Can exhibit dye-dye quenching at high labeling densities.[5] | High photostability and brightness. |
Disclaimer: The photophysical properties listed above are compiled from various sources and may have been determined under different experimental conditions. For the most accurate and application-specific information, please refer to the manufacturer's technical data sheets.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol provides a general procedure for conjugating this compound to a protein, such as an antibody.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a concentration of 1-10 mg/mL.[6] If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against a suitable amine-free buffer like PBS.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.[6]
-
Labeling Reaction: Add the this compound solution to the protein solution at a molar ratio of 5-10 moles of dye per mole of protein.[6] Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: HPLC Validation of this compound Labeled Protein
This protocol outlines a general reversed-phase HPLC (RP-HPLC) method for assessing the purity of a this compound labeled protein.
Instrumentation and Columns:
-
HPLC system with a fluorescence detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size, 300 Å pore size for proteins).[4]
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Procedure:
-
Sample Preparation: Dilute the purified this compound labeled protein in Mobile Phase A to a suitable concentration for injection (e.g., 0.1-1 mg/mL).
-
Chromatographic Conditions:
-
Data Analysis:
-
The chromatogram should show a major peak corresponding to the labeled protein.
-
The presence of a significant peak at the retention time of the free dye indicates incomplete purification.
-
Multiple peaks for the labeled protein may suggest different degrees of labeling or protein degradation.
-
The degree of labeling (DOL) can be estimated spectrophotometrically before HPLC analysis by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of the dye.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the labeling and validation of this compound conjugates.
References
- 1. Amine-reactive, orange- and red-fluorescent fluorophores—Table 1.9 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting - Thermott [thermott.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Measuring Labeling Efficiency of 5-TAMRA-SE: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing fluorescently labeled proteins, accurately determining the efficiency of conjugation is paramount for reliable downstream applications. This guide provides a comprehensive comparison of measuring the labeling efficiency of 5-Carboxytetramethylrhodamine, Succinimidyl Ester (5-TAMRA-SE) using a spectrophotometer, alongside alternative fluorescent dyes. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in your research endeavors.
Comparison of Common Amine-Reactive Fluorescent Dyes
Selecting the appropriate fluorescent dye is critical for successful protein labeling. This compound is a widely used orange fluorescent dye, but several alternatives exist with potentially advantageous properties. The following table summarizes key characteristics and typical labeling efficiencies of this compound compared to popular alternatives like Alexa Fluor™ 555 and Cy®3.
| Feature | This compound | Alexa Fluor™ 555-NHS Ester | Cy®3-NHS Ester |
| Excitation Max (nm) | ~546[1] | ~555 | ~550 |
| Emission Max (nm) | ~579[1] | ~565 | ~570 |
| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | ~90,000 | ~150,000 | ~150,000 |
| Reactive Group | Succinimidyl Ester (SE/NHS) | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Reactivity | Primary amines (e.g., lysine residues)[2] | Primary amines | Primary amines |
| Typical Labeling Efficiency | 20-35% with IgG at 1-2.5 mg/mL[3] | Generally high, often requiring lower dye-to-protein ratios. | High, comparable to Alexa Fluor dyes. |
| Photostability | Good[4] | Excellent | Good |
| pH Sensitivity | Relatively pH-insensitive in the physiological range.[4] | Insensitive over a wide pH range. | Relatively pH-insensitive. |
Experimental Protocol: Determining the Degree of Labeling (DOL)
The labeling efficiency is quantitatively expressed as the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule. A spectrophotometer is a readily available instrument to determine the DOL.
Materials
-
Labeled protein conjugate (e.g., 5-TAMRA-labeled antibody)
-
Unlabeled protein (for baseline measurements)
-
Spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer (e.g., PBS)
Procedure
-
Purification of the Labeled Conjugate: It is crucial to remove any unreacted, free dye from the labeled protein solution. This is typically achieved by size-exclusion chromatography (e.g., Sephadex G-25 column) or extensive dialysis.[5]
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified labeled protein solution at two wavelengths:
-
280 nm (A₂₈₀): This is the absorbance maximum for most proteins.
-
Maximum absorbance of the dye (A_max): For 5-TAMRA, this is approximately 546 nm.[1]
-
-
If the absorbance readings are too high (typically > 2.0), dilute the sample with a known dilution factor and re-measure.[5]
-
-
Calculation of the Degree of Labeling (DOL): The DOL is calculated using the following formula:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
DOL = A_max / (ε_dye × Protein Concentration (M))
Where:
-
A₂₈₀: Absorbance of the labeled protein at 280 nm.
-
A_max: Absorbance of the labeled protein at the dye's maximum absorbance wavelength.
-
CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at its A_max. For 5-TAMRA, the CF is approximately 0.3.
-
ε_protein: The molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). For IgG, this is approximately 210,000 M⁻¹cm⁻¹.
-
ε_dye: The molar extinction coefficient of the dye at its A_max (in M⁻¹cm⁻¹). For 5-TAMRA, this is approximately 90,000 M⁻¹cm⁻¹.[6]
-
Experimental Workflow for Protein Labeling and Cellular Imaging
The following diagram illustrates a typical workflow from protein labeling to downstream application in cellular imaging.
Comparison with Alternative Labeling Chemistries
While amine-reactive labeling with NHS esters is the most common method, other chemistries can be employed depending on the protein and experimental goals.
| Labeling Chemistry | Reactive Group on Dye | Target Residue on Protein | Advantages | Disadvantages |
| Amine-Reactive | N-hydroxysuccinimide (NHS) ester | Lysine (ε-amino group), N-terminus (α-amino group) | Robust, widely used, targets common surface-exposed residues. | Can potentially inactivate proteins if lysines are in the active site. |
| Thiol-Reactive | Maleimide | Cysteine (sulfhydryl group) | Site-specific labeling on native or engineered cysteines. | Requires free cysteines, which may not be available or may form disulfide bonds. |
| Click Chemistry | Azide or Alkyne | Non-natural amino acids with corresponding reactive groups | Bio-orthogonal, highly specific, and efficient. | Requires metabolic or genetic incorporation of non-natural amino acids. |
Logical Relationship for DOL Calculation
The calculation of the Degree of Labeling is a step-wise process that relies on fundamental principles of spectrophotometry.
Conclusion
Measuring the labeling efficiency of this compound and other fluorescent dyes via spectrophotometry is a straightforward and essential quality control step in producing reliable protein conjugates. By understanding the principles of DOL calculation and having access to detailed protocols, researchers can confidently prepare and validate their fluorescently labeled reagents for a wide range of applications in biological research and drug development. The choice between this compound and its alternatives will depend on the specific experimental requirements, including desired brightness, photostability, and the available excitation and emission filters on the imaging system.
References
A Comparative Guide to the Photostability of 5-TAMRA-SE and Fluorescein for Advanced Research
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of a robust and reliable fluorophore is paramount to generating high-quality, reproducible data. Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, is a critical parameter that directly impacts the duration of imaging experiments and the accuracy of quantitative measurements. This guide provides an objective comparison of the photostability of two commonly used fluorescent dyes: 5-Carboxytetramethylrhodamine, Succinimidyl Ester (5-TAMRA-SE) and Fluorescein.
Executive Summary
This compound, a rhodamine derivative, generally exhibits superior photostability compared to fluorescein. This makes this compound a more suitable choice for applications requiring prolonged or repeated illumination, such as time-lapse live-cell imaging and single-molecule studies. Fluorescein, while a bright and widely used fluorophore, is more susceptible to photobleaching, which can limit its utility in demanding imaging applications. Furthermore, the fluorescence of fluorescein is sensitive to pH, a factor that does not significantly affect this compound.
Data Presentation: Quantitative and Qualitative Comparison
The following table summarizes the key photophysical and photostability properties of this compound and fluorescein. It is important to note that direct, side-by-side quantitative comparisons under identical experimental conditions are limited in the literature. The presented data is a compilation from various sources and should be considered as a guideline.
| Property | This compound | Fluorescein | References |
| Fluorophore Class | Rhodamine | Xanthene | [] |
| Excitation Maximum (λex) | ~541 - 546 nm | ~495 nm | [2],[3] |
| Emission Maximum (λem) | ~567 - 579 nm | ~521 nm | [2],[4] |
| Fluorescence Quantum Yield (Φf) | ~0.1 | ~0.93 | [2],[5] |
| Photobleaching Quantum Yield (Φb) | ~10⁻⁶ - 10⁻⁷ (for Rhodamine dyes) | ~3-5 x 10⁻⁵ | [5] |
| Relative Photostability | Good to High | Low | [5],[],[3] |
| pH Sensitivity | Relatively pH-insensitive | Fluorescence is pH-dependent | [6] |
Note: The photobleaching quantum yield (Φb) is the probability of a fluorophore being irreversibly destroyed per absorbed photon. A lower Φb value indicates higher photostability.
Experimental Protocols: Measuring and Comparing Photostability
To empirically determine and compare the photostability of this compound and fluorescein in a specific experimental context, the following protocol, adapted from established methodologies, can be employed.[5][7]
Objective:
To quantify and compare the photobleaching rates of this compound and fluorescein-conjugated molecules under controlled illumination conditions using fluorescence microscopy.
Materials:
-
This compound and Fluorescein Isothiocyanate (FITC) conjugated to the same biomolecule (e.g., an antibody or oligonucleotide).
-
Phosphate-buffered saline (PBS) or other appropriate imaging buffer.
-
Microscope slides and coverslips, or imaging dishes with a glass bottom.
-
Fluorescence microscope (confocal or widefield) equipped with:
-
Appropriate laser lines or filter sets for excitation of both fluorophores (e.g., ~488 nm for fluorescein and ~546 nm for this compound).
-
Sensitive detector (e.g., PMT or sCMOS camera).
-
Software for time-lapse imaging and intensity measurement.
-
-
Antifade mounting medium (optional, but recommended for fixed samples).
Procedure:
-
Sample Preparation:
-
Prepare solutions of the fluorescently labeled biomolecules at a concentration suitable for imaging.
-
For cellular imaging, label cells with the fluorescent conjugates according to a standard protocol and mount them in imaging buffer or antifade medium.
-
For in vitro measurements, immobilize the fluorescently labeled molecules on a glass surface or use a solution of the dye in a viscous solvent like glycerol to minimize diffusion.
-
-
Microscope Setup:
-
Select the appropriate objective lens (e.g., 60x or 100x oil immersion).
-
Set the excitation wavelength and emission filter for the fluorophore being tested.
-
Adjust the illumination power to a constant and defined level. It is crucial to use the same power for both fluorophores to ensure a fair comparison.
-
Set the detector gain and offset to avoid saturation while maximizing the dynamic range.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) containing the fluorescent sample.
-
Acquire an initial image (t=0) to determine the starting fluorescence intensity (I₀).
-
Begin continuous illumination of the ROI.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5 or 10 seconds) until the fluorescence intensity has significantly decreased (e.g., to less than 20% of the initial intensity).
-
-
Data Analysis:
-
For each image in the time series, measure the mean fluorescence intensity within the ROI.
-
Subtract the background fluorescence measured from a region without fluorescent molecules.
-
Normalize the background-corrected fluorescence intensity at each time point (I) to the initial intensity (I₀) to obtain the normalized intensity (I/I₀).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting photobleaching curve to a single or double exponential decay function to determine the photobleaching rate constant (k) and the photobleaching half-life (t₁/₂ = ln(2)/k). A longer half-life indicates greater photostability.
-
Mandatory Visualization
Experimental Workflow for Photostability Comparison
Caption: Experimental workflow for comparing the photostability of fluorescent dyes.
Generalized Photobleaching Signaling Pathway
The photobleaching of many organic fluorophores, including fluorescein and rhodamines, proceeds through a similar general mechanism involving the population of a long-lived triplet state.
Caption: Generalized Jablonski diagram illustrating the photobleaching pathway.
Conclusion
References
- 2. rndsystems.com [rndsystems.com]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-TAMRA, SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester), single isomer 5 mg | Buy Online [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
The Clear Advantage: A Comparative Guide to 5-TAMRA-SE Single Isomer for High-Stakes Research
For researchers, scientists, and drug development professionals, the precision and reproducibility of experimental results are paramount. When it comes to fluorescent labeling, the choice of dye can significantly impact the reliability of your data. This guide provides an in-depth comparison of 5-TAMRA-SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester) single isomer and its mixed isomer counterpart, offering experimental insights to guide your selection.
The fundamental difference between the single isomer and mixed isomers of this compound lies in their chemical composition. The single isomer is a purified form of 5-carboxytetramethylrhodamine, while the mixed isomers contain both the 5- and 6-carboxytetramethylrhodamine forms.[1][2][3][4] This seemingly minor positional difference in the carboxyl group can have significant implications for the consistency and predictability of your labeling reactions and downstream applications.
Key Advantages of this compound Single Isomer
The primary advantage of using the this compound single isomer is the enhanced reproducibility it offers, which is a critical factor in sensitive biological applications.[1] By providing a chemically defined and homogenous reagent, the single isomer ensures that each labeling reaction is consistent, leading to more reliable and comparable results across experiments. This is particularly crucial in quantitative studies, such as Fluorescence Resonance Energy Transfer (FRET) assays, where precise stoichiometry and a defined distance between donor and acceptor fluorophores are essential.[5]
Using a single isomer also simplifies the purification and characterization of the labeled product.[6] Labeling with a mixture of isomers can result in a heterogeneous population of labeled biomolecules, which may exhibit different chromatographic behaviors and biophysical properties. This can complicate data analysis and interpretation. With the this compound single isomer, you can expect a more uniform product, leading to sharper peaks in HPLC analysis and a clearer interpretation of your results.
While the 5- and 6-isomers have very similar spectral properties, their distinct chemical structures can subtly influence the biological activity of the labeled molecule. For peptide and protein labeling, the 5-isomer is generally preferred, whereas the 6-isomer is often used for labeling nucleotides.[1] Using the this compound single isomer for peptide and protein studies ensures that you are using the optimal isomer for your application, minimizing any potential confounding effects on the biological function of your molecule of interest.
Performance Data at a Glance
| Feature | This compound Single Isomer | 5/6-TAMRA-SE Mixed Isomers |
| Chemical Composition | Purified 5-Carboxytetramethylrhodamine | Mixture of 5- and 6-Carboxytetramethylrhodamine |
| Reproducibility | High | Variable |
| Product Homogeneity | High (single labeled species) | Low (mixture of labeled species) |
| Purification | Simpler, sharper HPLC peaks | More complex, potential for broader or split peaks |
| Recommended Application | Peptides, Proteins, Quantitative Assays (e.g., FRET) | General labeling applications where high precision is not critical |
Experimental Protocols
General Protocol for Labeling Peptides with this compound
This protocol provides a general guideline for labeling peptides with a primary amine (e.g., N-terminus or lysine side chain) with this compound.
Materials:
-
This compound (single isomer)
-
Peptide with a primary amine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Trifluoroacetic acid (TFA) for quenching (optional)
-
HPLC system for purification
Procedure:
-
Prepare the this compound solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh before each use.
-
Prepare the peptide solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-5 mg/mL.
-
Labeling reaction: Add the this compound solution to the peptide solution in a 1.2 to 1.5 molar excess. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Quenching (optional): The reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris) or by lowering the pH with a dilute acid like TFA.
-
Purification: Purify the TAMRA-labeled peptide from unreacted dye and other impurities using reversed-phase HPLC.[7][8] Monitor the elution at the absorbance maximum of TAMRA (around 555 nm) and the peptide backbone (around 220 nm).
HPLC Analysis of TAMRA-Labeled Peptides
Instrumentation and Columns:
-
A standard HPLC system with a UV-Vis or photodiode array (PDA) detector is suitable.
-
A C18 reversed-phase column is commonly used for peptide separations.[8]
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Gradient:
A typical gradient for separating a TAMRA-labeled peptide from the free dye would be a linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes. The exact gradient will depend on the hydrophobicity of the peptide.
Expected Results:
When using this compound single isomer, you can expect to see a single, sharp peak for your labeled peptide, well-resolved from the peak corresponding to the unreacted dye. With mixed isomers, you may observe a broader peak or even two closely eluting peaks for the labeled peptide, representing the two different isomers.
Visualizing the Workflow and Rationale
To better illustrate the processes and logical connections discussed, the following diagrams are provided.
References
- 1. interchim.fr [interchim.fr]
- 2. biotium.com [biotium.com]
- 3. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Invitrogen TAMRA, SE; 5-(and-6)-Carboxytetramethylrhodamine, Succinimidyl Ester (5(6)-TAMRA, SE), mixed isomers 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.ie]
- 5. genelink.com [genelink.com]
- 6. Peptide Labeling [sigmaaldrich.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
A Cost-Benefit Analysis of 5-TAMRA-SE Versus Other Rhodamine Dyes for Biological Research
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal rhodamine-based fluorescent dye for their experimental needs.
In the dynamic fields of biological research and drug development, the precise visualization and tracking of biomolecules are paramount. Rhodamine dyes, a class of highly fluorescent compounds, have long been indispensable tools for these purposes. Among them, 5-Carboxytetramethylrhodamine, Succinimidyl Ester (5-TAMRA-SE) is a widely used amine-reactive dye for labeling proteins, peptides, and nucleic acids. However, a diverse array of alternative rhodamine dyes exists, each with its own set of characteristics and cost implications. This guide provides a detailed cost-benefit analysis of this compound in comparison to other popular rhodamine dyes, supported by quantitative data and experimental protocols to aid researchers in making informed decisions.
Performance Comparison of Amine-Reactive Rhodamine Dyes
The selection of a fluorescent dye is often a trade-off between performance and cost. Key performance indicators for fluorescent dyes include the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength), the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), and photostability.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | ~546 - 555 | ~575 - 580 | ~84,000 - 92,000 | ~0.1 - 0.3 |
| 6-TAMRA-SE | ~546 | ~575 | ~91,000 | ~0.32 |
| Rhodamine Red™-X, SE | ~570 | ~590 | ~85,000 | 0.81 |
| Texas Red®-X, SE | ~595 | ~615 | ~85,000 | 0.59 |
| Rhodamine 6G, SE | ~525 | ~548 | ~116,000 | ~0.95 |
| Rhodamine B isothiocyanate | ~568 | ~583 | ~106,000 | ~0.31 - 0.7 |
Note: The exact spectral characteristics can vary depending on the solvent, pH, and the biomolecule to which the dye is conjugated.[1][2][3] Data has been compiled from various supplier datasheets and literature.
From the data, it is evident that while this compound is a reliable fluorescent label, other rhodamine derivatives offer distinct advantages. For instance, Rhodamine 6G exhibits a significantly higher quantum yield, translating to brighter fluorescence signals. Rhodamine Red™-X also boasts a high quantum yield. However, it is crucial to consider the spectral properties in the context of the available excitation sources (e.g., lasers) and the potential for spectral overlap with other fluorophores in multiplexing experiments.
Cost Analysis
The cost of fluorescent dyes can vary significantly between suppliers and is often dependent on the purity, formulation (e.g., single isomer vs. mixed isomers), and quantity. The following table provides an approximate price range for a selection of amine-reactive rhodamine dyes.
| Dye | Supplier A (Price per mg) | Supplier B (Price per mg) | Supplier C (Price per mg) |
| This compound | $77.53 | $108.00 (for 0.5mg x 8) | $347.00 (5 reactions kit) |
| 5(6)-TAMRA, SE (mixed isomers) | $4.46 (for 100mg) | $8.00 (for 25mg) | - |
| Rhodamine Red™-X, SE | ~$150 | - | - |
| Texas Red®-X, SE | ~$170 | - | - |
| Rhodamine B isothiocyanate | ~$20 | - | - |
Note: Prices are approximate and subject to change. They are provided for comparative purposes only. It is recommended to obtain quotes from suppliers for the most up-to-date pricing.
The cost analysis reveals that this compound, particularly in its single isomer form, can be a more expensive option compared to mixed isomers or other rhodamine derivatives like Rhodamine B isothiocyanate. For applications where high purity and reproducibility are critical, the higher cost of a single isomer like this compound may be justified.[2] However, for routine labeling or applications where slight variations are tolerable, mixed isomers or more economical alternatives could be a cost-effective choice.
Experimental Protocols
The following are generalized protocols for labeling proteins with amine-reactive rhodamine dyes. It is essential to optimize the dye-to-protein ratio for each specific application to achieve the desired degree of labeling without compromising protein function.
Protocol 1: Labeling with this compound
Materials:
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
Conjugation Reaction: While vortexing, slowly add the dye stock solution to the protein solution to achieve a 10-15 fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS).
-
Determination of Degree of Labeling: The degree of labeling can be determined by measuring the absorbance of the labeled protein at 280 nm and the excitation maximum of the dye.
Protocol 2: Labeling with Rhodamine B Isothiocyanate
Materials:
-
Rhodamine B isothiocyanate
-
Anhydrous DMF or DMSO
-
Protein to be labeled in 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Dye Solution: Dissolve Rhodamine B isothiocyanate in DMF or DMSO to a concentration of 1 mg/mL.
-
Prepare Protein Solution: Dissolve the protein in the carbonate-bicarbonate buffer at a concentration of 2-10 mg/mL.
-
Conjugation Reaction: Add 50-100 µL of the dye solution for each mL of protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.
Visualization of Cellular Processes
Rhodamine dyes are instrumental in visualizing dynamic cellular processes. Below are examples of signaling pathways and experimental workflows that can be studied using proteins labeled with these fluorescent probes, illustrated with Graphviz diagrams.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK cascade, is a crucial signaling pathway involved in cell proliferation, differentiation, and survival. Fluorescently labeled antibodies or proteins can be used to track the localization and activation of key components of this pathway.
Caption: MAPK/ERK signaling cascade.
GPCR-Mediated β-Arrestin Recruitment
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a role in numerous physiological processes. Upon activation, many GPCRs recruit β-arrestin, leading to receptor desensitization and internalization. This process can be visualized using fluorescently labeled β-arrestin or a specific antibody.
Caption: GPCR β-arrestin recruitment workflow.
Caspase-3 Mediated Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. A key executioner of apoptosis is Caspase-3. Its activity can be monitored using fluorescently labeled substrates or inhibitors.[4][5][6]
Caption: Caspase-3 mediated apoptosis pathway.
Conclusion
The choice between this compound and other rhodamine dyes is a multifaceted decision that requires careful consideration of experimental needs and budgetary constraints. While this compound is a well-established and reliable fluorescent probe, alternatives such as Rhodamine 6G and Rhodamine Red™-X offer superior brightness, which can be advantageous for detecting low-abundance targets or for applications requiring high sensitivity. For researchers on a tighter budget, mixed isomers of TAMRA-SE or dyes like Rhodamine B isothiocyanate present more economical options, although potential trade-offs in labeling consistency should be considered. By leveraging the quantitative data, cost analysis, and experimental protocols provided in this guide, researchers can confidently select the most appropriate rhodamine dye to achieve their scientific goals effectively and efficiently.
References
- 1. Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. caspase3 assay [assay-protocol.com]
- 5. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Proper Disposal Procedures for 5-TAMRA-SE: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 5-TAMRA-SE (5-Carboxytetramethylrhodamine, succinimidyl ester), a widely used fluorescent dye in research and drug development.
For researchers, scientists, and drug development professionals, adherence to correct disposal protocols for reagents like this compound is a critical component of the experimental workflow. While not classified as a highly hazardous substance by OSHA, prudent handling and disposal are essential to maintain a safe laboratory environment and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) is mandatory when handling this compound in both its solid form and in solution. This includes, at a minimum, chemical-resistant gloves and safety glasses with side shields. If there is a risk of generating dust from the solid form, a certified respirator should be used in a well-ventilated area.
Quantitative Data on this compound Reactivity and Inactivation
The succinimidyl ester (SE) functional group of this compound is highly reactive towards primary amines. This reactivity is also the key to its inactivation prior to disposal. The SE group is susceptible to hydrolysis, a chemical breakdown in the presence of water, which is significantly accelerated at a basic pH. This hydrolysis reaction renders the dye incapable of conjugating to proteins or other molecules, effectively neutralizing its primary reactive hazard. The rate of this hydrolysis is directly dependent on the pH of the aqueous solution.
| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 8.5-9.0 | Room Temperature | 10 - 125 minutes (for similar compounds) |
This data, compiled from various sources, illustrates the increased rate of hydrolysis of the N-hydroxysuccinimide (NHS) ester at higher pH values.[1][2][3][4]
Experimental Protocol for Inactivation of this compound Solutions
This protocol details the methodology for inactivating the reactive succinimidyl ester of this compound in solution before final disposal.
Objective: To hydrolyze the succinimidyl ester of this compound, rendering it amine-non-reactive.
Materials:
-
Aqueous waste solution containing this compound.
-
1 M Sodium Bicarbonate or a suitable basic buffer (e.g., Borate or HEPES buffer).
-
pH indicator strips or a calibrated pH meter.
-
Appropriate PPE (gloves, safety glasses).
-
A designated, labeled hazardous waste container.
Procedure:
-
Segregate Waste: Collect all aqueous waste solutions containing this compound in a dedicated, clearly labeled, and chemically resistant container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
pH Adjustment: Working in a well-ventilated area or a chemical fume hood, slowly add 1 M sodium bicarbonate to the waste solution while gently stirring.
-
Monitor pH: Periodically check the pH of the solution using pH strips or a pH meter. The target pH for efficient hydrolysis is between 8.5 and 9.0.
-
Incubation: Once the target pH is reached, seal the container and allow it to stand at room temperature for at least 4 hours. This duration ensures the complete hydrolysis of the succinimidyl ester. For a more rapid inactivation, maintaining a pH of 8.6 at 4°C can reduce the required time to approximately one hour.[1][2][3]
-
Final Disposal: After the incubation period, the inactivated this compound solution should be disposed of as hazardous chemical waste. Contact your institution's EHS department to arrange for the collection and disposal of the container.
Disposal of Solid this compound and Contaminated Materials
All solid, unused, or expired this compound, as well as any materials contaminated with it (e.g., pipette tips, vials, gloves, and disposable lab coats), must be collected and disposed of as hazardous chemical waste.
Procedure:
-
Solid Waste: Carefully sweep up any solid this compound, avoiding dust formation, and place it in a sealed, leak-proof container.
-
Contaminated Materials: Collect all contaminated labware and PPE in a designated hazardous waste bag or container.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
Disposal: Contact your institution's EHS department for pickup and disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-TAMRA-SE
Researchers and scientists working with 5-TAMRA-SE (5-Carboxytetramethylrhodamine, succinimidyl ester), a widely used amine-reactive fluorescent dye, must prioritize safety to mitigate potential risks.[1][2] This guide provides essential safety protocols, handling procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. While some safety data sheets (SDS) state that this compound has no known OSHA hazards, it is crucial to handle all chemicals with caution as the hazards of this material may not have been thoroughly investigated.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is fundamental for minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Additional Recommendations |
| Handling Solid Compound (weighing, preparing solutions) | - Chemical-resistant gloves (e.g., disposable nitrile) - Safety glasses with side shields or chemical splash goggles - Laboratory coat | - Work in a chemical fume hood or a ventilated balance enclosure to prevent dust formation.[3] - Consider using double gloves. |
| Working with Solutions of the Compound | - Chemical-resistant gloves (e.g., disposable nitrile) - Safety glasses with side shields or chemical splash goggles - Laboratory coat | - Ensure adequate ventilation. |
| Cleaning Spills | - Chemical-resistant gloves - Safety glasses with side shields or chemical splash goggles - Laboratory coat - Dust mask (type N95 or P1) if handling solid spills | - For large spills, consider a higher level of respiratory protection. |
Experimental Protocol: Step-by-Step Guidance for Safe Handling
This protocol outlines the key steps for safely handling this compound, from preparation to disposal.
1. Preparation and Reconstitution:
-
Before handling, ensure the work area is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.
-
Don all required personal protective equipment as detailed in the table above.
-
To prepare a stock solution, add anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the vial of this compound to the desired concentration (e.g., 10 mM).[1][5] Mix well by vortexing or pipetting until fully dissolved.
2. Labeling Reaction:
-
All procedures involving the handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]
-
When transferring solutions, use appropriate pipettes and tips to avoid splashes and aerosols.
-
Avoid contact with skin and eyes.[3] In case of accidental contact, follow the first-aid measures outlined below.
3. Storage of Solutions:
-
Store stock solutions at -20°C or -80°C, protected from light.[1][6] Refer to the manufacturer's instructions for specific storage conditions and stability information.
-
Ensure containers are tightly sealed to prevent evaporation and contamination.
4. Spill Management:
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust formation, and place it in a sealed container for disposal.[3] For small liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures. Prevent the spill from entering drains.[3]
5. Disposal Plan:
-
All waste containing this compound, including contaminated consumables like gloves, bench paper, and pipette tips, must be treated as hazardous chemical waste.
-
Collect solid waste in a designated, sealed hazardous waste container.
-
Collect unused solutions in a clearly labeled, sealed hazardous waste container.
-
Dispose of all waste in accordance with federal, state, and local environmental control regulations.[3][4]
First Aid Measures:
-
Skin Contact: Wash off with soap and plenty of water.[3]
-
Eye Contact: Flush eyes with water as a precaution.[3]
-
Inhalation: If inhaled, move the person into fresh air.[7]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious.[7]
-
In all cases of exposure, seek medical advice if symptoms persist.[4][7]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound / 5-Carboxytetramethylrhodamin-N-succinimidylester [genaxxon.com]
- 3. peptide.com [peptide.com]
- 4. eurogentec.com [eurogentec.com]
- 5. rndsystems.com [rndsystems.com]
- 6. 5-TAMRA, SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester), single isomer 5 mg | Contact Us [thermofisher.com]
- 7. docs.aatbio.com [docs.aatbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
